trans-Aconitic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-prop-1-ene-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCVFVGUGFEME-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C\C(=O)O)/C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048706 | |
| Record name | trans-Aconitic acid | |
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Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |
| Record name | Aconitic acid | |
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| Record name | trans-Aconitic acid | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |
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| Record name | Aconitic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 472.5 mg/mL, soluble in water and alcohol | |
| Record name | ACONITIC ACID | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Aconitic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Color/Form |
LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |
CAS No. |
4023-65-8, 499-12-7 | |
| Record name | trans-Aconitic acid | |
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| Record name | Aconitic acid, (E)- | |
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| Record name | trans-Aconitic acid | |
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| Record name | 1-Propene-1,2,3-tricarboxylic acid, (1E)- | |
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| Record name | 1-Propene-1,2,3-tricarboxylic acid | |
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| Record name | trans-Aconitic acid | |
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| Record name | (E)-1-propene-1,2,3-tricarboxylic acid | |
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| Record name | Propene-1,2,3-tricarboxylic acid | |
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| Record name | ACONITIC ACID, (E)- | |
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| Record name | ACONITIC ACID | |
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| Record name | trans-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |
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Melting Point |
194-195 °C (WITH DECOMP), 187 - 191 °C | |
| Record name | ACONITIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Aconitic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-Aconitic Acid: From Core Chemical Properties to Advanced Applications
This guide provides a comprehensive technical overview of trans-aconitic acid, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a synthesized understanding of this multifaceted organic acid, grounded in established scientific principles and practical applications. The structure of this document is designed to logically unfold the story of this compound, from its fundamental properties to its complex biochemical roles and diverse applications.
Core Chemical and Physical Characteristics
This compound, systematically named (E)-prop-1-ene-1,2,3-tricarboxylic acid, is an unsaturated tricarboxylic acid.[1][2] Its structure, featuring a carbon-carbon double bond, gives rise to cis and trans isomerism, with the trans isomer being the more thermodynamically stable form due to reduced steric hindrance.[2] This stability is a key determinant of its prevalence and utility.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research settings.
| Property | Value | References |
| IUPAC Name | (E)-prop-1-ene-1,2,3-tricarboxylic acid | [1] |
| Synonyms | trans-Aconitate, (E)-Aconitic acid | [1][3] |
| CAS Number | 4023-65-8 | [1][4][5] |
| Molecular Formula | C₆H₆O₆ | [1][5] |
| Molecular Weight | 174.11 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 190 °C (decomposes) | [6] |
| Boiling Point | 542.6 ± 50.0 °C at 760 mmHg | [8][9] |
| Solubility in Water | 400 g/L at 20-25 °C | [6][8][10] |
| Solubility in Organic Solvents | Soluble in alcohol; slightly soluble in ether | [6][8][11] |
| pKa Values | pKa1 = 2.80, pKa2 = 4.46 | [12] |
Biochemical Significance: A Key Player in Metabolism
This compound is not merely a chemical curiosity; it is a molecule with significant biological roles. Its cis-isomer, cis-aconitate, is a crucial intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a fundamental metabolic pathway for cellular energy production.[12] The enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an enzyme-bound intermediate.[13]
Interestingly, this compound acts as a competitive inhibitor of aconitase.[13][14] This inhibitory action is a classic example of competitive inhibition, where the inhibitor resembles the substrate and competes for the active site of the enzyme. The structural similarity between trans-aconitate and the natural substrate allows it to bind to the active site of aconitase, thereby blocking the conversion of citrate to isocitrate and disrupting the Krebs cycle.[15] This property is of significant interest in metabolic research and has implications for its pharmacological applications.
The following diagram illustrates the pivotal role of aconitase and the inhibitory action of this compound within the Krebs cycle.
Caption: Inhibition of Aconitase by this compound in the Krebs Cycle.
Natural Abundance and Synthesis Routes
This compound is found in a variety of plants, including sugarcane, beetroot, and sorghum.[2][16] Its accumulation in certain grasses can sometimes lead to nutritional disorders in grazing cattle.[4] The natural abundance of this acid in renewable resources like sugarcane makes it an attractive bio-based chemical for various industrial applications.[16][17]
From a synthetic perspective, this compound is accessible through straightforward chemical transformations. A common laboratory and industrial-scale synthesis involves the dehydration of citric acid using a strong acid catalyst, such as sulfuric acid.[12][16] This reaction proceeds through the elimination of a water molecule to form the carbon-carbon double bond, yielding a mixture of cis and trans isomers. The greater stability of the trans isomer often favors its formation.
Analytical Methodologies: A Protocol for Quantification
Accurate quantification of this compound is crucial for both research and industrial quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. Below is a representative step-by-step protocol.
Protocol: Quantification of this compound by HPLC
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of this compound standard (purity ≥98%).
-
Dissolve in deionized water in a 100 mL volumetric flask to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with deionized water.
-
-
Sample Preparation:
-
For liquid samples (e.g., plant extracts), clarify by centrifugation (10,000 x g for 10 minutes) and filter through a 0.45 µm syringe filter.
-
For solid samples, perform a suitable extraction (e.g., with hot water or a mild acidic solution), followed by centrifugation and filtration.
-
Dilute the sample extract with deionized water to ensure the concentration falls within the calibration range.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: An isocratic mobile phase consisting of a dilute aqueous acid solution (e.g., 0.1% phosphoric acid or formic acid in water) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at approximately 210 nm.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
-
Analysis and Quantification:
-
Inject the prepared standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
This protocol provides a robust framework for the accurate determination of this compound concentrations in various matrices.
Diverse Applications: From Polymers to Therapeutics
The unique chemical structure of this compound, with its three carboxylic acid groups and a reactive double bond, makes it a versatile building block for a wide range of applications.
Polymer Chemistry and Material Science
This compound serves as a valuable monomer and cross-linking agent in polymer synthesis.[6][16] Its trifunctional nature allows for the creation of branched and cross-linked polymers with tailored properties. It has been used in the synthesis of biodegradable polyesters and to modify the properties of films, such as those made from polyvinyl alcohol.[6][18]
Antimicrobial and Antileishmanial Activity
This compound exhibits antimicrobial properties.[4] Notably, it has been shown to block the transformation of Leishmania donovani from the amastigote to the promastigote stage, indicating its potential as an antileishmanial agent.[4][5] This activity is linked to its ability to inhibit the parasite's aconitase, disrupting its energy metabolism.[18][19]
Other Potential Applications
-
Food Additive: It is used as a flavoring agent.[1]
-
Nematicidal Activity: this compound has shown promise as a potential nematicide.[17][19]
-
Anti-inflammatory Properties: Research suggests potential anti-inflammatory effects.[17][19]
-
Green Chemistry: It is utilized in the synthesis of biodegradable surfactants and other environmentally friendly chemicals.[16]
The workflow from its natural sources to its various applications is depicted below.
Caption: From Natural and Synthetic Sources to Diverse Applications.
Safety and Handling
This compound is generally considered to be an irritant to the eyes, respiratory system, and skin.[11][20] Appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection in case of dust formation, should be used when handling the compound.[10][20] It is stable under normal conditions but may react with strong oxidizing agents.[10][20] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[10][20]
Conclusion
This compound is a molecule of significant interest due to its unique chemical properties, important biochemical roles, and expanding range of applications. Its natural abundance and straightforward synthesis make it a promising candidate for further research and development in materials science, pharmacology, and green chemistry. This guide has provided a comprehensive, technically grounded overview to support scientists and researchers in their work with this versatile compound.
References
- 1. This compound | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]
- 3. This compound | 4023-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. goldbio.com [goldbio.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 4023-65-8 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. (E)-aconitic acid, 4023-65-8 [thegoodscentscompany.com]
- 12. Aconitic acid - Wikipedia [en.wikipedia.org]
- 13. Aconitase - Creative Enzymes [creative-enzymes.com]
- 14. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structures of aconitase with trans-aconitate and nitrocitrate bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 19. Biological Roles and Applications of Aconitic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 20. fishersci.com [fishersci.com]
The Ubiquitous Presence of trans-Aconitic Acid in the Plant Kingdom: A Technical Guide for Researchers and Drug Development Professionals
Abstract
trans-Aconitic acid, a seemingly simple tricarboxylic acid, is a metabolite of significant interest found throughout the plant kingdom. While its isomer, cis-aconitic acid, is a well-known intermediate in the Krebs cycle, this compound often accumulates to remarkably high concentrations in various plant tissues, suggesting a multifaceted role beyond primary metabolism. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, and its physiological significance. We delve into established methodologies for its extraction and quantification, and critically examine its biological activities, including its potential as an antifeedant, its role in abiotic stress tolerance, and its promising nematicidal and anti-inflammatory properties. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this versatile plant-derived compound.
Introduction: Beyond the Krebs Cycle
This compound ((E)-prop-1-ene-1,2,3-tricarboxylic acid) is the more stable isomer of aconitic acid[1][2]. While cis-aconitate is a fleeting intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, facilitating the conversion of citrate to isocitrate by the enzyme aconitase, this compound often represents a significant carbon pool in many plant species[1][3]. Its accumulation in high concentrations points towards specialized physiological roles that extend far beyond its transient appearance in primary metabolism. This guide will illuminate the diverse functions of this compound in plants and explore its potential applications, particularly in the realm of drug discovery and development.
Natural Occurrence and Distribution in the Plant Kingdom
The presence of this compound has been documented across a wide array of plant species, with particularly high concentrations observed in the Poaceae (grass) family. This section provides a quantitative overview of its distribution.
Quantitative Distribution of this compound
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Sugarcane (Saccharum officinarum) and sweet sorghum (Sorghum bicolor) are notable accumulators, where it can comprise a significant portion of the organic acids in the juice and molasses[1][2].
| Plant Species | Family | Tissue | Concentration (% Dry Weight, unless specified) | Reference(s) |
| Delphinium hesperium (Western Larkspur) | Ranunculaceae | Leaves | 12.2% | [4] |
| Phalaris tuberosa (Harding Grass) | Poaceae | - | 4.2% | [4] |
| Hordeum leporinum (Barley Grass) | Poaceae | - | 3.5% | [4] |
| Mixed Pasture Grasses | Poaceae | - | 1.0 - 2.5% | [5] |
| Saccharum officinarum (Sugarcane) | Poaceae | Stalk Juice | 0.9 - 5.5% of dissolved solids | [1] |
| Sorghum bicolor (Sweet Sorghum) | Poaceae | Stalk Juice | High concentrations | [2] |
| Zea mays (Maize) | Poaceae | Shoots and Roots | High concentrations, especially in response to Al toxicity | [1] |
| Triticum aestivum (Wheat) | Poaceae | - | Accumulates | [1] |
| Avena sativa (Oats) | Poaceae | - | Detected | [1] |
| Secale cereale (Rye) | Poaceae | - | Detected | [1] |
| Echinodorus grandiflorus | Alismataceae | Leaves | High levels | [1] |
Table 1: Concentration of this compound in Various Plant Species.
Biosynthesis and Accumulation: A Tale of Two Pathways
The biosynthesis of this compound in plants is intricately linked to the TCA cycle. Two primary enzymatic pathways are believed to be responsible for its formation[1][3]:
-
Citrate Dehydrase: This enzyme directly converts citrate to this compound.
-
Aconitate Isomerase: This enzyme facilitates the isomerization of cis-aconitate, the TCA cycle intermediate, to the more stable trans-form.
The accumulation of this compound is thought to play a regulatory role in the TCA cycle by inhibiting aconitase, the enzyme responsible for the conversion of citrate to isocitrate via cis-aconitate[1][3].
Caption: Biosynthetic pathways of this compound.
Physiological Roles and Biological Activities
The accumulation of this compound in plants is not a passive process; it serves distinct physiological and ecological functions.
Plant Defense: An Antifeedant and Antifungal Agent
This compound has been shown to act as an antifeedant, deterring herbivores. Its accumulation in grasses may confer a survival advantage against grazing animals and insect pests[1][2]. Additionally, it exhibits antifungal properties, contributing to the plant's defense against pathogenic fungi[1].
Abiotic Stress Tolerance
In acidic soils, the presence of soluble aluminum (Al³⁺) is a major limiting factor for plant growth. Plants have evolved mechanisms to tolerate Al³⁺ toxicity, and the exudation of organic acids is a key strategy. This compound, along with other organic acids, can chelate Al³⁺ in the rhizosphere, preventing its uptake by the roots and mitigating its toxic effects[1][6]. The accumulation of this compound in maize roots is significantly enhanced in response to aluminum stress[1]. While the precise signaling pathway is still under investigation, it is likely linked to the broader aluminum-induced organic acid exudation pathway involving transcription factors like STOP1 and transporters such as ALMT1 and MATE[6].
Plants respond to drought stress by accumulating various osmolytes and protective compounds. While the role of this compound in drought response is less defined than for aluminum stress, its accumulation under water-deficit conditions in some species suggests a potential role in osmotic adjustment or as a signaling molecule. This response is likely integrated with abscisic acid (ABA)-mediated signaling pathways, which are central to drought stress responses in plants[7][8][9].
Nematicidal Activity: A Natural Pesticide
One of the most promising biological activities of this compound is its nematicidal effect. It has been identified as a potent natural nematicide against plant-parasitic nematodes such as Meloidogyne incognita[10][11]. The proposed mechanism of action is the inhibition of aconitase in the nematode's TCA cycle, disrupting its energy metabolism[10][12]. This finding opens avenues for the development of novel, environmentally friendly pesticides.
Anti-inflammatory Properties: A Lead for Drug Discovery
This compound has demonstrated significant anti-inflammatory properties. The medicinal plant Echinodorus grandiflorus, which is rich in this compound, has been traditionally used to treat rheumatoid arthritis[1]. Studies have shown that this compound can inhibit the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α)[1]. Further research has shown that esterification of this compound can enhance its anti-inflammatory activity, likely by improving its lipophilicity and bioavailability[13]. This makes this compound and its derivatives attractive candidates for the development of new anti-inflammatory drugs.
Methodologies for Analysis
Accurate quantification of this compound in plant matrices is crucial for both fundamental research and potential commercial applications. This section provides detailed protocols for its extraction and analysis.
Extraction from Plant Tissues
A general protocol for the extraction of organic acids, including this compound, from plant material is as follows:
Protocol 1: General Extraction of Organic Acids
-
Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and grind into a fine powder.
-
Extraction: Weigh approximately 100 mg of the dried powder into a microcentrifuge tube. Add 1.5 mL of 80% (v/v) methanol.
-
Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): Re-extract the pellet with another 1.0 mL of 80% methanol and repeat steps 3-5. Combine the supernatants.
-
Drying: Evaporate the combined supernatants to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 500 µL) of ultrapure water or the initial mobile phase of the chromatographic analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the HPLC or GC-MS system.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for the quantification of this compound.
Protocol 2: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used[14][15].
-
Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous solution is typically employed. A common mobile phase is 0.1% phosphoric acid in water[14]. The ratio of an organic modifier like methanol can be adjusted (e.g., 3:97 methanol:0.1% phosphoric acid) to optimize separation[14].
-
Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min[14].
-
Detection Wavelength: this compound has a UV absorbance maximum around 210 nm, which is a suitable wavelength for detection[14][15].
-
Column Temperature: Maintaining a constant column temperature, for example, 35°C, can improve peak shape and retention time reproducibility[14].
-
Quantification: Prepare a standard curve using a certified reference standard of this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound in Range Grasses in Early Spring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aluminum stress signaling, response, and adaptive mechanisms in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Drought Stress Signaling in Plants and the Molecular Genetic Basis of Cotton Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Signaling during Cold, Drought, and Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic and Biochemical Characterization of a Gene Operon for this compound, a Novel Nematicide from Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aminer.org [aminer.org]
- 12. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Esterification of this compound improves its anti-inflammatory activity in LPS-induced acute arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN107894473B - HPLC method for detecting aconitic acid content in pinellia ternata - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A-CON-undrum Resolved: An In-Depth Guide to trans-Aconitic Acid Biosynthesis in Sugarcane
Abstract
Trans-aconitic acid (TAA) is the most abundant organic acid in sugarcane (Saccharum officinarum), where it can comprise up to 5.5% of dissolved solids and plays significant roles in plant defense, metabolic regulation, and industrial applications.[1] This guide provides a comprehensive technical overview of the TAA biosynthesis pathway, moving from its origins in the mitochondrial citric acid cycle to its accumulation in the vacuole. We will dissect the key enzymatic players, the subcellular logistics of the pathway, and the regulatory networks that govern its flux. Furthermore, this document details field-proven methodologies for the extraction, quantification, and enzymatic analysis of TAA, offering researchers a robust framework for investigating this critical metabolic pathway. The synthesis of this knowledge is crucial for professionals in crop science, metabolic engineering, and the development of bio-based chemicals and polymers.
Introduction: The Significance of a C6 Tricarboxylic Acid
This compound, an unsaturated tricarboxylic acid, is far more than a metabolic curiosity in sugarcane. Its accumulation is a key physiological adaptation with multifaceted benefits. As a potent antifeedant, it confers a survival advantage against pests[1]. It also functions as a significant carbon storage pool and is implicated in regulating the plant's redox balance and energy status[1][2].
From an industrial perspective, TAA is a high-value platform chemical recognized by the U.S. Department of Energy.[3] Its utility spans:
-
Bio-based Polymers: Acting as a cross-linker and precursor for novel polyesters used in applications from plasticizers to tissue engineering.[1][4]
-
Chemical Synthesis: Serving as a raw material for the production of other valuable compounds, such as itaconic acid.[5]
-
Agrochemicals: Exhibiting nematicidal properties.[5]
The recovery of TAA from sugarcane molasses, a readily available and inexpensive byproduct of sugar refining, presents a significant economic opportunity for the sugar industry, enabling the creation of additional revenue streams from existing processes.[1][4] Understanding its biosynthesis is paramount to optimizing its production, whether through agricultural practices or metabolic engineering.
The Core Biosynthetic Pathway: A Tale of Two Isomers
The synthesis of trans-aconitate is intrinsically linked to the mitochondrial Tricarboxylic Acid (TCA) cycle, the central hub of cellular respiration. However, the stable, accumulating trans-isomer is not a direct intermediate of the cycle itself. The pathway involves a critical isomerization step.
The canonical TCA cycle, operating in the mitochondrial matrix, involves the following conversion:
Citrate ⇌ cis-Aconitate ⇌ Isocitrate
This reaction is catalyzed by the enzyme aconitase (aconitate hydratase) . cis-Aconitate is a transient, low-level intermediate. The accumulation of the much more stable trans-aconitate isomer occurs through a crucial enzymatic diversion.[1]
Two primary mechanisms have been proposed for TAA production in plants[1][2]:
-
Aconitase and Aconitate Isomerase: The most supported pathway involves the well-known TCA cycle enzyme aconitase producing cis-aconitate from citrate. This cis-aconitate is then acted upon by a separate enzyme, aconitate isomerase (AI) , which catalyzes the conversion of the cis-isomer to the trans-isomer.[1][6] The presence of aconitate isomerase is considered necessary for any significant accumulation of TAA in plants.[6]
-
Citrate Dehydrase: An alternative pathway, proposed from studies in maize, suggests a single enzyme, citrate dehydrase, directly converts citrate to trans-aconitate.[6] However, evidence for this enzyme's activity in sugarcane is less established.
Once synthesized, TAA is thought to be transported from the cytoplasm and sequestered in the vacuole, which explains its relative metabolic inactivity and ability to accumulate to high concentrations.[7] This vacuolar storage is a key aspect of its role as a carbon sink.
Visualizing the Pathway
Caption: Proposed biosynthetic pathway of this compound in sugarcane.
Regulation of trans-Aconitate Accumulation
The concentration of TAA in sugarcane is not static; it is dynamically regulated by developmental and environmental cues.
-
Tissue Specificity: TAA accumulates to the highest levels in the leaves and stalks of sugarcane.[1]
-
Developmental Stage: The concentration of TAA can vary with the maturity of the plant, with some evidence suggesting it decreases as the cane matures.[1]
-
Environmental Stress: The synthesis of organic acids, including TAA, is often enhanced in response to abiotic stress. For instance, an imbalance in ion uptake (e.g., rapid potassium uptake) can accelerate organic acid synthesis to maintain charge balance within the cell.[7]
Accumulated TAA may also play a role in feedback regulation of the TCA cycle by competitively inhibiting the aconitase enzyme.[1][8] This highlights a potential mechanism for balancing primary metabolism with the demands of carbon storage and defense.
Quantitative Data Summary
The following table summarizes typical concentrations of this compound found in various stages of the sugarcane processing chain, underscoring its abundance.
| Sample Matrix | Mean TAA Concentration (mg/L) | Source |
| Sugarcane Juice | ~1,380 mg/mL | [9] |
| Syrup | 3,363.6 ± 589.3 mg/L | [10] |
| Molasses (Honey) | 6,110.1 ± 139.5 mg/L | [10] |
Methodologies for Studying the Pathway
A robust investigation into TAA biosynthesis requires precise analytical techniques for metabolite quantification and enzymatic activity measurement.
Experimental Workflow: From Tissue to Data
Caption: General workflow for the analysis of this compound from sugarcane tissue.
Protocol 1: Quantification of this compound via HPLC
This protocol is based on established ion-exclusion chromatography methods used for organic acid analysis.[5]
Causality Statement: Ion-exclusion chromatography is selected for its ability to separate organic acids based on their pKa values, providing excellent resolution for TAA from other matrix components like citric, malic, and succinic acids. The use of a dilute sulfuric acid mobile phase ensures the analytes remain in their protonated form for optimal interaction with the stationary phase. UV detection at 210 nm is ideal for detecting the carboxyl functional groups.
Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of analytical grade this compound in ultrapure water.
-
Generate a standard curve by creating serial dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Sample Extraction:
-
Weigh approximately 200 mg of flash-frozen, ground sugarcane tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of ice-cold 50% ethanol.[6]
-
Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. If necessary, filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Self-Validation and Data Analysis:
-
Run the standard curve and verify linearity (R² > 0.995).
-
Inject a solvent blank between samples to check for carryover.
-
Spike a sample with a known concentration of TAA standard to calculate recovery and validate extraction efficiency.
-
Quantify TAA in samples by integrating the peak area and interpolating the concentration from the standard curve. Express results as mg per g of fresh or dry weight.
-
Protocol 2: Aconitase Enzyme Activity Assay
This spectrophotometric assay measures the formation of cis-aconitate from isocitrate, a reaction catalyzed by aconitase.
Causality Statement: This is a coupled enzyme assay. Aconitase converts isocitrate to cis-aconitate, which is then converted to α-ketoglutarate by isocitrate dehydrogenase (IDH). The reduction of NADP+ to NADPH during the IDH-catalyzed step is monitored by the increase in absorbance at 340 nm. The rate of NADPH formation is directly proportional to the aconitase activity.
Methodology:
-
Protein Extraction:
-
Homogenize 1 g of fresh sugarcane tissue in 3 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM DTT, 1 mM EDTA, 10% glycerol, and 1% PVPP).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract. Determine total protein concentration using a Bradford or BCA assay.
-
-
Assay Reaction:
-
In a 1 mL quartz cuvette, prepare the reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
0.5 mM NADP+
-
1-2 units of purified Isocitrate Dehydrogenase
-
50-100 µL of crude enzyme extract
-
-
Mix by inversion and incubate at 25°C for 3 minutes to establish a baseline.
-
Initiate the reaction by adding 2 mM isocitrate.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
-
Self-Validation and Calculation:
-
Run a control reaction without the enzyme extract to ensure no background NADP+ reduction.
-
Run a control reaction without the isocitrate substrate to confirm the reaction is substrate-dependent.
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm = 6.22 mM⁻¹cm⁻¹) to calculate enzyme activity, typically expressed as µmol/min/mg protein.
-
Future Research Directions and Conclusion
While the core pathway is understood, significant questions remain. The precise identity and regulation of the sugarcane aconitate isomerase gene(s) are prime targets for molecular characterization. Furthermore, the transport mechanisms responsible for moving intermediates out of the mitochondria and sequestering TAA in the vacuole are largely unknown.
Metabolic engineering offers exciting prospects. Overexpression of key biosynthetic genes or suppression of competing pathways could dramatically increase TAA yields in sugarcane.[11][12][13] Such "energy-cane" varieties could be optimized not just for sugar, but as dedicated feedstocks for bio-based chemical production.
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering in Sugarcane: Assisting the Transition to a Bio-based Economy [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. (Open Access) Metabolic engineering of sugarcane to accumulate energy-dense triacylglycerols in vegetative biomass (2016) | Janice Zale | 159 Citations [scispace.com]
The Biological Role of trans-Aconitic Acid: A Stereochemical Antagonist in the Krebs Cycle
<Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Krebs cycle is a central hub of cellular metabolism, yet the stereospecificity of its enzymes creates vulnerabilities. One such critical juncture is the isomerization of citrate to isocitrate, catalyzed by aconitase. While cis-aconitate is the fleeting, enzyme-bound intermediate, its geometric isomer, trans-aconitic acid, acts as a natural competitive inhibitor. This guide delves into the core biological role of this compound as a metabolic antagonist. We will explore the stereochemical nuances of the aconitase reaction, the precise mechanism of inhibition by the trans-isomer, its physiological origins and pathological implications, and the methodologies required to study these interactions. Understanding this inhibitory relationship provides critical insights into mitochondrial function, metabolic regulation, and potential therapeutic strategies targeting cellular energy pathways.
Chapter 1: The Aconitase Reaction: A Pivotal Isomerization
The overall reaction is: Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate
Aconitase is a unique enzyme as it utilizes an iron-sulfur ([4Fe-4S]) cluster not for redox chemistry, but for direct substrate binding and catalysis.[5][6] One specific iron atom in this cluster (Feα) is not coordinated by a cysteine residue but is available to bind the carboxyl and hydroxyl groups of the substrate, acting as a Lewis acid to facilitate the removal and addition of a water molecule.[3][6] This catalytic mechanism is exquisitely stereospecific, a feature that is central to understanding the distinct role of this compound.
Chapter 2: Stereochemistry as a Gatekeeper: cis-Aconitate vs. trans-Aconitate
Aconitic acid (propene-1,2,3-tricarboxylic acid) exists as two geometric isomers: cis and trans.[7] The Krebs cycle exclusively utilizes cis-aconitate as the intermediate. The aconitase active site is structured to bind citrate, remove a water molecule to form the planar cis-aconitate, and then rehydrate it to form isocitrate.[4] There is debate on the exact mechanism, with theories suggesting the cis-aconitate intermediate may be released and re-bind or, more likely, undergo a 180° "flip" within the active site without dissociating.[3][4] This flip ensures the hydration occurs on the opposite face of the double bond, producing the correct (2R,3S) stereoisomer of isocitrate.[4]
This compound, due to its different geometric configuration, cannot be acted upon by aconitase to form isocitrate. Its structure does not permit the correct orientation for the hydration step that follows the formation of the enzyme-substrate complex.[8] While it can enter the active site due to its structural similarity to the true intermediate, it cannot complete the reaction, leading to its primary biological role: inhibition.
Chapter 3: this compound as a Competitive Inhibitor
The primary biological role of this compound in the context of the Krebs cycle is as a competitive inhibitor of aconitase.[9][10][11] Competitive inhibition occurs when a molecule structurally similar to the substrate binds to the enzyme's active site, preventing the actual substrate from binding.
Mechanism of Inhibition: trans-Aconitate's structural resemblance to cis-aconitate allows it to bind to the aconitase active site.[8] Crystallographic studies have shown that trans-aconitate binds to the [4Fe-4S] cluster, mimicking the interactions of the natural substrates.[8][12] However, because of its trans configuration, the carboxyl groups and the double bond are oriented in a way that prevents the catalytic residues and the Fe-S cluster from executing the hydration step.[12] The molecule effectively occupies the active site, creating a dead-end complex and halting the catalytic cycle. This blockage reduces the rate of citrate conversion to isocitrate, thereby slowing down the entire Krebs cycle.[9]
The accumulation of this compound can, therefore, lead to a bottleneck in the TCA cycle, causing citrate to accumulate. This has downstream metabolic consequences, as citrate is a key regulator of other pathways, such as fatty acid synthesis and glycolysis.
Chapter 4: The Aconitase Enzyme: Structure and the Catalytic [4Fe-4S] Cluster
Aconitase is a monomeric protein comprised of four domains.[13] The active site is a cleft formed at the interface of these domains, housing the essential [4Fe-4S] iron-sulfur cluster.[13] Three of the iron atoms are ligated by cysteine residues from the protein backbone, while the fourth, Feα, is labile and crucial for catalysis.[4][5] In its active state, the enzyme contains a [4Fe-4S]²⁺ cluster. This cluster is highly sensitive to oxidation, particularly by superoxide radicals, which can remove Feα to form an inactive [3Fe-4S]⁺ cluster.[4][5] This sensitivity makes aconitase a key sensor of oxidative stress within the cell.[14]
The catalytic mechanism involves the following key steps:
-
Substrate Binding: Citrate binds to the Feα of the [4Fe-4S] cluster via one of its carboxyl groups and its hydroxyl group.
-
Dehydration: A serine residue acts as a base, abstracting a proton, while a histidine residue protonates the hydroxyl group, facilitating its elimination as water. This forms the enzyme-bound cis-aconitate intermediate.[15]
-
Intermediate Reorientation: The cis-aconitate intermediate undergoes a 180° flip within the active site.[4]
-
Hydration: The enzymatic residues reverse their roles. The histidine, now acting as a base, activates a water molecule to attack the double bond, while the serine donates a proton, completing the hydration and forming isocitrate.[15]
trans-Aconitate disrupts this sequence by binding to the Feα but presenting a geometry that is incompatible with the precise proton and water transfers required for the hydration step.[8]
Chapter 5: Experimental Protocols for Studying Aconitase Inhibition
To quantify the inhibitory effect of this compound on aconitase, a robust enzymatic assay is required. A common and reliable method is a coupled spectrophotometric assay.[16]
Protocol: Coupled Enzyme Assay for Aconitase Activity
Principle: This assay measures the final product of the aconitase reaction, isocitrate. The activity is determined by coupling the reaction to isocitrate dehydrogenase (IDH), which catalyzes the oxidation of isocitrate to α-ketoglutarate. This oxidation is accompanied by the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the aconitase activity.[14][16]
Reagents & Materials:
-
Aconitase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Citrate solution (Substrate)
-
This compound (Inhibitor) of varying concentrations
-
Isocitrate Dehydrogenase (IDH) enzyme
-
NADP⁺ solution
-
Cell or tissue lysate containing aconitase
-
96-well UV-transparent plate
-
Spectrophotometric plate reader capable of kinetic measurements at 340 nm
Experimental Workflow:
-
Sample Preparation:
-
Reaction Setup (per well in a 96-well plate):
-
Prepare a Reaction Mix containing Assay Buffer, NADP⁺, and Isocitrate Dehydrogenase.
-
To test wells, add a fixed volume of cell lysate.
-
Add varying concentrations of this compound to inhibitor wells. Add buffer to control wells.
-
Include a blank control containing the Reaction Mix but no cell lysate.[16]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the citrate substrate to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the kinetic curve for each well.[16]
-
Convert the rate to aconitase activity (e.g., in nmol/min/mg protein) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[16]
-
Plot aconitase activity against the concentration of this compound to determine the IC₅₀. For determining the inhibition constant (Ki), perform the assay with varying substrate concentrations at each inhibitor concentration and analyze using Lineweaver-Burk or Dixon plots.
-
Chapter 6: Physiological and Pathophysiological Significance
This compound is not a typical mammalian metabolite. Its presence in biological systems often stems from external sources.
Sources of this compound:
-
Dietary Intake: It is found in high concentrations in certain plants and grasses, such as sugarcane, maize, and barley.[17][18] It can be ingested by herbivores or enter the human diet through consumption of plant-based foods or soy products.
-
Microbial Metabolism: Some soil and gut bacteria can produce and metabolize this compound.[11][19] For instance, Bacillus thuringiensis produces it as a nematicidal toxin.[17]
Pathophysiological Implications:
-
Mitochondrial Dysfunction: By inhibiting aconitase, an accumulation of this compound can disrupt the Krebs cycle, leading to reduced energy production and oxidative stress.[20] Aconitase itself is a known biomarker for oxidative damage.[14]
-
Regulation of Immunity: Recent studies suggest that targeting mitochondrial aconitase can modulate the immune response. Inhibition of aconitase has been shown to enhance immunity against pathogenic bacteria by affecting oxaloacetate levels and the mitochondrial unfolded protein response.[21]
-
Iron Homeostasis: Cytosolic aconitase (ACO1) has a dual function. When iron levels are low, it loses its Fe-S cluster and becomes Iron Regulatory Protein 1 (IRP1), which regulates the translation of proteins involved in iron metabolism.[22] While trans-aconitate primarily targets the enzymatic activity, severe disruption of citrate metabolism could have indirect effects on the signals that govern this switch.
Chapter 7: Implications for Drug Development
The specific and competitive inhibition of aconitase by this compound presents several considerations for drug development professionals.
-
As a Therapeutic Target: Aconitase inhibition has been explored as a potential therapeutic strategy. For example, in certain contexts like erythropoiesis (red blood cell production), inhibiting aconitase can block the process, suggesting its modulation could be useful in treating conditions like polycythemia.[23] Conversely, enhancing its activity or overcoming inhibition could be beneficial in anemia.[23] The role of aconitase in immunity also suggests it could be a target for developing novel anti-bacterial therapies.[21]
-
Metabolic Disease Research: The study of aconitase inhibitors helps elucidate the complex regulation of the Krebs cycle. This knowledge is fundamental for developing therapies for metabolic disorders where mitochondrial dysfunction is a key factor, such as in certain neurodegenerative diseases.[24]
Conclusion
This compound, though not a direct participant in the Krebs cycle, plays a significant biological role as a natural antagonist to this central metabolic pathway. Its function as a competitive inhibitor of aconitase underscores the critical importance of stereochemistry in enzymatic reactions. By blocking the isomerization of citrate, trans-aconitate can disrupt cellular energy production, influence iron homeostasis, and modulate immune responses. For researchers and drug developers, understanding this molecular interaction provides a valuable framework for investigating mitochondrial health, designing novel therapeutics, and screening for metabolic toxicity.
Data & Visualization
Table 1: Representative Kinetic Constants for Aconitase
| Parameter | Substrate/Inhibitor | Typical Value Range | Significance |
|---|---|---|---|
| K_m_ | Citrate | 25-100 µM | Reflects the high affinity of the enzyme for its initial substrate.[20] |
| K_m_ | Isocitrate | 10-40 µM | Shows a similarly high affinity for the substrate of the reverse reaction.[20] |
| K_i_ | trans-Aconitate | Varies | Quantifies the binding affinity of the competitive inhibitor; a lower Ki indicates a more potent inhibitor. |
| K_i_ | Fluorocitrate | Low µM / High nM | A potent poison that irreversibly inhibits aconitase, serving as a benchmark for strong inhibition.[1] |
Note: Exact values can vary significantly based on the enzyme source (mitochondrial vs. cytosolic, species) and assay conditions.
Diagrams
Caption: Aconitase reaction in the Krebs cycle and inhibition by this compound.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Aconitase - Wikipedia [en.wikipedia.org]
- 5. Aconitases: Non-redox Iron-Sulfur Proteins Sensitive to Reactive Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial iron–sulfur clusters: Structure, function, and an emerging role in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitic acid - Wikipedia [en.wikipedia.org]
- 8. Crystal structures of aconitase with trans-aconitate and nitrocitrate bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aconitase - Creative Enzymes [creative-enzymes.com]
- 10. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. rohithjohn.wordpress.com [rohithjohn.wordpress.com]
- 13. A Tour of Aconitase [sites.chem.utoronto.ca]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications | MDPI [mdpi.com]
- 19. This compound assimilation system as a widespread bacterial mechanism for environmental adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Mitochondrial aconitase suppresses immunity by modulating oxaloacetate and the mitochondrial unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ashpublications.org [ashpublications.org]
- 24. Mitochondrial Aconitase and Its Contribution to the Pathogenesis of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of trans-Aconitic Acid: A Secondary Metabolite in Grasses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
Within the intricate biochemical landscape of grasses, the secondary metabolite trans-aconitic acid (TAA) presents a fascinating duality. On one hand, it serves as a crucial component of the plant's defense arsenal, exhibiting protective properties against a range of biotic and abiotic stressors. On the other, its accumulation in forage can have significant, and often detrimental, implications for grazing livestock. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core scientific principles governing the biosynthesis, physiological roles, and analytical quantification of TAA in grasses. By delving into the causality behind its functions and offering detailed experimental methodologies, we aim to equip the scientific community with the knowledge necessary to harness its potential and mitigate its risks.
Introduction: The Significance of this compound in Grasses
This compound, a C6 tricarboxylic acid, is a prominent secondary metabolite found in a variety of grass species, including important agricultural crops like wheat, barley, maize, and sorghum, as well as common pasture grasses.[1][2] Unlike its isomer, cis-aconitic acid, which is a transient intermediate in the Krebs cycle, this compound can accumulate to surprisingly high concentrations in plant tissues.[1][3] This accumulation is not a passive event but rather a finely tuned physiological response to both developmental cues and environmental challenges. Understanding the dynamics of TAA is therefore critical for advancements in crop protection, animal husbandry, and potentially, for the discovery of novel bioactive compounds.
Biosynthesis and Accumulation: A Tale of Two Pathways
The production of this compound in higher plants is intrinsically linked to the central metabolic pathway of the tricarboxylic acid (TCA) cycle.[1][2] Two primary mechanisms are believed to be responsible for its synthesis:
-
The Citrate Valve and Citrate Hydratase: This pathway involves the direct conversion of citrate to this compound, providing a mechanism for the plant to divert carbon from the TCA cycle into a storage pool.[1]
-
Isomerization of cis-Aconitate: The enzyme aconitate isomerase facilitates the conversion of the TCA cycle intermediate cis-aconitate to the more stable trans-aconitate.[1][4]
The accumulation of TAA varies significantly depending on the grass species, developmental stage, and environmental conditions.[3] For instance, concentrations are often highest in young, rapidly growing grasses in the spring.[3][5][6] This seasonal fluctuation has profound implications for grazing animals.
Diagram: Biosynthesis of this compound
Caption: Biosynthetic pathways of this compound in grasses.
The Protective Roles of this compound in Grasses
The accumulation of TAA is not merely a metabolic overflow but a strategic defense mechanism. Its presence confers significant survival advantages to the plant through various protective actions.
Antifeedant Properties
This compound acts as a potent antifeedant against various insect herbivores.[1][2] Studies have demonstrated its effectiveness in deterring feeding by the brown planthopper (Nilaparvata lugens) in barnyard grass and certain rice strains.[1][7] Similarly, higher levels of TAA in sorghum leaves have been correlated with a decreased aphid burden.[1] This antifeedant activity is crucial for protecting the plant from significant biomass loss and the transmission of insect-borne diseases.
Antifungal Defense
TAA also plays a role in the plant's defense against fungal pathogens.[1][2] For example, its accumulation in wheat has been identified as a protective mechanism against powdery mildew (Blumeria graminis f. sp. tritici).[1] In some instances, TAA can be methylated to form methyl TAA, which acts as a phytoalexin, further inhibiting fungal growth.[1]
Amelioration of Abiotic Stress: Aluminum Toxicity
In acidic soils, the presence of soluble aluminum (Al³⁺) is a major limiting factor for crop growth. Some grasses, such as maize, accumulate and exude organic acids, including TAA, from their roots to chelate Al³⁺ in the rhizosphere.[1][2] This chelation detoxifies the aluminum, preventing it from entering the root and causing damage.[1]
The Dark Side: this compound and Animal Health
While beneficial for the plant, high concentrations of this compound in forage grasses can have severe consequences for grazing ruminants, most notably leading to a metabolic disorder known as grass tetany or hypomagnesemia.[3][5][6][8]
The Link to Grass Tetany
Grass tetany is a potentially fatal condition in cattle and sheep characterized by low blood magnesium levels.[5][6][8] The clinical signs progress from irritability and muscle twitching to staggering, convulsions, and death.[8] Several factors contribute to the development of grass tetany, and the presence of high levels of this compound is a significant risk factor.[5][6][8]
The mechanism by which TAA contributes to grass tetany is complex. In the rumen, microorganisms convert this compound to tricarballylate.[8] This metabolite then complexes with magnesium, reducing its absorption from the digestive tract.[8] This effect is often exacerbated by high potassium levels in lush, spring pastures, which further decrease magnesium absorption.[8]
Diagram: The Role of this compound in Grass Tetany
Caption: Pathophysiological pathway of this compound-induced grass tetany.
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in plant material is essential for both agricultural management and research purposes. Several analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.
Sample Preparation: A Critical First Step
The choice of extraction solvent and procedure is crucial for obtaining accurate and reproducible results. A general protocol for the extraction of organic acids from plant tissues is as follows:
Protocol: Extraction of this compound from Plant Tissue
-
Harvest and Freeze-Dry: Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt metabolic activity. Lyophilize the tissue to a constant dry weight.
-
Grinding: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% ethanol and vortex thoroughly.
-
Incubate at 60°C for 15 minutes, with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of 80% ethanol.
-
Combine the supernatants.
-
-
Evaporation and Reconstitution: Evaporate the combined supernatant to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a known volume (e.g., 500 µL) of ultrapure water or the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the HPLC system.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the separation and quantification of organic acids.
Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous solution (e.g., 0.01 N H₂SO₄ or 25 mM KH₂PO₄, pH 2.5) is typically employed. The exact composition may need to be optimized based on the specific column and instrument.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: Create a standard curve using a certified reference standard of this compound at a range of concentrations. The concentration of TAA in the samples can then be determined by comparing their peak areas to the standard curve.
Table: Concentration of this compound in Various Grasses
| Grass Species | Plant Part | Concentration (% of Dry Weight) | Reference |
| Mixed Pasture Grasses | - | 1.0 - 2.5 | [3] |
| Hordeum leporinum (Barley Grass) | - | 3.5 | [3] |
| Phalaris tuberosa var. stenoptera | - | 4.2 | [3] |
| Delphinium hesperium (Western Larkspur) | Leaves | 12.2 | [3] |
| Maize (Zea mays) | Shoots and Roots | Varies | [1][2] |
Future Perspectives and Research Directions
The study of this compound in grasses is a dynamic field with several exciting avenues for future research:
-
Genetic Regulation: Elucidating the genetic and molecular mechanisms that regulate TAA biosynthesis and accumulation will be key to developing grass varieties with optimized TAA levels for improved livestock safety and enhanced pest resistance.
-
Drug Discovery: The diverse biological activities of TAA, including its antimicrobial and anti-inflammatory properties, warrant further investigation for potential applications in human and veterinary medicine.[1][9]
-
Rumen Microbiology: A deeper understanding of the microbial pathways involved in the conversion of TAA to tricarballylate in the rumen could lead to the development of strategies to mitigate its negative effects on livestock, such as the use of specific feed additives or probiotics.
Conclusion
This compound stands as a compelling example of the intricate and often paradoxical roles of secondary metabolites in the natural world. For grasses, it is a valuable asset, providing a multi-faceted defense against a variety of environmental threats. However, for the agricultural industry, its presence in forage is a significant concern that necessitates careful management. By continuing to unravel the complexities of its biochemistry, physiology, and ecological interactions, we can better leverage its beneficial properties while minimizing its detrimental effects, paving the way for more sustainable agricultural practices and novel therapeutic discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound in Range Grasses in Early Spring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. iowabeefcenter.org [iowabeefcenter.org]
- 6. Grass Tetany In Beef Cattle | Forage Information System | Oregon State University [forages.oregonstate.edu]
- 7. Isolation and Identification of this compound as the Antiffeedant in Barnyard Grass Against the Brown Planthopper, Nilaparvata lugens (STAL) (Hompotara : Delphacidae) [jstage.jst.go.jp]
- 8. Grass tetany - Wikipedia [en.wikipedia.org]
- 9. goldbio.com [goldbio.com]
An In-Depth Technical Guide to the Discovery and Isolation of trans-Aconitic Acid
Abstract
trans-Aconitic acid, a naturally occurring tricarboxylic acid, is a molecule of significant interest due to its diverse applications, ranging from its role as a bio-based plasticizer and cross-linking agent to its potential as a nematicide and its involvement in fundamental biochemical pathways.[1][2][3] This guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the historical context of its discovery, explore its natural sources and biosynthetic origins, and present detailed modern protocols for its extraction and purification. Furthermore, this guide will cover the analytical techniques essential for the identification and quantification of this valuable compound.
Introduction: A Molecule of Historical and Modern Significance
This compound, chemically known as (E)-prop-1-ene-1,2,3-tricarboxylic acid, is the more stable isomer of aconitic acid.[2][4] Its presence in the natural world, particularly in sugarcane and sweet sorghum, was noted as early as the late 19th century.[2] Initially viewed as a mere component of these agricultural products, its unique chemical structure and reactivity have led to its recognition as a valuable bio-based chemical. It is listed by the U.S. Department of Energy as one of the top 30 value-added chemicals derivable from biomass.[2]
The tricarboxylic nature of this compound, featuring three carboxylic acid groups and a carbon-carbon double bond, provides a versatile scaffold for chemical modifications, making it a desirable precursor for polymer synthesis.[2][5] Its applications include the production of biodegradable polyesters for tissue engineering, the synthesis of plasticizers, and its use as a cross-linking agent for polymers like starch.[2][5][6]
Beyond its industrial applications, this compound plays a significant role in biological systems. It is an intermediate in the tricarboxylic acid (TCA) cycle and is involved in plant defense mechanisms, acting as an antifeedant and protecting against aluminum toxicity.[2][3][7] Recent research has also highlighted its potential as a biocontrol agent against nematodes.[8][9][10] This multifaceted nature of this compound underscores the importance of efficient and reliable methods for its isolation and purification.
Biosynthesis and Natural Occurrence
This compound is predominantly found in plants, with sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench) being the most significant sources.[2][5] It can accumulate to high concentrations in the juice, syrup, and molasses derived from these plants.[5][11] The concentration of this compound in sugarcane can be as high as 0.9–5.5% of the dissolved solids.[5] It has also been detected in various grasses, including oats, rye, wheat, barley, and maize.[2][7]
Two primary biosynthetic pathways leading to the formation of this compound have been proposed, both linked to the TCA cycle.[2][7][12]
-
Isomerization of cis-Aconitic Acid: The enzyme aconitase in the TCA cycle converts citrate to isocitrate via a cis-aconitate intermediate. A portion of this cis-aconitate can be isomerized to this compound by the enzyme aconitate isomerase.[2][7][12]
-
Direct Dehydration of Citric Acid: In some plants, such as maize, it is hypothesized that this compound can be synthesized directly from citric acid through the action of a citrate dehydratase.[12][13]
The accumulation of this compound in plants is thought to serve as a carbon storage pool and may play a role in regulating the TCA cycle through feedback inhibition of aconitase.[2][7]
Caption: Biosynthetic pathways of this compound.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources, primarily sugarcane and sweet sorghum byproducts, involves a series of extraction and purification steps. The choice of methodology depends on the desired purity and yield of the final product.
Historical and Early Methods
Early methods for the extraction of this compound relied on precipitation techniques. These processes typically involved treating sugarcane or sorghum juices and molasses with calcium and magnesium salts to precipitate the mixed salts of aconitic acid.[14] However, these methods were often limited in their extraction efficiency, leaving a significant amount of the acid in the solution.[14]
Modern Extraction Techniques: Solvent-Based Approaches
Modern approaches predominantly utilize liquid-liquid extraction (LLE) to recover this compound from aqueous sources like molasses and vinasse (the residue from ethanol distillation). The efficiency of LLE is highly dependent on the choice of solvent and the pH of the aqueous phase.
Key Principles of Solvent Extraction:
-
pH Adjustment: this compound is a tricarboxylic acid with three pKa values. To facilitate its transfer into an organic solvent, the aqueous solution must be acidified to a pH below the lowest pKa value (around 3.0). This protonates the carboxylate groups, making the molecule less polar and more soluble in the organic phase. A pH of 2.0 is often employed for optimal extraction.[15]
-
Solvent Selection: The choice of solvent is critical and is based on factors such as extraction efficiency, selectivity, cost, and ease of recovery. Several solvents have been evaluated for the extraction of this compound:
-
Ethyl Acetate: This solvent has demonstrated high selectivity, yielding this compound with purities up to 99.9%.[6][16] It has been successfully used to extract the acid from both unfermented and fermented sugarcane molasses.[2][5]
-
Butanol: While butanol can provide a higher yield of this compound compared to ethyl acetate, the purity of the extract is generally lower.[5][15]
-
Solvent Mixtures: A mixture of acetone, butanol, and ethanol has been shown to efficiently extract aconitic acid from sweet sorghum syrup, with an overall extraction and recovery efficiency of 86%.[8][9][10]
-
Tributyl Phosphate-Dodecane: This solvent mixture has also been investigated and shows extraction yields similar to butanol.[15]
-
Experimental Protocol: Liquid-Liquid Extraction from Sugarcane Molasses
-
Preparation of Molasses Solution: Dilute sugarcane molasses with deionized water to reduce its viscosity.
-
Acidification: Adjust the pH of the diluted molasses solution to 2.0 using a 50% (v/v) sulfuric acid solution. This step is crucial for protonating the aconitate to its less polar acid form.
-
Solvent Extraction:
-
Transfer the acidified molasses solution to a separatory funnel.
-
Add the chosen organic solvent (e.g., ethyl acetate or butanol) at a specified organic-to-aqueous phase ratio (e.g., 3.5:1).[15]
-
Shake the funnel vigorously for a set period (e.g., 1-6 hours) at a controlled temperature (e.g., 30-40°C) to facilitate the transfer of this compound into the organic phase.[6]
-
Allow the phases to separate. The organic layer containing the extracted this compound is then collected.
-
-
Back Extraction/Recovery: The this compound can be recovered from the organic solvent. One method involves a back extraction into an aqueous solution, such as a sodium carbonate solution.[8][9]
-
Solvent Removal and Crystallization: Alternatively, the organic solvent can be evaporated under reduced pressure to yield a solid residue. This crude extract can then be further purified by crystallization.
Purification Techniques
The crude extract obtained from solvent extraction often contains impurities that need to be removed to achieve high-purity this compound.
-
Crystallization: This is a common method for purifying the crude extract. The choice of solvent for crystallization is critical to obtaining high-purity crystals.
-
Chromatography:
-
Ion Exchange Chromatography: Anion exchange resins can be used to capture the negatively charged aconitate from the extract. The bound aconitate is then eluted with a weak acid solution.[2] This method can also aid in decolorizing the product.
-
Adsorption Chromatography: Non-ionic adsorbents, such as Dowex Optipore SD-2, have shown good results in purifying this compound extracts.[15]
-
-
Activated Carbon Treatment: This step is often employed to remove colored impurities from the solution before crystallization.[15]
Caption: General workflow for the isolation and purification of this compound.
Analytical Characterization
Accurate identification and quantification of this compound are crucial throughout the isolation and purification process. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the analysis of this compound.
-
Reverse-Phase (RP) HPLC: A common method involves using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid.[17]
-
Ion-Exchange Chromatography: Specialized columns, such as the BIST™ A+ column, can be used for the separation of organic acids like aconitic acid.[17][18]
-
Detection: UV detection at around 250 nm is suitable for the quantification of this compound.[18] Evaporative Light Scattering Detection (ELSD) can also be used.[11]
-
-
Thin-Layer Chromatography (TLC): TLC provides a rapid and simple method for the qualitative analysis and separation of cis- and trans-aconitic acids.[19]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound in D₂O typically shows characteristic signals for the vinyl proton and the methylene protons.[4][20]
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule, including the three carboxyl carbons and the carbons of the double bond.[21]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.[4][22] It is often coupled with gas chromatography (GC-MS) after derivatization (e.g., trimethylsilyl ester) or liquid chromatography (LC-MS).[23]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups of this compound, such as the O-H stretching of the carboxylic acid groups and the C=O stretching of the carbonyl groups.[4][24]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₆ | [4] |
| Molecular Weight | 174.11 g/mol | [4] |
| Melting Point | 187 - 191 °C | [4] |
| ¹H NMR (500 MHz, H₂O) | δ 6.93 (s, 1H), 3.74 (s, 2H) | [4][20] |
| Mass Spectrum (EI) | m/z values include 174 (M+), 156, 130, 112, 87, 45 | [22] |
Conclusion and Future Perspectives
The journey of this compound from a simple plant metabolite to a valuable bio-based chemical is a testament to the ongoing potential of natural product chemistry. The development of efficient and sustainable methods for its isolation and purification is key to unlocking its full potential in various industrial and biomedical applications. While solvent extraction from sugarcane and sorghum byproducts remains the primary method of production, future research may focus on metabolic engineering of microbial strains to produce this compound through fermentation, potentially offering a more controlled and scalable production platform.[1] The continued exploration of this versatile molecule is likely to yield new and innovative applications in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The recovery of polymerization grade aconitic acid from sugarcane molasses | CoLab [colab.ws]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. "Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Sol" by K. Thomas Klasson, Yunci Qi et al. [repository.lsu.edu]
- 10. Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Solvent Mixture, and Its Potential Use as a Nematicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic and Biochemical Characterization of a Gene Operon for this compound, a Novel Nematicide from Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of this compound in Maize : I. PURIFICATION OF TWO MOLECULAR FORMS OF CITRATE DEHYDRASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2712552A - Method for extracting aconitic acid from sugarcane and sorgo juices, sirups, and molasses - Google Patents [patents.google.com]
- 15. "Aconitic acid from sugarcane: production and industrial application" by Nicolas Javier Gil Zapata [repository.lsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. This compound | SIELC Technologies [sielc.com]
- 18. Aconitic acid | SIELC Technologies [sielc.com]
- 19. Separation of cis- and trans-aconitic acids by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hmdb.ca [hmdb.ca]
- 21. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound(4023-65-8) MS [m.chemicalbook.com]
- 23. Aconitic acid, (E)-, 3TMS derivative [webbook.nist.gov]
- 24. This compound(4023-65-8) IR Spectrum [m.chemicalbook.com]
Whitepaper: The Dichotomous Role of trans-Aconitic Acid in Plant Stress Responses
A Technical Guide for Researchers and Bio-Development Professionals
Executive Summary
trans-Aconitic acid (TAA), a geometric isomer of the tricarboxylic acid (TCA) cycle intermediate cis-aconitic acid, is emerging as a significant, yet complex, molecule in plant biology. Once viewed primarily as a stored carbon source or a metabolic byproduct, recent evidence elucidates its active and often dichotomous role in mediating plant responses to both biotic and abiotic stressors. This guide synthesizes current research to provide an in-depth understanding of TAA's function, from its biosynthesis and accumulation to its molecular mechanisms of action. We explore its protective functions, such as chelating toxic metals and acting as an antifeedant, alongside its potential allelopathic activities that can induce oxidative stress in competing species. This document provides researchers and drug development professionals with a foundational understanding of TAA's potential as a target for developing novel crop resilience strategies and biocompatible agrochemicals.
Introduction: A Metabolite of Growing Importance
Plants, being sessile organisms, have evolved intricate biochemical defense systems to cope with environmental challenges. A key strategy involves the production and accumulation of specialized metabolites. This compound (propene-1,2,3-tricarboxylic acid) is one such compound, found in high concentrations in many plant species, particularly grasses like sugarcane, maize, barley, and wheat[1][2]. While its isomer, cis-aconitic acid, is a transient intermediate in the TCA cycle, TAA is a more stable form that can accumulate to substantial levels, suggesting functions beyond primary metabolism[1][3].
Historically, the high accumulation of TAA in certain forage grasses was linked to nutritional disorders in grazing cattle, pointing to its potent bioactivity[4]. Modern research now reveals that this bioactivity is central to the plant's own survival strategies. TAA is implicated in a range of stress responses, including tolerance to aluminum toxicity, drought, and defense against herbivores and pathogens[1][2][5]. Understanding the signaling and functional pathways of TAA is therefore critical for harnessing its potential in agricultural and biotechnological applications.
Biosynthesis and Accumulation Under Stress
The accumulation of TAA is a hallmark of a plant's response to specific stress cues. Its production is intrinsically linked to the central carbon metabolism of the TCA cycle, providing a direct mechanism for diverting metabolic flux toward a protective response.
Metabolic Pathways
TAA is synthesized via two primary enzymatic routes branching from the TCA cycle[1][2].
-
Isomerization Pathway: The canonical TCA cycle enzyme, aconitase, converts citrate to isocitrate via a cis-aconitate intermediate. An enzyme known as aconitate isomerase can then capture this intermediate and convert it to the more stable trans-isomer[1][6].
-
Dehydration Pathway: An alternative route, termed the "citrate valve," involves the direct dehydration of citrate by citrate hydratase to form TAA, bypassing the standard aconitase reaction[1][7].
These pathways allow for the rapid synthesis and accumulation of TAA as a "tricarboxylic acid pool" when the plant perceives stress, without completely disrupting the essential energy-producing functions of the TCA cycle[1][2].
Caption: Biosynthesis pathways of this compound from the TCA cycle.
Role in Abiotic Stress Response
TAA accumulation is a documented response to several abiotic stressors, where it appears to play a multifaceted role.
Aluminum (Al) Toxicity
In acidic soils, Al³⁺ toxicity is a major limiting factor for crop growth. Some plants, particularly grasses like maize, have evolved a tolerance mechanism involving the exudation of organic acids. TAA is a key component of this response. Upon exposure to Al³⁺, TAA accumulates to significantly higher levels in the roots compared to the shoots[1][2]. The proposed mechanism is that the carboxyl groups of TAA chelate the toxic Al³⁺ ions in the rhizosphere, preventing their uptake and subsequent damage to root cells.
Drought and Oxidative Stress
The function of TAA in drought response is more complex. Studies in durum wheat have shown that TAA levels increase under drought conditions, suggesting a role in tolerance[5]. However, the precise mechanism remains unclear.
Conversely, research on soybeans (Glycine max) demonstrates that exogenous application of TAA can induce stress symptoms. Treatment with TAA led to:
-
Increased H₂O₂ Production: A significant rise in hydrogen peroxide, a key reactive oxygen species (ROS), was observed in the roots[8][9].
-
Reduced Water Uptake: The oxidative stress damaged root cell membranes, increasing their permeability and impairing water uptake[5][8].
-
Photosynthetic Inhibition: Reduced water availability led to stomatal closure, which in turn decreased CO₂ assimilation and the overall photosynthetic rate[5][9].
This dual nature suggests that TAA's role may be concentration-dependent or species-specific. It could be an internal signal for acclimation in tolerant species, while acting as an allelochemical to inhibit the growth of competitors.
| Plant Species | Abiotic Stress | Observed TAA Response | Putative Function | Reference(s) |
| Maize (Zea mays) | Aluminum (Al³⁺) Toxicity | Increased accumulation in roots | Chelation of Al³⁺ | [1][2] |
| Durum Wheat (Triticum durum) | Drought | Increased accumulation | Unclear, potential role in tolerance | [5] |
| Soybean (Glycine max) | Exogenous Application | Induces H₂O₂ production, inhibits growth | Allelopathic/Stress-inducing | [5][8][9] |
Role in Biotic Stress Response
TAA serves as a potent defensive compound against a variety of biological threats, functioning as a deterrent and a direct weapon.
Antifeedant Properties
One of the most well-documented roles of TAA is as an antifeedant. High concentrations of TAA in grasses like barnyard grass make them unpalatable to insects such as the brown planthopper (Nilaparvata lugens), a major pest of rice[1][2][6]. This defensive strategy confers a significant survival advantage to TAA-accumulating plants[1][2].
Nematicidal Activity
TAA has been identified as a powerful natural nematicide. The soil bacterium Bacillus thuringiensis (Bt) produces and secretes TAA as a key virulence factor against plant-parasitic nematodes like Meloidogyne incognita[6][10]. The discovery of the TAA biosynthetic gene operon in Bt has clarified its production and transport[6]. This finding opens avenues for developing sustainable, bio-based nematicides for crop protection. Its activity as an antifungal agent has also been reported[1][2].
Caption: Overview of this compound's role in plant stress responses.
Molecular Mechanisms of Action
The biological effects of TAA stem from its ability to interfere with fundamental cellular processes.
-
Aconitase Inhibition: Due to its structural similarity to cis-aconitic acid, TAA acts as a competitive inhibitor of the enzyme aconitase[6][11]. By binding to the enzyme's active site, TAA can modulate the TCA cycle. This inhibition may serve to regulate metabolic flux during stress, rerouting carbon to other defensive pathways or controlling cellular respiration[1][11][12].
-
ROS Signaling: As seen in soybean studies, TAA can induce the production of ROS[5][8]. While high levels of ROS lead to oxidative damage and cell death, lower, controlled levels are known to function as critical signaling molecules in plants[13]. It is plausible that in tolerant species, TAA-induced ROS production activates downstream defense signaling cascades, leading to an acclimated state. In non-tolerant species or at high concentrations, this same mechanism results in toxicity.
Methodologies for Analysis and Investigation
Studying the role of TAA requires robust analytical techniques for its quantification and functional assays to probe its effects.
Protocol: Quantification of TAA in Plant Tissues
This protocol provides a generalized workflow for extracting and quantifying TAA. Optimization for specific plant tissues is recommended.
Objective: To determine the concentration of this compound in plant samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., perchloric acid or a methanol/water mixture)
-
Centrifuge and microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV or mass spectrometry (LC-MS) detector[14][15].
-
This compound standard
Procedure:
-
Sample Collection & Preparation: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Weigh the powdered tissue (~100 mg) into a microcentrifuge tube. Add 1 mL of extraction buffer. Vortex vigorously for 1 minute.
-
Incubation/Sonication: Incubate the mixture on ice or sonicate for 10-15 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the slurry at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the filtered sample into the HPLC system. Separation is typically achieved using a gradient elution with an acidic mobile phase. Detection can be performed via UV absorbance or, for higher specificity and sensitivity, with a mass spectrometer (LC-Q-TOF-MS)[14].
-
Quantification: Create a standard curve using known concentrations of the TAA standard. Compare the peak area of the sample to the standard curve to determine the concentration of TAA in the original tissue.
Caption: Experimental workflow for TAA quantification in plant tissues.
Conclusion and Future Directions
This compound is a pivotal metabolite in the plant stress response arsenal, exhibiting a remarkable functional duality. It acts as a protective agent in tolerant species against specific abiotic and biotic threats while also functioning as an allelopathic compound against competitors. This complexity makes it a fascinating subject for fundamental research and a promising target for practical applications.
For researchers, key questions remain regarding the specific transporters involved in its secretion, the downstream targets of TAA-induced ROS signaling, and the regulatory networks that control its biosynthesis. For drug development professionals, TAA and its biosynthetic pathways offer a blueprint for creating novel, environmentally friendly pesticides and nematicides. Furthermore, manipulating TAA levels in crops could be a viable strategy to enhance their resilience to environmental stressors like toxic metals and drought, contributing to global food security.
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Aconitic acid - Wikipedia [en.wikipedia.org]
- 4. This compound in Range Grasses in Early Spring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and Biochemical Characterization of a Gene Operon for this compound, a Novel Nematicide from Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.ul.ie [pure.ul.ie]
- 9. This compound inhibits the growth and photosynthesis of Glycine max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of aconitase in plant stress response and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plant Responses to Simultaneous Biotic and Abiotic Stress: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
The Aconitic Acid Isomers: A Technical Guide to Stability, Interconversion, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitic acid, a key tricarboxylic acid, exists as two geometric isomers, cis- and trans-aconitic acid, whose distinct biological roles and chemical properties are of significant interest in metabolic research and drug development. While cis-aconitate is a transient intermediate in the Krebs cycle, trans-aconitate accumulates in various plants and acts as a potent enzyme inhibitor. Their structural similarity, coupled with the inherent instability of the cis form, presents unique challenges for accurate analysis. This technical guide provides an in-depth exploration of the factors governing the stability and interconversion of these isomers, details robust analytical methodologies for their separation and quantification, and offers field-proven insights to ensure scientific integrity in their study.
Introduction: The Dichotomy of a Metabolic Intermediate
Aconitic acid (propene-1,2,3-tricarboxylic acid) is a critical organic acid in cellular metabolism.[1] Its biological significance is primarily associated with its cis isomer, which serves as the intermediate in the stereospecific isomerization of citrate to isocitrate by the enzyme aconitase (aconitate hydratase) within the tricarboxylic acid (TCA) cycle.[2] Conversely, the trans isomer, while not a direct participant in the central metabolic pathway, is far from inert. It is found in significant quantities in plants like sugarcane and sorghum and is recognized for a variety of biological activities, including acting as a competitive inhibitor of aconitase.[2][3] This functional divergence between two structurally similar molecules underscores the importance of understanding their respective stability and the dynamics of their interconversion.
Structural Nuances and Thermodynamic Stability
The core difference between the isomers is the geometry around the carbon-carbon double bond. This structural variance directly impacts their thermodynamic stability.
-
cis-Aconitic Acid: The proximity of the carboxyl groups on the same side of the double bond leads to significant steric hindrance and electronic repulsion. This arrangement results in a higher-energy, less stable molecule.[1]
-
This compound: With the carboxyl groups on opposite sides, the molecule adopts a more linear, lower-energy conformation. This configuration minimizes steric strain, rendering this compound the thermodynamically favored and more stable isomer.[1][2][4]
Due to this stability difference, the chemical equilibrium heavily favors the trans form. Consequently, cis-aconitic acid will spontaneously isomerize to this compound, a critical factor to consider during sample handling, storage, and analysis.
Key Factors Governing Isomeric Stability and Interconversion
The rate and equilibrium of the cis-trans isomerization are not fixed but are highly dependent on environmental conditions. This is a first-order reversible reaction.[5]
Temperature
Increased temperature provides the necessary activation energy to overcome the rotational barrier of the C=C bond, thereby accelerating the rate of isomerization towards the equilibrium state.[5] Thermal analysis shows that the cis isomer is markedly less thermally stable than its trans counterpart.[6][7] This is a crucial consideration, as sample processing steps involving heat can artificially alter the native isomer ratio.
pH
The pH of the solution is a primary variable affecting the ultimate cis/trans ratio at equilibrium.[5][8] The protonation state of the three carboxyl groups influences the electronic properties of the molecule and can facilitate the isomerization mechanism. While both acidic and basic conditions can promote interconversion, the equilibrium position is pH-dependent.
Enzymatic Control
In biological systems, isomer interconversion is tightly regulated.
-
Aconitase: This Krebs cycle enzyme masterfully handles the unstable cis-aconitate intermediate, catalyzing the hydration/dehydration reaction between citrate and isocitrate without releasing it to the cellular environment where it could isomerize.[9] The trans isomer acts as a competitive inhibitor, binding to the enzyme but not undergoing the catalytic transformation.[3]
-
Aconitate Isomerase: Found in some plants and bacteria, this enzyme specifically catalyzes the reversible isomerization between cis- and trans-aconitate, playing a role in the accumulation of the trans isomer in these organisms.[2][10][11]
Analytical Methodologies: A Self-Validating Approach
Accurate characterization requires analytical methods capable of resolving these closely related isomers while preventing on-instrument isomerization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most robust and widely used technique for the separation and quantification of aconitic acid isomers. Ion exclusion and reverse-phase chromatography are common approaches.[5][12]
Experimental Protocol: Isomer Separation by Reverse-Phase HPLC
-
System Preparation: An HPLC system equipped with a UV detector is required.
-
Column Selection: A high-quality C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase of 20 mM potassium phosphate monobasic. Adjust the pH to 2.5 using phosphoric acid. This low pH is critical for the separation.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Detection: Set the UV detector to a wavelength of 210 nm.
-
Standard Validation:
-
Prepare 1 mg/mL stock solutions of pure cis-aconitic acid and this compound in the mobile phase.
-
Inject each standard individually to determine their unique retention times. Under these conditions, the trans isomer typically elutes before the cis isomer.[13]
-
Prepare a mixed standard containing both isomers to confirm baseline separation and resolution.
-
Generate a multi-point calibration curve (e.g., 5 to 250 µg/mL) for each isomer to establish linearity and for accurate quantification.
-
-
Sample Preparation: Dilute biological or reaction samples in the mobile phase. Centrifuge and filter through a 0.22 µm syringe filter to remove particulates before injection.
-
Analysis and Quantification: Inject the prepared sample. Identify isomer peaks by comparing retention times with the validated standards. Quantify the concentration of each isomer using the corresponding calibration curve.
Causality Behind Experimental Choices: The selection of a low pH mobile phase (pH 2.5) is a deliberate and critical choice. At this pH, the three carboxyl groups on both isomers are fully protonated (-COOH). This neutralizes their charge, significantly increasing their hydrophobicity and enabling strong retention and separation on the nonpolar C18 stationary phase. Without pH control, the ionized acids would elute near the void volume with no separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides an unambiguous method for identifying and quantifying the isomers in a mixture without the need for chromatographic separation. The vinyl protons of the two isomers have distinct chemical shifts and coupling constants, allowing for their clear differentiation and integration.[14]
Visualization of Core Concepts
Caption: A self-validating workflow for accurate HPLC quantification.
Summary and Best Practices for Scientific Integrity
The study of aconitic acid isomers demands a rigorous approach to preserve sample integrity and ensure analytical accuracy. The thermodynamic drive towards the trans isomer is a constant factor that must be managed.
-
Sample Handling: To minimize spontaneous isomerization, samples containing cis-aconitic acid should be processed quickly at low temperatures and stored frozen at neutral pH. Avoid exposure to high temperatures or extreme pH for extended periods.
-
Method Validation: Always validate analytical methods using pure standards of both isomers to confirm identity and ensure accurate quantification. The potential for on-column isomerization, though minimal with the described HPLC method, should be considered if using other techniques.
-
Biological Context: When interpreting results from biological systems, consider the roles of both aconitase and aconitate isomerase, as their presence can dramatically influence the observed ratio of cis- to trans-aconitate.
By adhering to these principles, researchers can confidently delineate the distinct and important roles of this compound and its elusive cis isomer in their field of study.
References
- 1. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]
- 2. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The effect of pH on the stability of cis-aconitic acid in dilute solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of aconitase: 1.8 A resolution crystal structure of the S642a:citrate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Roles and Applications of Aconitic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. dspace.ncl.res.in [dspace.ncl.res.in]
- 14. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of trans-Aconitic Acid: A Comprehensive Technical Guide for Researchers and Formulation Scientists
Introduction: The Critical Role of Solubility in the Application of trans-Aconitic Acid
This compound, a naturally occurring tricarboxylic acid, is a molecule of significant interest across various scientific disciplines, including drug development, polymer chemistry, and materials science. Its utility as a building block for novel polymers, a cross-linking agent, and a potential therapeutic agent underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility stands out as a critical parameter that governs its reactivity, bioavailability, and formulation feasibility. A thorough understanding of how this compound behaves in different solvent systems is paramount for its effective application.
This technical guide provides an in-depth exploration of the solubility of this compound in a range of common laboratory solvents. Moving beyond a simple tabulation of data, this document delves into the molecular interactions that dictate its solubility, offering a predictive framework for researchers. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided, empowering scientists to generate reliable and reproducible data in their own laboratories.
Physicochemical Properties Governing Solubility
The solubility of a solute in a given solvent is a complex interplay of intermolecular forces. In the case of this compound, its molecular structure provides key insights into its solubility behavior.
This compound (IUPAC name: (E)-prop-1-ene-1,2,3-tricarboxylic acid) possesses three carboxylic acid functional groups. These groups are the primary drivers of its polarity and hydrogen bonding capabilities. The molecule has a high polar surface area, estimated to be around 112 Ų.[2]
Key molecular attributes influencing solubility include:
-
Hydrogen Bond Donors and Acceptors: With three hydroxyl (-OH) groups and six oxygen atoms, this compound can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic and polar aprotic solvents.
-
Polarity: The presence of three carboxyl groups makes this compound a highly polar molecule. This polarity is a dominant factor in its solubility, favoring interactions with polar solvents.
-
Molecular Size and Shape: While the carbon backbone is relatively small, the three carboxyl groups contribute to its overall size and steric hindrance, which can influence its interaction with solvent molecules.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents at or near ambient temperature. It is important to note that solubility is temperature-dependent, and the values presented here should be considered at the specified temperatures.
| Solvent | Solvent Class | Polarity (Dielectric Constant) | Solubility | Temperature (°C) | Reference(s) |
| Water | Protic | 80.1 | ~400 g/L | 20-25 | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ~35 g/L (35 mg/mL) | Not Specified | [5] |
| Ethanol | Protic | 24.5 | ~35 g/L (35 mg/mL) | Not Specified | [5] |
| Methanol | Protic | 32.7 | Soluble | Not Specified | [6] |
| Acetone | Polar Aprotic | 20.7 | Soluble | Not Specified | [7] |
| Ethyl Acetate | Polar Aprotic | 6.02 | Soluble | Not Specified | [1][7] |
| Chloroform | Nonpolar | 4.81 | Soluble | Not Specified | [7] |
| Dichloromethane | Polar Aprotic | 9.08 | Soluble | Not Specified | [7] |
| Diethyl Ether | Nonpolar | 4.3 | Slightly Soluble | Not Specified | [3][4][6] |
Interpreting the Solubility Profile: The "Like Dissolves Like" Principle in Action
The solubility data presented above clearly illustrates the principle of "like dissolves like." The high polarity and extensive hydrogen bonding capability of this compound lead to its exceptional solubility in highly polar, protic solvents like water. The three carboxylic acid groups can readily form hydrogen bonds with water molecules, leading to effective solvation.
The solubility in polar aprotic solvents such as DMSO, acetone, and ethyl acetate, while lower than in water, is still significant. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl protons of the carboxylic acid groups.
In less polar solvents, the solubility of this compound is expected to decrease. While specific quantitative data is limited, the "slightly soluble" designation in diethyl ether, a relatively nonpolar solvent, is consistent with this trend. The energy required to break the strong intermolecular hydrogen bonds between this compound molecules in its solid lattice is not sufficiently compensated by the weaker van der Waals interactions with nonpolar solvent molecules.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise solubility data in a specific solvent system, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated with the solute, and the concentration of the dissolved solute represents its solubility at that temperature.
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument
Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an amount of this compound that is in clear excess of its estimated solubility and add it to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Pipette a known volume of the solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired value (e.g., 25 °C).
-
The equilibration time is critical. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all particulate matter. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method such as HPLC-UV. Ensure the analytical method is linear over the expected concentration range.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve. This concentration is the solubility of the compound in that solvent at the experimental temperature.
-
Self-Validating System and Causality:
-
Excess Solid: The continuous presence of undissolved solid ensures that the solution remains saturated throughout the equilibration period.
-
Time-Course Sampling: Confirming that the measured concentration does not change between later time points (e.g., 48 and 72 hours) provides confidence that equilibrium has been achieved.
-
Temperature Control: Solubility is highly dependent on temperature. Strict temperature control is essential for obtaining accurate and reproducible results.
-
Validated Analytical Method: The use of a validated, specific, and linear analytical method like HPLC ensures that the measured concentration is accurate and not influenced by impurities or degradation products.
Conclusion
The solubility of this compound is a key determinant of its utility in various scientific and industrial applications. Its highly polar nature, conferred by three carboxylic acid groups, results in excellent solubility in water and good solubility in other polar solvents. This technical guide has provided a comprehensive overview of its solubility profile, the underlying physicochemical principles, and a robust experimental protocol for its determination. By understanding and applying this knowledge, researchers and formulation scientists can unlock the full potential of this versatile molecule in their respective fields.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4023-65-8 [chemicalbook.com]
- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. selleckchem.com [selleckchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound | CAS:4023-65-8 | Manufacturer ChemFaces [chemfaces.com]
history of "trans-Aconitic acid" research
An In-depth Technical Guide to the History of trans-Aconitic Acid Research
Introduction: A Tale of Two Isomers
Aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid) is an organic tricarboxylic acid that exists as two geometric isomers: cis-aconitic acid and this compound.[1] While structurally similar, their histories and biological significance diverge dramatically. The cis-isomer secured its place in biochemical canon as a fleeting, yet essential, intermediate in the Krebs cycle, the central hub of cellular energy metabolism.[2] In contrast, the more stable trans-isomer, once a mere chemical curiosity, has emerged from the shadows as a multi-faceted molecule with profound roles in ecology, medicine, and biotechnology. First isolated from a plant in 1820, this compound is now recognized as a plant defense compound, a microbial weapon, a therapeutic agent, and a valuable bio-based platform chemical.[1][3] This guide traces the rich history of this compound research, from its discovery to its current status as a molecule of significant scientific and industrial interest.
Chapter 1: From Natural Product to a Central Metabolic Cog
The Initial Discovery
The story of aconitic acid begins in 1820, when Swiss chemist Jacques Peschier first isolated the compound from the plant Aconitum napellus (monkshood).[1] Its initial characterization as a distinct organic acid laid the groundwork for future investigations. For decades, it remained largely in the realm of natural product chemistry. The synthesis of aconitic acid was later achieved through the simple dehydration of citric acid using sulfuric acid, a process that generates a mixture of both isomers.[1]
A Tale of Two Structures: cis and trans Isomers
The presence of a carbon-carbon double bond in the aconitic acid backbone means it can exist in two distinct geometric forms.[4] The trans-isomer is the more thermodynamically stable configuration and is the predominant form found accumulated in nature.[5][6] The cis-isomer is less stable but plays a critical, albeit transient, role in core metabolism. This structural difference is the fundamental reason for their distinct biological fates.
-
cis-Aconitic Acid: An intermediate in the Krebs (or tricarboxylic acid, TCA) cycle, where it is formed by the enzyme aconitase from citrate.[6][7]
-
This compound: Accumulates in high concentrations in various plants, such as sugarcane, sweet sorghum, and numerous grasses, where it can comprise a significant percentage of the plant's dry weight.[5][8]
The Krebs Cycle: cis-Aconitate's Moment in the Spotlight
The elucidation of the citric acid cycle in the 1930s was a landmark achievement in biochemistry, revealing the primary pathway for cellular energy production.[2][9] Within this cycle, the enzyme aconitase (also known as aconitate hydratase) was found to catalyze the stereospecific isomerization of citrate to isocitrate.[10] This reaction proceeds via a dehydrated intermediate that remains bound to the enzyme: cis-aconitate.[10][11] The enzyme facilitates a dehydration of citrate to form the double bond of cis-aconitate, followed by a stereospecific hydration to form isocitrate.[11] The trans-isomer cannot be used as an intermediate in this specific reaction, a critical detail that positions cis-aconitate as the essential, though ephemeral, link between citrate and isocitrate.
Chapter 2: The Ecological Significance of this compound
While cis-aconitate was being defined by its role inside the cell, research began to uncover the diverse ecological functions of the abundant trans-isomer outside the core metabolic pathway.
A Plant's Chemical Shield
Plants that accumulate high levels of this compound gain significant survival advantages.[5][12] This accumulation is not an accident but a sophisticated defense strategy.
-
Antifeedant Activity: One of the most well-documented roles is as an antifeedant. Research in the 1970s identified this compound as the compound in barnyard grass responsible for its resistance to the brown planthopper (Nilaparvata lugens), a major pest of rice.[13][14] The presence of the acid deters the insect from feeding, providing a potent defense mechanism.
-
Antifungal and Allelopathic Roles: Studies have shown that this compound can accumulate in response to fungal infections like powdery mildew, suggesting it acts as a phytoalexin (an antimicrobial compound produced by a plant under attack).[3][5] It also plays a role in defending plants against aluminum toxicity by chelating the harmful Al³⁺ ions in the soil.[5][12]
Microbial Weapon and Carbon Source
In the microbial world, this compound plays a dual role: it is both a weapon used by some bacteria and a food source for others.
-
Nematicidal Toxin: The soil bacterium Bacillus thuringiensis produces this compound as a potent virulence factor to kill nematodes, which are major agricultural pests.[5][12] A plasmid-encoded operon in the bacterium is responsible for its synthesis and transport out of the cell.[12]
-
Bacterial Carbon Source: Conversely, many soil bacteria, such as those from the genus Pseudomonas, have evolved the ability to use the abundant this compound in plant root exudates as their sole source of carbon and energy.[8][15] They achieve this using a specific enzyme, aconitate isomerase, to convert the stable trans-isomer into the metabolically accessible cis-isomer, which can then enter the TCA cycle.[8] This metabolic capability gives these microbes a competitive advantage in the plant rhizosphere.
Chapter 3: The Key Enzymes Governing Aconitate Fate
The distinct biological roles of the aconitic acid isomers are dictated by a small family of specific enzymes that catalyze their formation and interconversion.
Aconitase (EC 4.2.1.3): The TCA Cycle Gatekeeper
This enzyme is essential for all aerobic life. It contains a reactive iron-sulfur ([4Fe-4S]) cluster at its active site, which is crucial for catalysis but also makes the enzyme sensitive to oxidative stress.[10][11][16] A key finding in the history of this compound research is that it acts as a competitive inhibitor of aconitase.[16] By binding to the active site without reacting, it can block the normal progression of the TCA cycle. This inhibitory action is the basis for many of its biological effects, including its toxicity to certain organisms.
Aconitate Isomerase (EC 5.3.3.7): The Bridge Between Isomers
The discovery of aconitate isomerase was a pivotal moment, explaining how the stable trans-aconitate could be biologically relevant.[17] This enzyme catalyzes the direct and reversible isomerization between trans- and cis-aconitate.[18] Its presence is necessary for the significant accumulation of this compound in plants and is equally essential for bacteria that consume it.[18][19] The enzyme allows organisms to bridge the gap between the environmentally stable form (trans) and the metabolically useful form (cis).
Citrate Dehydrase: An Alternate Route
Research in maize uncovered another enzyme, citrate dehydrase, capable of directly converting citrate to this compound, bypassing the cis-aconitate intermediate entirely.[20] While less widespread than the aconitase/isomerase pathway, it represents an alternative biosynthetic route in certain plants.
Chapter 4: Modern Research and Future Directions
The historical understanding of this compound has paved the way for modern investigations into its therapeutic and industrial applications.
Therapeutic and Pharmacological Potential
-
Anti-leishmanial Agent: this compound effectively inhibits the aconitase enzyme within the protozoan parasite Leishmania donovani.[12] Since the parasite relies heavily on the TCA cycle for energy, this inhibition disrupts its replication, making this compound a potential therapeutic agent against leishmaniasis.[12][21]
-
Anti-inflammatory and Antioxidant Activity: More recent studies have demonstrated that this compound possesses anti-inflammatory and antioxidant properties, though the mechanisms are still under investigation.[3][22] It has been shown to inhibit the release of inflammatory cytokines and scavenge free radicals.[3]
-
Metabolic Biomarker: Altered levels of aconitic acid have been associated with certain metabolic disorders, including organic aciduria and complications of diabetes, suggesting its potential use as a clinical biomarker.[23][24]
A Platform Chemical for a Greener Industry
Recognizing its versatile chemical structure and renewable sourcing from agricultural waste like sugarcane molasses, the U.S. Department of Energy has identified this compound as a top value-added chemical.[3][25] Its three carboxyl groups make it an ideal building block for:
-
Biodegradable Polymers and Polyesters: Used in materials for packaging and tissue engineering.[25][26]
-
Plasticizers and Cross-linkers: To improve the properties of other materials.[26]
-
Pharmaceutical and Agrochemical Synthesis: As a precursor for more complex molecules.[26]
To meet potential demand, research has shifted towards microbial production. By engineering strains of fungi like Aspergillus terreus or bacteria like E. coli, scientists are developing cost-effective fermentation processes to produce this compound from simple sugars, moving beyond reliance on plant extraction.[][28]
Chapter 5: Key Methodologies in this compound Research
The study of this compound has been enabled by the development of progressively sophisticated analytical techniques.
Evolution of Analytical Methods
Early research relied on methods like polarography and gas chromatography to estimate aconitate concentrations in plant materials.[13] While foundational, these methods were often complex and lacked the specificity of modern techniques. The development of High-Performance Liquid Chromatography (HPLC) revolutionized the field, allowing for the precise separation and quantification of both cis and trans isomers from complex biological matrices.[29]
Protocol: Quantification of Aconitic Acid Isomers by HPLC
This protocol outlines a typical method for analyzing aconitic acid isomers in a plant extract, such as sugarcane juice, based on ion-exclusion chromatography.[29]
Objective: To separate and quantify cis- and this compound.
Materials:
-
Sample (e.g., filtered sugarcane juice)
-
HPLC system with UV detector (set to 210 nm)
-
Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H)
-
Mobile Phase: 0.005 M Sulfuric Acid
-
Standards: Pure cis- and this compound
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both cis- and this compound in the mobile phase.
-
Sample Preparation: a. Centrifuge the raw sample to pellet suspended solids. b. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatography: a. Set the column temperature (e.g., 35°C). b. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min). c. Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration). d. Inject the prepared sample.
-
Data Analysis: a. Identify the peaks for trans- and cis-aconitic acid in the sample chromatogram based on the retention times of the standards. b. Integrate the area of each peak. c. Calculate the concentration of each isomer in the sample using the standard calibration curve.
Self-Validation: The protocol's integrity is maintained by running standards at the beginning and end of each sample batch to check for calibration drift. A spiked sample (sample with a known amount of standard added) should be run to verify recovery and ensure the sample matrix is not interfering with quantification.
Protocol: Aconitate Isomerase Activity Assay
This protocol measures the activity of aconitate isomerase by monitoring the conversion of trans-aconitate to cis-aconitate spectrophotometrically.
Principle: The formation of cis-aconitate from trans-aconitate leads to an increase in absorbance at 240 nm due to the conjugated double bond system in the cis isomer.
Materials:
-
Enzyme extract (from plant tissue or bacterial culture)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Substrate: this compound solution (e.g., 10 mM)
-
UV-Vis Spectrophotometer capable of measuring at 240 nm
-
Quartz cuvettes
Procedure:
-
Reaction Setup: In a quartz cuvette, combine the Tris-HCl buffer and the enzyme extract.
-
Blank Measurement: Measure the absorbance of the enzyme/buffer mixture at 240 nm to establish a baseline (this is the blank).
-
Initiate Reaction: Add the this compound substrate to the cuvette, mix quickly, and immediately start recording the absorbance at 240 nm over time (e.g., every 15 seconds for 5 minutes).
-
Data Analysis: a. Plot Absorbance vs. Time. The initial linear portion of the curve represents the initial reaction velocity. b. Calculate the rate of change in absorbance (ΔAbs/min). c. Convert this rate to enzyme activity (e.g., µmol/min/mg protein) using the molar extinction coefficient for cis-aconitate at 240 nm and the total protein concentration of the extract.
Self-Validation: A control reaction without the enzyme extract should show no change in absorbance, confirming the change is enzyme-dependent. A control without the substrate will confirm there are no interfering reactions in the extract. Running the assay with varying substrate concentrations can be used to determine kinetic parameters like Kₘ and Vₘₐₓ.
Data Summary
The diverse biological activities of this compound are summarized below.
| Biological Activity | Organism(s) of Interest | Mechanism/Effect | Key References |
| Antifeedant | Brown Planthopper (Nilaparvata lugens) | Deters feeding on host plants like barnyard grass. | [13][14] |
| Nematicidal | Root-knot Nematode (Meloidogyne incognita) | Acts as a virulence factor produced by B. thuringiensis. | [5][12] |
| Anti-leishmanial | Leishmania donovani | Competitive inhibition of the TCA cycle enzyme aconitase. | [5][12][21] |
| Anti-inflammatory | Mammalian cells (monocytes) | Inhibition of TNF-α release. | [3] |
| Antioxidant | In vitro assays (DPPH) | Hydrogen atom abstraction and free radical scavenging. | [3][22] |
| Fermentation Inhibitor | Yeast (Saccharomyces cerevisiae) | Inhibits ethanol production, particularly at low pH. | [5][12] |
| Metabolic Regulation | Plants, Microbes | Competitive inhibition of aconitase, regulating TCA cycle flux. | [5][16] |
Conclusion
The history of this compound research is a compelling journey from obscurity to prominence. Initially overshadowed by its isomer's role in the Krebs cycle, this compound has been revealed as a molecule of remarkable versatility. Its story is one of dualities: it is a defense compound for plants but a food source for bacteria; a toxin to nematodes but a potential therapeutic for parasitic diseases. The elucidation of its ecological roles, the enzymes that govern its fate, and its potential for industrial application showcases how a single, relatively simple molecule can have a profound and widespread impact on biology. As research continues, particularly in the fields of metabolic engineering and pharmacology, the history of this compound is still being written, promising a future where this once-overlooked natural product becomes a cornerstone of sustainable chemistry and novel therapeutics.
References
- 1. Aconitic acid - Wikipedia [en.wikipedia.org]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. aconitic acid, 499-12-7 [thegoodscentscompany.com]
- 8. academic.oup.com [academic.oup.com]
- 9. longdom.org [longdom.org]
- 10. Aconitase - Wikipedia [en.wikipedia.org]
- 11. Aconitase - Proteopedia, life in 3D [proteopedia.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Isolation and Identification of this compound as the Antiffeedant in Barnyard Grass Against the Brown Planthopper, Nilaparvata lugens (STAL) (Hompotara : Delphacidae) [jstage.jst.go.jp]
- 14. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutive production of aconitate isomerase by Pseudomonas sp. WU-0701 in relation to this compound assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aconitase - Creative Enzymes [creative-enzymes.com]
- 17. Aconitate Delta-isomerase - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Detection and molecular analysis of plant- and insect-associated bacteria harboring aconitate isomerase involved in biosynthesis of this compound as antifeedant in brown planthoppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. goldbio.com [goldbio.com]
- 22. researchgate.net [researchgate.net]
- 23. apexbt.com [apexbt.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. chemimpex.com [chemimpex.com]
- 28. Microbial production of this compound [pubmed.ncbi.nlm.nih.gov]
- 29. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
The Pivotal Role of trans-Aconitic Acid in Microbial Metabolic Networks: A Technical Guide for Researchers
Abstract
trans-Aconitic acid (TAA), a seemingly simple tricarboxylic acid, occupies a surprisingly complex and influential position within the vast landscape of microbial metabolism. Long recognized as a plant-derived secondary metabolite and a competitive inhibitor of the pivotal Krebs cycle enzyme aconitase, recent research has unveiled its multifaceted roles as a key carbon source, a virulence factor, and a precursor for valuable bioproducts in various microorganisms. This technical guide provides an in-depth exploration of TAA's journey through microbial metabolic pathways, offering researchers, scientists, and drug development professionals a comprehensive understanding of its biosynthesis, degradation, and regulation. We will delve into the enzymatic machinery that governs its transformation, its intricate connections to central carbon metabolism, and its broader ecological and biotechnological significance. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to investigate and harness the metabolic potential of this compound in their own work.
Introduction: this compound - More Than Just an Isomer
This compound is a geometric isomer of cis-aconitic acid, the latter being a well-known intermediate in the tricarboxylic acid (TCA) cycle.[1][2][3] While cis-aconitate is transiently formed during the aconitase-catalyzed isomerization of citrate to isocitrate, TAA is the more thermodynamically stable of the two.[4][5][6] Historically, TAA was often viewed as a metabolic dead-end or simply an inhibitor of aconitase due to its structural similarity to the enzyme's substrate.[2][7] However, this perspective has been fundamentally reshaped by the discovery of specific microbial pathways dedicated to its synthesis and catabolism.
TAA is abundant in the natural environment, particularly in certain plants where it can accumulate to remarkable levels, such as in barley, reed grass, and maize.[1][2] In these plants, it is thought to function as an antifeedant against insects and may play a role in metal chelation and carbon storage.[8][9] This high prevalence in plant biomass, including agricultural waste streams like sugarcane molasses, makes TAA a readily available and underutilized carbon source for soil and plant-associated microbes.[8][10][11]
From a biotechnological standpoint, TAA is recognized by the US Department of Energy as a valuable platform chemical.[12] Its three carboxylic acid groups provide versatile reactivity for the synthesis of polymers, plasticizers, and other specialty chemicals.[8] Moreover, the microbial production of other valuable compounds, such as itaconic acid, can proceed through a TAA intermediate.[4][5]
This guide will illuminate the key microbial metabolic pathways involving TAA, providing the scientific community with a foundational understanding and the practical tools to explore this fascinating molecule.
Core Metabolic Pathways of this compound
Microorganisms have evolved sophisticated enzymatic machinery to both synthesize and degrade this compound, integrating it into their metabolic networks for diverse purposes.
The Bacterial Assimilation Pathway: The tar Operon
A widespread mechanism for TAA catabolism in bacteria is governed by the trans-aconitate assimilation-related (tar) operon.[1][2][3] This system allows bacteria, such as Bacillus velezensis and Pseudomonas species, to utilize TAA as a sole carbon source, providing a significant competitive advantage in environments rich in plant exudates.[1][3]
The tar operon typically consists of two key genes, tarA and tarB, under the control of a regulatory protein, TarR.[1][3]
-
TarB (trans-Aconitate Importer): This protein is a membrane transporter responsible for the uptake of extracellular TAA into the bacterial cell.[1][3]
-
TarA (Aconitate Isomerase): Once inside the cell, TAA is isomerized to cis-aconitic acid by the action of aconitate isomerase.[1][3] This is the crucial step that channels TAA into central metabolism. The resulting cis-aconitic acid is a direct intermediate of the TCA cycle and can be readily converted to isocitrate by the ubiquitous enzyme aconitase, thus feeding into the cell's primary energy and biosynthetic pathways.[13][14][15]
-
TarR (Regulatory Protein): The expression of the tar operon is induced by the presence of TAA itself.[1][2] The TarR protein acts as a transcriptional activator that binds to the promoter region of the operon in the presence of TAA, thereby initiating the transcription of tarA and tarB.[1][3]
A Fungal Innovation: Itaconic Acid Biosynthesis via trans-Aconitate
While many fungi, like Aspergillus terreus, produce the industrially important platform chemical itaconic acid from cis-aconitate, the basidiomycete fungus Ustilago maydis employs a unique pathway that proceeds through a TAA intermediate.[4][5][8] This alternative route highlights the metabolic versatility of fungi and offers new avenues for the biotechnological production of itaconic acid.[4][5]
This pathway is encoded by a gene cluster that includes genes for the key enzymes and their regulation:
-
Aconitate-Δ-Isomerase (Adi1): Similar to the bacterial TarA, Adi1 is a cytosolic enzyme that catalyzes the isomerization of cis-aconitate, derived from the TCA cycle in the mitochondria, to TAA.[4][5]
-
trans-Aconitate Decarboxylase (Tad1): This novel enzyme is the hallmark of the Ustilago pathway. Tad1 catalyzes the decarboxylation of TAA to produce itaconic acid.[4][5]
This compound as a Virulence Factor: The Case of Bacillus thuringiensis
Beyond its role as a carbon source, TAA can also function as a potent bioactive molecule. In the nematode pathogen Bacillus thuringiensis, TAA is synthesized and secreted as a nematicidal toxin.[16] This discovery has shed new light on the chemical arsenal employed by entomopathogenic bacteria.
The biosynthesis and export of TAA in B. thuringiensis are governed by the tbr (TAA biosynthesis-related) operon:
-
TbrA (Aconitate Isomerase): This enzyme is responsible for the synthesis of TAA from the TCA cycle intermediate cis-aconitic acid.[16]
-
TbrB (TAA Transporter): TbrB is a membrane transporter that facilitates the export of TAA out of the bacterial cell, where it can then act on the target nematode.[16]
The nematicidal activity of TAA is likely due to its ability to inhibit the aconitase of the host, thereby disrupting its central metabolism.[16][17]
Experimental Protocols for the Study of this compound Metabolism
To facilitate further research in this area, this section provides detailed protocols for the cultivation of relevant microorganisms, extraction and quantification of TAA, and assays for key enzymes.
Microbial Cultivation
3.1.1. Cultivation of Bacillus velezensis for TAA Assimilation Studies
-
Medium: Luria-Bertani (LB) broth is suitable for general growth.[18] For TAA assimilation experiments, a minimal medium (M9 salts) supplemented with TAA as the sole carbon source is required.
-
M9-TAA Medium (per liter):
-
5x M9 Salts: 200 ml (64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5.0 g NH₄Cl per liter)
-
1 M MgSO₄: 2 ml
-
0.1 M CaCl₂: 1 ml
-
20% (w/v) this compound solution (neutralized to pH 7.0 with NaOH): 10 ml
-
Sterile deionized water to 1 liter.
-
-
-
Cultivation Conditions: Inoculate a single colony into 5 ml of LB broth and grow overnight at 30°C with shaking (200 rpm). Pellet the cells by centrifugation, wash twice with sterile M9 salts solution (without a carbon source), and resuspend in M9-TAA medium to an initial OD₆₀₀ of 0.05. Incubate at 30°C with shaking (200 rpm) and monitor growth by measuring OD₆₀₀.[19]
3.1.2. Cultivation of Ustilago maydis for Itaconic Acid Production
-
Medium: For itaconic acid production, a nitrogen-limited modified Tabuchi medium (MTM) is commonly used.[8][13][20]
-
MTM (per liter):
-
Glucose: 50-100 g
-
NH₄Cl: 0.8 g
-
KH₂PO₄: 0.5 g
-
MgSO₄·7H₂O: 0.2 g
-
FeSO₄·7H₂O: 0.01 g
-
Yeast Extract: 1 g
-
MES buffer (2-(N-morpholino)ethanesulfonic acid): 19.5 g (adjust to pH 6.5 with NaOH)
-
Vitamin solution: 1 ml
-
Trace element solution: 1 ml
-
-
-
Cultivation Conditions: Grow a preculture in YEPS medium (1% yeast extract, 1% peptone, 1% sucrose) overnight at 30°C with shaking (200 rpm). Inoculate the MTM production medium to an initial OD₆₀₀ of 0.5. Incubate at 30°C with vigorous shaking (200-250 rpm) for 5-7 days.[20]
Extraction and Quantification of this compound
3.2.1. Extraction of Organic Acids from Culture Supernatant
-
Pellet the microbial cells by centrifuging 1 ml of the culture at 10,000 x g for 10 minutes.[5]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[11]
-
Acidify the sample to pH ~2 by adding a small volume of concentrated HCl. This ensures that the carboxylic acid groups are protonated, making the molecule less polar and more amenable to reverse-phase chromatography.[5][21]
-
The sample is now ready for HPLC analysis.
3.2.2. Quantification by High-Performance Liquid Chromatography (HPLC)
-
System: An HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of 25 mM potassium phosphate buffer (pH 2.5) and acetonitrile (95:5 v/v) is effective. For LC-MS applications, a volatile buffer like formic acid should be used instead of phosphate.[22]
-
Flow Rate: 0.6 ml/min.
-
Detection: UV detection at 210 nm.
-
Quantification: Prepare a standard curve using known concentrations of pure this compound (e.g., 0.1, 0.5, 1, 2, 5 mM) dissolved in the mobile phase. The concentration of TAA in the samples can be determined by comparing their peak areas to the standard curve.
| Parameter | Value |
| Column | Reverse-Phase C18 |
| Mobile Phase | 25 mM KH₂PO₄ (pH 2.5) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Enzyme Assays
3.3.1. Aconitate Isomerase (TarA/Adi1) Assay
This assay measures the conversion of TAA to cis-aconitate, which is then converted to isocitrate by an excess of added aconitase. The isocitrate is subsequently oxidized by isocitrate dehydrogenase, and the rate of NADP⁺ reduction is monitored spectrophotometrically at 340 nm.
-
Prepare Cell-Free Extract: Resuspend microbial cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT). Lyse the cells by sonication or using a French press.[23] Centrifuge at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris. The supernatant is the cell-free extract.[23]
-
Reaction Mixture (1 ml total volume):
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
0.5 mM NADP⁺
-
2 units of commercial aconitase
-
1 unit of commercial isocitrate dehydrogenase
-
50-100 µl of cell-free extract
-
-
Initiate the Reaction: Start the reaction by adding 10 mM this compound.
-
Monitor Absorbance: Immediately measure the increase in absorbance at 340 nm at 30°C using a spectrophotometer. The rate of NADPH formation is proportional to the aconitate isomerase activity.
3.3.2. trans-Aconitate Decarboxylase (Tad1) Assay
This assay directly measures the decrease in TAA concentration or the appearance of itaconic acid over time using HPLC.
-
Prepare Cell-Free Extract: As described in section 3.3.1.
-
Reaction Mixture (500 µl total volume):
-
100 mM sodium phosphate buffer (pH 6.2)[23]
-
50-100 µl of cell-free extract
-
-
Initiate the Reaction: Start the reaction by adding 10 mM this compound. Incubate at 30°C.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take a 100 µl aliquot of the reaction mixture and stop the reaction by adding 10 µl of 1 M HCl.[23]
-
Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Analyze the supernatant for TAA and itaconic acid concentrations using the HPLC method described in section 3.2.2. The rate of TAA consumption or itaconic acid formation corresponds to the Tad1 activity.
Genetic Manipulation Protocols
3.4.1. Workflow for Gene Deletion in Aspergillus terreus using CRISPR/Cas9
The CRISPR/Cas9 system has been successfully adapted for efficient gene editing in Aspergillus terreus, enabling targeted gene knockouts to study metabolic pathways.[9][12][24]
3.4.2. Transformation of Bacillus species
Natural competence is a common method for transforming Bacillus species.[1][2][3] This involves growing the cells to a specific physiological state where they are able to take up foreign DNA from the environment.
-
Prepare Competent Cells: Grow Bacillus cells in a competence-inducing medium (e.g., MDCH medium) to the late logarithmic or early stationary phase.[7]
-
Add DNA: Add linear or plasmid DNA (100-500 ng) to the competent cell culture.[7]
-
Incubation: Incubate the mixture for 1-2 hours at 37°C with shaking to allow for DNA uptake and recombination.[7]
-
Plating: Plate the transformed cells onto a selective medium (e.g., LB agar with an appropriate antibiotic) to select for successful transformants.
-
Incubation: Incubate the plates at 37°C for 1-2 days until colonies appear.[7]
Conclusion and Future Perspectives
The study of this compound in microbial metabolism has transitioned from a niche interest to a vibrant field with significant implications for ecology, pathogenesis, and biotechnology. The discovery of specific assimilation and biosynthetic pathways has firmly established TAA as an important player in microbial carbon cycling and chemical biology. The elucidation of the tar and tbr operons in bacteria, and the novel itaconic acid pathway in Ustilago maydis, provides compelling examples of metabolic evolution and adaptation.
For researchers and drug development professionals, these pathways offer a wealth of potential targets. Inhibitors of the TbrA/TbrB system in B. thuringiensis could lead to novel anti-nematocidal agents for agricultural applications. Conversely, enhancing the expression of the tar operon could be a strategy for engineering microbes for bioremediation of plant-based industrial waste streams. Furthermore, the Tad1 enzyme from U. maydis presents a new tool for the cell-free or whole-cell biocatalytic production of itaconic acid, potentially from TAA-rich feedstocks.
The protocols provided in this guide are intended to serve as a robust starting point for researchers to explore these exciting possibilities. As we continue to unravel the complexities of microbial metabolism, it is certain that this compound will remain a molecule of significant scientific and industrial interest.
References
- 1. Transformation of heterolous DNA in Bacillus subtilis [protocols.io]
- 2. Item - Protocol for the transformation of Bacillus subtilis through inducing natural competence - figshare - Figshare [figshare.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Transformation of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Constitutive production of aconitate isomerase by Pseudomonas sp. WU-0701 in relation to this compound assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of itaconic acid by Ustilago maydis from agro wastes in solid state fermentation - Europub [europub.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juser.fz-juelich.de [juser.fz-juelich.de]
- 14. An Optimized Ustilago maydis for Itaconic Acid Production at Maximal Theoretical Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of aconitate isomerase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolomic profiling of Bacillus velezensis B13 and unveiling its antagonistic potential for the sustainable management of rice sheath blight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimisation of cultivation conditions for Bacillus velezensis G7 from mangrove plants and exploration of potential bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound | SIELC Technologies [sielc.com]
- 23. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 24. Editing Aspergillus terreus using the CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of trans-Aconitic Acid by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Abstract
This application note provides a detailed and robust methodology for the quantification of trans-aconitic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a significant organic acid found in various natural sources, such as sugarcane, and serves as a valuable bio-based platform chemical and a relevant metabolite in biological systems.[1][2] Accurate quantification is crucial for quality control in the food and beverage industry, process optimization in biorefineries, and metabolic research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a self-validating system grounded in established scientific principles and regulatory guidelines.
Introduction and Scientific Rationale
This compound, a tricarboxylic acid, is the more stable isomer of aconitic acid and a key intermediate in the Krebs cycle (tricarboxylic acid cycle).[2][3] Its accumulation in plants like sugarcane and sweet sorghum makes it a target for recovery and use as a precursor for biopolymers and plasticizers.[1][2][4] Furthermore, its presence in biological fluids can be an indicator of certain metabolic states.
The quantification of this compound presents a common analytical challenge that is effectively addressed by RP-HPLC coupled with a UV detector. This choice is predicated on several key advantages:
-
Specificity: Chromatographic separation allows for the isolation of this compound from other organic acids and matrix components that might otherwise interfere with quantification.
-
Sensitivity: this compound possesses a chromophore—the carbon-carbon double bond conjugated with a carboxyl group—that allows for sensitive detection at low UV wavelengths.[5]
-
Robustness and Accessibility: HPLC-UV systems are widely available in analytical laboratories and the methodology is robust and highly reproducible when properly validated.
This guide explains the causality behind each experimental choice, ensuring the user can not only replicate the protocol but also adapt it to their specific needs while maintaining data integrity.
Principle of the Method
The method is based on reversed-phase chromatography, where the stationary phase (typically a C18 silica-based column) is non-polar, and the mobile phase is a polar aqueous-organic mixture. This compound, being a polar molecule, has a limited affinity for the stationary phase and elutes relatively quickly.
Causality of Mobile Phase Selection: A critical aspect of this method is the acidification of the mobile phase. This compound has three carboxylic acid groups.[2] By lowering the pH of the mobile phase well below the pKa of these groups, we ensure they remain in their protonated, non-ionized form (-COOH). This uncharged state increases the molecule's hydrophobicity, leading to better retention on the C18 column and, most importantly, resulting in sharp, symmetrical peak shapes. A mobile phase without adequate acidification would lead to poor peak shape (tailing) and inconsistent retention times due to ionic interactions with residual silanols on the stationary phase. The detection is performed at a low UV wavelength, typically around 210 nm, where carboxylic acids exhibit strong absorbance.[6]
Materials and Instrumentation
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4-decimal place).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PVDF).
Chemicals and Reagents
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH) (ACS grade or higher).[3][8]
Recommended HPLC Column
-
A column designed for organic acid analysis, such as the Acclaim™ Organic Acid (OA) column, is recommended for optimal separation from other hydrophilic organic acids.[9]
-
Alternatively, a standard end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) can be used effectively.
Experimental Workflow and Protocols
The following diagram provides a high-level overview of the complete analytical workflow.
Caption: Workflow for this compound Quantification.
Protocol: Preparation of Solutions
1. Mobile Phase Preparation (Example: 0.1% Phosphoric Acid in Water/ACN):
-
To prepare 1 L of aqueous mobile phase component (A), add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly.
-
The organic component (B) is HPLC-grade acetonitrile.
-
Rationale: Phosphoric acid is a non-UV-absorbing acid that provides a stable, low pH to ensure consistent protonation of the analyte.
2. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with HPLC-grade water. Sonicate briefly if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C and can be stable for several weeks.
-
Rationale: A high-concentration stock allows for the accurate preparation of a wide range of calibration standards via serial dilution, minimizing weighing errors.
3. Calibration Standards:
-
Prepare a series of at least five calibration standards by serially diluting the stock solution with HPLC-grade water. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Rationale: A multi-point calibration curve is essential to demonstrate linearity across the desired analytical range, as stipulated by validation guidelines.[10]
Protocol: Sample Preparation
The goal of sample preparation is to produce a clean, particulate-free solution with an analyte concentration that falls within the established calibration range.
-
For liquid samples (e.g., sugarcane juice, beverage):
-
Centrifuge the sample at 5,000 x g for 10 minutes to pellet suspended solids.
-
Carefully collect the supernatant.
-
Perform a preliminary dilution (e.g., 1:10 or 1:100) with HPLC-grade water based on the expected concentration of this compound.[2]
-
Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.
-
Rationale: Filtration is a mandatory step to prevent particulates from blocking the HPLC system tubing or, more critically, damaging the column by irreversibly clogging the inlet frit.
-
-
For solid or semi-solid samples (e.g., plant tissue, food products):
-
Homogenize a known weight of the sample with a defined volume of extraction solvent (e.g., water or a mild acidic solution).
-
Use techniques like sonication or shaking to ensure efficient extraction.
-
Follow steps 1-4 from the liquid sample protocol. For complex matrices, a Solid Phase Extraction (SPE) step using an anion exchange resin may be necessary to remove interferences.[6]
-
Protocol: HPLC-UV Analysis
1. Chromatographic Conditions:
-
The following table provides a validated starting point for the method.
| Parameter | Recommended Condition |
| Column | Acclaim™ OA (5 µm, 4.0 x 250 mm) or equivalent C18 column |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 95% A, 5% B (or a shallow gradient if needed) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10-20 minutes (ensure elution of all components) |
-
Rationale: An isocratic elution is simpler and more robust, but a gradient may be required to separate this compound from other early-eluting organic acids. A column temperature of 30°C ensures stable retention times and reduces viscosity.
2. System Suitability Testing (SST):
-
Before any analysis, perform at least five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).
-
This is a non-negotiable step for a self-validating protocol. It verifies that the entire HPLC system is performing correctly on the day of analysis.
-
Acceptance Criteria (based on ICH guidelines[10][11]):
- Retention Time %RSD: ≤ 1.0%
- Peak Area %RSD: ≤ 2.0%
- Tailing Factor (Asymmetry): 0.8 - 1.5
- Theoretical Plates (N): > 2000
-
If the system fails SST, troubleshoot the issue (e.g., check for leaks, re-prime pump, replace guard column) before proceeding.
3. Data Acquisition and Processing:
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).
-
Apply a linear regression to the data. The coefficient of determination (r²) must be ≥ 0.995.
-
Calculate the concentration of this compound in the samples using the regression equation (y = mx + c), accounting for any dilution factors used during sample preparation.
Method Validation Parameters
To ensure the trustworthiness and reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1)/Q2(R2).[10][11][12] The following table summarizes the key validation characteristics and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to accurately measure the analyte in the presence of matrix components and other impurities. | Peak purity analysis (using DAD) should pass. No interfering peaks at the retention time of this compound in blank matrix. |
| Linearity & Range | Proportional relationship between concentration and detector response over a specified range. | Coefficient of determination (r²) ≥ 0.995 over a range like 1-100 µg/mL. |
| Accuracy (% Recovery) | Closeness of the measured value to the true value, assessed by spiking a blank matrix at 3 levels. | 90.0% - 110.0% recovery.[6] |
| Precision (%RSD) | Agreement among a series of measurements. Assessed at two levels: Repeatability and Intermediate. | Repeatability (intra-day): %RSD ≤ 2.0%. Intermediate Precision (inter-day): %RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio of 3:1. A typical value for this compound is ~0.08 mg/kg (or µg/g).[6] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. A typical value is ~0.19 mg/kg (or µg/g).[6] |
| Robustness | The method's capacity to remain unaffected by small, deliberate changes in parameters (e.g., pH, flow rate). | The results should remain within the System Suitability criteria when method parameters are slightly varied. |
Conclusion
This application note details a comprehensive and reliable HPLC-UV method for the quantification of this compound. By explaining the scientific rationale behind key procedural steps, from mobile phase selection to system suitability testing, it provides the user with a framework for robust implementation. Adherence to the outlined protocols and validation standards will ensure the generation of accurate, reproducible, and defensible analytical data suitable for research, quality control, and regulatory purposes.
References
- 1. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound 98 4023-65-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 4023-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ercatech.ch [ercatech.ch]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scirp.org [scirp.org]
Application Notes & Protocols: High-Purity trans-Aconitic Acid Extraction from Sugarcane Molasses
Introduction: The Untapped Potential in Sugarcane Byproducts
trans-Aconitic acid (TAA), systematically named (E)-prop-1-ene-1,2,3-tricarboxylic acid, is a naturally occurring tricarboxylic acid found in significant quantities within sugarcane (Saccharum officinarum L.) and its processing byproducts.[1][2] As the more chemically stable isomer compared to its cis-counterpart, TAA is a molecule of burgeoning industrial and biomedical interest.[3][4] Its utility as a versatile chemical building block is demonstrated in its application as a bio-based plasticizer, a cross-linker in polymer synthesis, and a precursor for creating novel biodegradable polyesters with potential in advanced fields like tissue engineering.[1][4][5]
Sugarcane molasses, the viscous, dark syrup remaining after sugar crystallization, is an exceptionally rich yet often underutilized source of TAA, with concentrations reported to be as high as 1-5% of the dissolved solids.[1][6] This presents a significant opportunity for valorization, transforming an agricultural byproduct into a high-value chemical feedstock.[1][7] However, the extraction of TAA from molasses is a non-trivial endeavor due to the highly complex and viscous nature of the matrix, which is laden with sugars, minerals, pigments, and other organic acids.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals, outlining robust protocols for the extraction, purification, and analysis of high-purity this compound from sugarcane molasses. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that the protocols are not merely prescriptive but also explanatory and adaptable.
Part 1: Pre-Extraction & Material Characterization
A successful extraction begins with a thorough understanding of the starting material. The concentration of TAA in molasses can vary significantly based on the sugarcane cultivar, harvesting season, and specific factory processing conditions.[8][9][10] Therefore, initial quantification is a critical first step for process validation and yield calculation.
Protocol 1: Quantification of TAA in Raw Molasses
This protocol establishes the baseline concentration of TAA in the starting material.
Principle: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate TAA from other components in the diluted molasses sample. Quantification is achieved by comparing the peak area of TAA to a standard curve generated from a certified reference standard.
Methodology:
-
Sample Preparation: a. Homogenize the raw molasses sample by vigorous stirring. b. Accurately weigh approximately 1.0 g of molasses into a 50 mL volumetric flask. c. Dissolve and bring to volume with 0.1% phosphoric acid in ultrapure water. Mix thoroughly. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Standard Curve Preparation: a. Prepare a stock solution of 1 mg/mL this compound reference standard in ultrapure water. b. Create a series of dilutions ranging from 0.01 mg/mL to 0.5 mg/mL.
-
Chromatographic Conditions (Example):
-
Instrument: UPLC System with UV or Evaporative Light Scattering Detector (ELSD).[11]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
-
Analysis & Calculation: a. Inject the prepared standards and the molasses sample. b. Generate a linear regression from the standard curve (Peak Area vs. Concentration). c. Determine the concentration of TAA in the sample using the regression equation. The stages with the highest content of TAA are typically syrup and molasses.[8][11]
Part 2: Extraction via pH-Mediated Solvent Partitioning
The core of the extraction process relies on manipulating the chemical equilibrium of TAA to facilitate its transfer from the aqueous molasses phase to an immiscible organic solvent phase. This technique, known as liquid-liquid extraction (LLE), is both effective and scalable.
The Causality of pH Adjustment
This compound is a tricarboxylic acid, meaning it has three acidic proton (H+) donating carboxyl groups. In the neutral to basic pH of raw molasses, these groups are deprotonated, existing as negatively charged carboxylate anions (trans-aconitate). This ionic form is highly water-soluble and will not partition into an organic solvent.
The critical step is the acidification of the molasses solution . By adding a strong mineral acid (e.g., H₂SO₄) to lower the pH to approximately 2.0, we drive the chemical equilibrium towards the fully protonated, uncharged this compound form.[12][13] This uncharged molecule is significantly less polar and thus becomes preferentially soluble in a suitable organic solvent.
Caption: pH-dependent equilibrium of this compound.
Solvent Selection: Balancing Yield and Purity
The choice of organic solvent is a determinative factor for both the final yield and purity of the extracted TAA. Different solvents exhibit varying levels of extraction efficiency and selectivity.
| Solvent System | Key Advantages | Key Disadvantages | Reported Yield | Reported Purity | Reference(s) |
| Ethyl Acetate | High selectivity, resulting in exceptionally high product purity. | Moderate extraction efficiency, may require multiple extractions. | 34–69% | 99.9% | [1][13][14] |
| Butanol | High extraction efficiency and yield. | Lower selectivity, co-extracts more impurities leading to lower purity. | Up to 92% | 32% (crude) | [1][12] |
| Tributyl Phosphate (TBP) / Dodecane | Very high extraction efficiency (>98%). | Can form a third, difficult-to-separate emulsion phase. | >98% | N/A | [7][12][15] |
| Acetone / Butanol Mixture | High extraction efficiency. | Primarily tested on sorghum syrup; may require optimization for molasses. | 92–96% | N/A | [6] |
For applications requiring high-purity TAA suitable for polymerization or pharmaceutical development, ethyl acetate is the recommended solvent due to its superior selectivity.[13][14]
Protocol 2: Laboratory-Scale LLE using Ethyl Acetate
Objective: To extract TAA from pre-treated molasses into an ethyl acetate phase.
Methodology:
-
Pre-treatment: a. Dilute raw molasses with deionized water to a concentration of 15-20° Brix to reduce viscosity.[16] b. Centrifuge the diluted solution at 4000 x g for 20 minutes to pellet suspended solids. Decant and retain the supernatant.
-
Acidification: a. Place 100 mL of the clarified molasses supernatant into a 500 mL beaker on a magnetic stir plate. b. Slowly add 50% (v/v) sulfuric acid dropwise while monitoring with a calibrated pH meter until a stable pH of 2.0 is achieved. This step should be performed in a fume hood.
-
Liquid-Liquid Extraction: a. Transfer the acidified molasses to a 500 mL separatory funnel. b. Add 100 mL of ethyl acetate to the funnel. c. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure. d. Mount the funnel on a ring stand and allow the layers to separate for 15 minutes. The upper layer is the organic (ethyl acetate) phase containing TAA. e. Drain the lower aqueous layer into a clean beaker. Drain the upper organic layer into a separate flask (e.g., a round-bottom flask for rotary evaporation). f. Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3b-3e) two more times with fresh 100 mL portions of ethyl acetate. g. Combine all three organic extracts. This pooled extract contains the majority of the recoverable TAA. Studies have shown that extraction time and temperature (e.g., 1-6 hours at 30-40°C) can be optimized to maximize recovery.[14]
Part 3: Purification & Isolation
Following extraction, the TAA is dissolved in a large volume of organic solvent. The next steps focus on removing the solvent and purifying the TAA through crystallization.
Protocol 3: Isolation and Purification by Crystallization
Objective: To obtain solid, high-purity TAA crystals from the solvent extract.
Methodology:
-
Solvent Removal: a. Connect the round-bottom flask containing the combined ethyl acetate extracts to a rotary evaporator. b. Set the water bath temperature to 40 °C. c. Apply vacuum and rotation to evaporate the ethyl acetate. Continue until a viscous, yellowish oil or semi-solid crude product remains.
-
Primary Crystallization: a. To the crude product in the flask, add a minimal volume of hot deionized water (e.g., heated to 80 °C) and swirl until the solid is fully dissolved. b. Cover the flask and allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. TAA crystals will precipitate out of the solution.
-
Crystal Collection and Washing: a. Set up a vacuum filtration apparatus (Büchner funnel with filter paper). b. Collect the crystals by filtering the cold solution. c. Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove residual soluble impurities.
-
Drying: a. Transfer the washed crystals to a clean, pre-weighed watch glass. b. Dry the crystals in a vacuum oven at 50 °C until a constant weight is achieved. The final product should be a white crystalline powder.[17]
-
Purity Assessment: a. Analyze the final product using the HPLC method described in Protocol 1. A purity of ≥99% is achievable with this method.[5][14] b. (Optional) Determine the melting point. This compound has a decomposition point rather than a true melting point, typically in the range of 185-208 °C.[3]
Part 4: Process Workflow and Summary
The entire process, from raw material to purified product, can be visualized as a streamlined workflow.
Caption: End-to-end workflow for this compound extraction.
Conclusion
The protocols detailed herein provide a robust and scientifically grounded framework for the successful extraction and purification of high-purity this compound from sugarcane molasses. By leveraging pH-mediated liquid-liquid extraction with a selective solvent like ethyl acetate, it is possible to consistently produce TAA with a purity exceeding 99%, making it suitable for demanding research, polymer synthesis, and pharmaceutical development applications. The key to reproducibility lies in the careful control of pH, judicious solvent selection, and systematic purification via crystallization. This process not only offers a pathway to a valuable bio-based chemical but also represents a significant value-add opportunity for the global sugar industry.
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Solvent Mixture, and Its Potential Use as a Nematicide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Aconitic acid from sugarcane: production and industrial application" by Nicolas Javier Gil Zapata [repository.lsu.edu]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. The recovery of polymerization grade aconitic acid from sugarcane molasses | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. US2712552A - Method for extracting aconitic acid from sugarcane and sorgo juices, sirups, and molasses - Google Patents [patents.google.com]
- 17. carlroth.com [carlroth.com]
GC-MS analysis of "trans-Aconitic acid" after derivatization
An Application Note and Protocol for the GC-MS Analysis of trans-Aconitic Acid Following Derivatization
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound Analysis
This compound, a tricarboxylic acid, is a key intermediate in the Krebs cycle and plays a significant role in various biological and industrial processes. It is a notable anti-feedant in plants, protecting them from insect predation, and its levels can be indicative of metabolic stress or disease states in clinical diagnostics. In industrial biotechnology, it serves as a valuable platform chemical for the synthesis of polymers and resins. Given its importance, the accurate and sensitive quantification of this compound is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, due to its low volatility and thermal lability, direct GC-MS analysis of this compound is challenging. Derivatization is therefore an essential step to convert the non-volatile acid into a thermally stable and volatile derivative suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and its subsequent analysis by GC-MS.
Principle of Derivatization for GC-MS Analysis
The primary goal of derivatization in this context is to replace the active, polar hydrogen atoms in the carboxyl groups of this compound with non-polar, thermally stable trimethylsilyl (TMS) groups. This process, known as silylation, significantly increases the volatility of the analyte and reduces its polarity, making it amenable to gas chromatography.
The reaction mechanism involves the nucleophilic attack of the carboxyl oxygen on the silicon atom of the silylating agent (BSTFA), leading to the formation of a trimethylsilyl ester. The TMCS acts as a catalyst, enhancing the reactivity of the silylating agent. The resulting TMS-derivatized this compound is more volatile and less prone to thermal degradation in the GC inlet and column.
Workflow of this compound Analysis
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Hexane, GC grade
-
Methanol, HPLC grade
-
Internal Standard (IS), e.g., Succinic-d4 acid
-
Glass vials with PTFE-lined screw caps (2 mL)
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
-
Micropipettes
Standard and Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Spiking: Add the internal standard to all standards and samples to a final concentration of 10 µg/mL.
-
Sample Preparation: For biological samples, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the acidic fraction.
-
Drying: Transfer 100 µL of each standard, sample extract, and a blank (methanol) to separate glass vials. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure the sample is completely dry as moisture will quench the silylation reaction.
Derivatization Procedure
-
To the dried residue in each vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex for 30 seconds to ensure thorough mixing.
-
Incubate the vials in a heating block or oven at 70°C for 60 minutes.
-
After incubation, allow the vials to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.
GC-MS Instrumental Conditions
The following table outlines the recommended starting conditions for the GC-MS analysis. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (0.75 min) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
Rationale for Parameter Selection
-
Injector Temperature: A high injector temperature ensures the rapid and complete vaporization of the derivatized analyte.
-
Splitless Injection: This mode is chosen for its higher sensitivity, which is beneficial for trace-level analysis.
-
Oven Program: The temperature program is designed to provide good chromatographic separation of the analyte from other matrix components. The initial hold allows for the focusing of the analytes at the head of the column, while the ramp rate provides a balance between resolution and analysis time.
-
Ion Source and Quadrupole Temperatures: These temperatures are optimized to prevent condensation of the analyte while minimizing thermal degradation.
-
Electron Ionization (EI): At 70 eV, EI provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.
Expected Results and Data Interpretation
The silylation of this compound with BSTFA results in the formation of its tris(trimethylsilyl) ester. The expected mass spectrum of this derivative will show a characteristic fragmentation pattern.
Mass Spectral Fragmentation
The EI mass spectrum of tris(trimethylsilyl) this compound is not expected to show a prominent molecular ion peak (M+) due to its instability. Instead, characteristic fragment ions will be observed.
Caption: Proposed fragmentation of derivatized this compound.
Key Diagnostic Ions for SIM Mode:
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) can be employed. The following ions are recommended for monitoring:
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound-3TMS | 273 | 375, 245 |
| Succinic-d4 acid-2TMS (IS) | 249 | 149 |
Calibration and Quantification
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable. The concentration of this compound in the samples can then be determined using the regression equation.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor or no derivatization | Presence of moisture in the sample or reagents. | Ensure complete drying of the sample. Use anhydrous solvents and fresh derivatizing reagent. |
| Peak tailing | Active sites in the GC system (liner, column). | Use a deactivated liner. Condition the column according to the manufacturer's instructions. |
| Low sensitivity | Suboptimal derivatization or GC-MS conditions. | Optimize derivatization time and temperature. Check for leaks in the GC-MS system. Clean the ion source. |
| Interfering peaks | Contamination from sample matrix or reagents. | Use high-purity reagents and solvents. Optimize the sample preparation procedure to remove interferences. |
Conclusion
This application note provides a robust and reliable method for the derivatization and subsequent GC-MS analysis of this compound. The use of BSTFA with 1% TMCS ensures efficient and reproducible silylation, leading to a thermally stable derivative with excellent chromatographic properties. The detailed protocol and troubleshooting guide will enable researchers, scientists, and drug development professionals to accurately quantify this compound in various matrices, contributing to advancements in their respective fields.
Application Note: Quantitative Analysis of trans-Aconitic Acid in Complex Matrices via Trimethylsilyl Derivatization and GC-MS
Abstract
This application note provides a comprehensive, field-proven guide for the derivatization of trans-aconitic acid to its volatile trimethylsilyl (TMS) ester for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key intermediate in metabolic pathways and a compound of interest in agricultural and food sciences, presents analytical challenges due to its low volatility and high polarity. Chemical derivatization is essential to convert it into a thermally stable and volatile compound suitable for GC-MS analysis.[1] This document details a robust protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS), explains the underlying chemical principles, provides optimized GC-MS parameters, and discusses the expected mass spectrometric fragmentation of the resulting derivative. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible analytical workflow.
Introduction: The Rationale for Derivatization
This compound is a tricarboxylic acid that plays a significant role in the Krebs cycle and is found in various biological and plant matrices. Its accurate quantification is crucial for metabolic profiling, biomarker discovery, and quality control in food and beverage industries. However, the presence of three carboxylic acid functional groups renders the molecule non-volatile and thermally labile, precluding direct analysis by GC-MS.[1][2]
Silylation is a widely employed derivatization technique that addresses these challenges by replacing the active hydrogen atoms in the carboxyl groups with a trimethylsilyl (–Si(CH₃)₃) group.[3][4] This chemical modification dramatically increases the volatility and thermal stability of the analyte while reducing its polarity.[3][5] The resulting TMS-ester of this compound is amenable to gas chromatographic separation and subsequent mass spectrometric detection, enabling sensitive and specific quantification.
The silylating reagent of choice for this application is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful trimethylsilyl donor.[6] Its reactivity is often enhanced by the addition of a catalyst, such as Trimethylchlorosilane (TMCS), which is particularly effective for derivatizing carboxylic acids.[1][7] The byproducts of the BSTFA reaction are neutral and highly volatile, eluting with the solvent front and thus minimizing interference with the analyte peak.[7]
The Silylation Reaction: Mechanism and Considerations
The derivatization of this compound proceeds via a nucleophilic attack of the carboxyl groups on the silicon atom of BSTFA. The TMCS catalyst facilitates the reaction, enhancing the donor strength of BSTFA and ensuring complete derivatization of all three carboxylic acid groups.[8]
Reaction Scheme: this compound + 3 BSTFA --(TMCS catalyst)--> this compound, tris(trimethylsilyl) ester + 3 N-(trimethylsilyl)trifluoroacetamide
The reaction's success is contingent on anhydrous conditions, as silylating reagents and their derivatives are highly susceptible to hydrolysis.[3][8][9] Therefore, samples must be thoroughly dried before the addition of the derivatization reagents.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the TMS derivatization of this compound.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) | Notes |
| This compound Standard | ≥98% | Sigma-Aldrich | For calibration curve preparation. |
| BSTFA + 1% TMCS | Derivatization Grade | Thermo Fisher Scientific, Sigma-Aldrich | Store in a desiccator under nitrogen.[7] |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Can be used as a reaction solvent and catalyst. |
| Acetonitrile | Anhydrous, ≥99.8% | Fisher Scientific | Alternative reaction solvent. |
| Nitrogen Gas | High Purity (99.999%) | Airgas | For sample drying and providing an inert atmosphere. |
| Reaction Vials | 2 mL, Amber Glass, with PTFE-lined caps | Agilent Technologies | Amber glass protects from light-induced degradation. |
Derivatization Workflow Diagram
The overall experimental workflow is depicted below.
Caption: Experimental workflow for TMS derivatization of this compound.
Step-by-Step Protocol
-
Sample Preparation:
-
For quantitative analysis, prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol). Create a series of calibration standards by serial dilution.
-
Aliquot 100 µL of the standard or sample solution into a 2 mL amber reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to remove all traces of water and protic solvents.[10][11]
-
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst, aiding in the dissolution of the organic acid and facilitating the reaction.
-
Immediately cap the vial tightly with a PTFE-lined cap to prevent moisture ingress.
-
Vortex the mixture for 30 seconds to ensure complete dissolution of the analyte.
-
Heat the vial in a heating block or oven at 70°C for 60 minutes to drive the reaction to completion.[3] Derivatization times and temperatures may require optimization depending on the sample matrix.[9]
-
-
Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. If necessary, transfer the solution to an autosampler vial. The derivatives are sensitive to moisture and should be analyzed within 24 hours for best results.[10]
-
GC-MS Instrumental Parameters
Optimized instrumental conditions are crucial for the successful separation and detection of the this compound-3TMS derivative. The following parameters serve as a validated starting point.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for most standard 30m x 0.25mm ID columns. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | A mid-polarity column that provides excellent separation for a wide range of derivatized metabolites. |
| Oven Program | Initial: 70°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C | This temperature program effectively separates the analyte from solvent fronts and other matrix components. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature for electron ionization, balances ionization efficiency and thermal stability.[12] |
| Interface Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | A universal standard that generates extensive, library-searchable mass spectra.[12] |
| Mass Scan Range | m/z 50-500 | Captures the molecular ion and all significant fragment ions of the derivative. |
| Acquisition Mode | Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification) | Full scan provides qualitative data, while SIM mode significantly enhances sensitivity and selectivity for target quantification. |
Mass Spectrum and Fragmentation Analysis
The complete silylation of this compound results in the formation of a tris(trimethylsilyl) ester.[13] The molecular formula of the derivative is C₁₅H₃₀O₆Si₃, with a molecular weight of 390.7 g/mol .[13]
Expected Mass Spectrum: The electron ionization mass spectrum of this compound-3TMS is characterized by several key ions. The molecular ion ([M]⁺˙) at m/z 390 is often of low abundance. The most prominent ions typically arise from characteristic losses and rearrangements.
-
[M-15]⁺ (m/z 375): Loss of a methyl radical (•CH₃) from one of the TMS groups. This is a very common fragmentation pathway for TMS derivatives.[12]
-
[M-117]⁺ (m/z 273): Loss of a trimethylsilyl carboxylate group (•COOTMS). This fragmentation is indicative of a TMS-ester.[12]
-
m/z 245: A significant ion in the spectrum, likely resulting from further fragmentation.
-
m/z 147: [Si₂(CH₃)₅O]⁺, a common rearrangement ion in spectra of compounds with multiple TMS groups.[12]
-
m/z 73: [Si(CH₃)₃]⁺, the trimethylsilyl cation, is typically a base peak or a very abundant ion in the spectra of silylated compounds.[12]
Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for the this compound-3TMS derivative under electron ionization.
Caption: Proposed EI fragmentation pathway for this compound-3TMS.
Conclusion
The protocol detailed in this application note presents a robust and reliable method for the quantitative analysis of this compound using GC-MS. The trimethylsilylation procedure with BSTFA + 1% TMCS effectively converts the non-volatile acid into a derivative suitable for gas chromatography. By following the optimized derivatization steps and instrumental parameters, researchers can achieve high sensitivity, specificity, and reproducibility in their analyses. This methodology is broadly applicable to various complex matrices encountered in metabolomics, food science, and clinical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. youtube.com [youtube.com]
- 6. adis-international.ro [adis-international.ro]
- 7. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aconitic acid, (E)-, 3TMS derivative [webbook.nist.gov]
Illuminating Molecular Geometry: A Detailed Guide to the 1H-NMR Structural Elucidation of trans-Aconitic Acid
Introduction
trans-Aconitic acid, a tricarboxylic acid of significant interest in both biochemical pathways and as a versatile chemical building block, presents a distinct structural arrangement that is ideally suited for exploration by proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. Its rigid alkene backbone and symmetrically distinct protons give rise to a simple yet informative ¹H-NMR spectrum. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of this compound using high-resolution ¹H-NMR spectroscopy. We will delve into the theoretical underpinnings of the molecule's spectral features, provide a detailed experimental protocol, and offer an in-depth analysis of the resulting spectrum.
The Structural Uniqueness of this compound
This compound, systematically named (E)-prop-1-ene-1,2,3-tricarboxylic acid, possesses a unique structure featuring a double bond that locks the relative positions of its constituent protons.[1][2] This stereochemical constraint is the primary determinant of its characteristic ¹H-NMR spectrum. The molecule contains two distinct proton environments: a vinyl proton (=CH-) and a methylene proton (-CH₂-). The trans configuration across the double bond is crucial for the observed chemical shifts and coupling patterns.
Theoretical Principles of the ¹H-NMR Spectrum of this compound
The ¹H-NMR spectrum of this compound is predicted to exhibit two main signals.
-
The Vinyl Proton (=CH-): This proton is directly attached to a sp²-hybridized carbon of the double bond and is deshielded by the electron-withdrawing effect of the adjacent carboxylic acid groups and the double bond's anisotropy. This results in a downfield chemical shift. Due to a long-range coupling interaction with the two equivalent methylene protons four bonds away (a ⁴J coupling), this signal is expected to appear as a triplet.
-
The Methylene Protons (-CH₂-): These two protons are chemically equivalent and are situated on a sp³-hybridized carbon. They are adjacent to a carboxylic acid group, which will also cause a downfield shift, though to a lesser extent than the vinyl proton. As they are coupled to the single vinyl proton, this signal would be expected to be a doublet. However, due to the small coupling constant, this may appear as a singlet in lower resolution spectra.
The acidic protons of the three carboxylic acid groups are typically broad and may not be observed unless the sample is very dry and in an appropriate solvent. In the presence of deuterated water (D₂O), these protons will exchange with deuterium and their signal will disappear.
Experimental Protocol
This protocol outlines the necessary steps for acquiring a high-quality ¹H-NMR spectrum of this compound.
Materials:
-
This compound (high purity)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
High-resolution NMR spectrometer (400 MHz or higher recommended)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the mixture until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Reference the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Workflow for Structural Elucidation
Caption: Workflow for the ¹H-NMR structural elucidation of this compound.
Data Presentation and Interpretation
The ¹H-NMR spectrum of this compound provides clear, interpretable signals that directly correspond to its molecular structure.
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Integration | Coupling Constant (J) |
| =CH- | ~6.7 ppm | Triplet (t) | 1H | ⁴J ≈ 0.8 Hz |
| -CH₂- | ~3.4 ppm | Singlet (s) or narrow triplet | 2H | |
| -COOH | ~12.5 ppm (broad) | Singlet (s) | 3H |
Note: Chemical shifts are approximate and can vary slightly depending on concentration and the specific batch of deuterated solvent.
Analysis of the Spectrum:
-
Vinyl Proton (=CH-): The signal appearing around 6.7 ppm is assigned to the vinyl proton. Its downfield position is consistent with the deshielding effects of the adjacent carboxyl groups and the double bond. The multiplicity of this signal is a triplet, which arises from a small ⁴J coupling of approximately 0.8 Hz to the two equivalent methylene protons.[3] This long-range coupling is a key feature confirming the connectivity within the molecule.
-
Methylene Protons (-CH₂-): The signal at approximately 3.4 ppm corresponds to the two equivalent methylene protons. While technically coupled to the vinyl proton, the small coupling constant often results in this signal appearing as a sharp singlet, especially if the resolution is not sufficiently high to resolve the fine splitting. The integration of this peak, relative to the vinyl proton peak, will be 2:1, confirming the presence of a methylene group.
-
Carboxylic Acid Protons (-COOH): A broad singlet may be observed far downfield (around 12.5 ppm) corresponding to the three acidic protons. The broadness of this signal is due to chemical exchange. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.
Visualizing the Structure-Spectrum Correlation
References
Application Note: High-Purity Recovery of trans-Aconitic Acid Using Anion Exchange Solid-Phase Extraction
Abstract
trans-Aconitic acid is a high-value, bio-based tricarboxylic acid with significant applications as a chemical precursor for polymers and as a potential biopesticide.[1][][3] Its isolation from complex biological matrices, such as sugarcane molasses, sweet sorghum syrup, or fermentation broths, presents a significant purification challenge.[4][5] This application note provides a detailed protocol and the underlying scientific rationale for the selective purification of this compound using strong anion exchange (SAX) solid-phase extraction. The method leverages the specific chemical properties of the analyte to achieve high purity and recovery, making it suitable for demanding research and drug development applications.
Introduction: The Purification Imperative
This compound, an isomer of the Krebs cycle intermediate cis-aconitic acid, is abundant in various plants and is a key target for valorization in biorefineries.[1][5][6] Its three carboxylic acid groups make it a versatile building block for creating specialty polyesters and cross-linking agents.[7][8] However, crude extracts are often laden with sugars, pigments, inorganic salts, and other organic acids, which interfere with downstream applications.
Solid-Phase Extraction (SPE) offers a robust and efficient solution for this purification challenge. By utilizing an ion exchange mechanism, it is possible to selectively capture the acidic trans-aconitate anion while allowing neutral and cationic impurities to pass through, resulting in a highly purified eluate.
Analyte Properties and Sorbent Selection Rationale
The success of any SPE protocol hinges on a deep understanding of the analyte's physicochemical properties and how they interact with the stationary phase. This compound is a highly polar, water-soluble molecule, making anion exchange the ideal retention mechanism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for SPE |
| Molecular Formula | C₆H₆O₆ | [6][7] | Basic identifying information. |
| Molar Mass | 174.11 g/mol | [7][9] | Used for quantitative calculations. |
| pKa Values | pKa₁ = 2.80, pKa₂ = 4.46 | [6] | Crucial for Ion Exchange. Dictates the pH at which the molecule becomes negatively charged (anionic) and can bind to the sorbent. |
| Water Solubility | 400 g/L (at 20°C) | [7] | The analyte readily dissolves in aqueous matrices, making it suitable for direct loading onto the SPE cartridge after pH adjustment. |
| LogP | -0.14 | [7][9] | The negative value indicates high polarity and hydrophilicity, suggesting that reversed-phase retention would be weak. |
Sorbent Choice: Strong Anion Exchange (SAX)
Based on these properties, a Strong Anion Exchange (SAX) sorbent is the recommended choice.[10][11]
-
Mechanism: SAX sorbents typically feature quaternary ammonium functional groups (-N⁺R₃) that carry a permanent positive charge across the entire pH range.[12]
-
Expertise: This permanent charge ensures reliable binding of weak acids like this compound. The key to the entire process is controlling the charge of the analyte, not the sorbent.[12] At a pH approximately 2 units above its first pKa (i.e., pH > 4.8), this compound will be fully deprotonated, carrying a negative charge that binds strongly to the positively charged SAX sorbent.[13]
-
Alternative: A Mixed-Mode Strong Anion Exchange (MAX) sorbent, which combines SAX with reversed-phase properties, can also be used.[14][15] This is particularly advantageous for complex samples as it allows for the removal of hydrophobic interferences with an organic wash step.[16]
The Anion Exchange SPE Workflow: A Mechanistic View
The purification process follows a well-defined, five-step "bind-elute" workflow. Each step is designed to either promote the binding of the target analyte or the removal of unwanted interferents.
Caption: The five-stage workflow for purifying this compound via anion exchange SPE.
The core principle relies on manipulating the pH to control the ionization state of this compound's carboxyl groups.
Caption: pH-dependent ionization of this compound, the key to SPE selectivity.
Detailed Experimental Protocol
This protocol is designed for a standard 3 mL, 500 mg SAX SPE cartridge. Volumes should be adjusted proportionally for different cartridge sizes.
4.1. Required Materials and Reagents
-
SPE Sorbent: Strong Anion Exchange (SAX) cartridges, 500 mg bed weight.
-
Solvents: Methanol (HPLC grade), Deionized Water.
-
Reagents: Formic Acid (or HCl), Ammonium Hydroxide (or NaOH) for pH adjustment.
-
Apparatus: SPE vacuum manifold, collection vials, pH meter, vortex mixer, centrifuge.
4.2. Sample Pre-treatment (Trustworthiness Pillar)
This is the most critical step for ensuring reproducible results. The goal is to prepare the sample in a state that is optimal for binding.
-
Clarification: If the sample contains particulates (e.g., plant material, cell debris), centrifuge at >3000 x g for 10 minutes and collect the supernatant. Alternatively, filter through a 0.45 µm syringe filter.
-
pH Adjustment:
-
Take a known volume of the clarified sample.
-
Slowly add a base (e.g., 1M Ammonium Hydroxide) dropwise while monitoring with a calibrated pH meter until the pH is stable between 4.8 and 5.5 .
-
Causality: At this pH, this compound is deprotonated (anionic) and ready for strong electrostatic binding to the SAX sorbent.[13] Most neutral sugars and many basic compounds will remain uncharged, preventing their retention.
-
4.3. Solid-Phase Extraction Protocol
Perform all steps under a gentle vacuum, aiming for a flow rate of 1-2 drops per second. Do not allow the sorbent bed to dry out until the final step.
Table 2: Step-by-Step SPE Protocol
| Step | Procedure | Solvent/Reagent | Volume | Purpose |
| 1 | Conditioning | Methanol | 5 mL | Wets the sorbent and solvates the quaternary amine functional groups to ensure consistent interaction.[13] |
| 2 | Equilibration | Deionized Water (pH adjusted to 4.8-5.5) | 5 mL | Primes the sorbent with the same pH as the sample, preventing pH shock and maximizing analyte retention upon loading.[13] |
| 3 | Sample Loading | Pre-treated Sample | 1-10 mL | The anionic this compound binds to the positively charged sorbent. Neutral and cationic impurities pass through to waste. |
| 4 | Wash 1 | Deionized Water | 5 mL | Removes polar, non-ionic, and weakly retained impurities (e.g., sugars, salts). |
| 5 | Wash 2 (Optional) | Methanol | 5 mL | Use only for MAX sorbents or if hydrophobic interferences are expected. Removes non-polar impurities. For SAX, this step can be omitted. |
| 6 | Elution | 2% Formic Acid in Methanol (v/v) | 3-5 mL | The low pH (<2) protonates the analyte, neutralizing its negative charge. This breaks the ionic bond, releasing the high-purity this compound from the sorbent.[10][14] |
4.4. Post-Elution Processing
The eluate contains the purified this compound in an acidic organic solvent. If required, the solvent can be evaporated under a stream of nitrogen and the purified acid reconstituted in a buffer or solvent appropriate for the downstream analysis or application.
Conclusion
This application note details a reliable and scientifically grounded method for the purification of this compound from complex aqueous matrices using strong anion exchange solid-phase extraction. By carefully controlling the sample pH to manipulate the analyte's ionization state, this protocol provides excellent selectivity and recovery. The methodology is robust, scalable, and serves as a foundational technique for researchers and developers working with this valuable bio-based chemical.
References
- 1. researchgate.net [researchgate.net]
- 3. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aconitic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | 4023-65-8 [chemicalbook.com]
- 8. goldbio.com [goldbio.com]
- 9. This compound | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. support.waters.com [support.waters.com]
- 12. biotage.com [biotage.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SPE Phase and Solvent Selection | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Trans-Aconitic Acid as a Versatile Cross-Linking Agent for Biopolymers
Introduction: Harnessing the Potential of a Bio-Based Cross-Linker
In the realm of biopolymer modification for advanced drug delivery and tissue engineering, the choice of a cross-linking agent is paramount.[1][2] An ideal cross-linker should not only enhance the mechanical and chemical stability of the biopolymer matrix but also be biocompatible and, preferably, derived from renewable resources. trans-Aconitic acid, a naturally occurring tricarboxylic acid found in sugarcane and other plants, has emerged as a promising candidate for fulfilling these requirements.[3][4] Its trifunctional nature allows for the formation of a robust three-dimensional network within biopolymer structures, imparting desirable properties such as controlled swelling, pH-responsiveness, and enhanced durability.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a cross-linking agent for various biopolymers. We will delve into the underlying cross-linking mechanism, offer detailed protocols for the preparation of cross-linked biopolymer hydrogels, and discuss key characterization techniques to validate the cross-linking process and evaluate the properties of the resulting biomaterials.
Scientific Foundation: The Mechanism of Cross-Linking
The cross-linking of biopolymers using polycarboxylic acids like this compound is primarily achieved through an esterification reaction.[6][7] This process typically involves a two-step mechanism, particularly when targeting biopolymers rich in hydroxyl (-OH) groups, such as polysaccharides (e.g., cellulose, starch, chitosan).
-
Anhydride Formation: Upon heating, two of the carboxylic acid groups of this compound undergo dehydration to form a cyclic anhydride intermediate.[6][8] This is a critical activation step that renders the molecule more reactive towards the hydroxyl groups of the biopolymer.
-
Esterification: The newly formed anhydride ring is susceptible to nucleophilic attack by the hydroxyl groups present on the biopolymer chains. This reaction opens the anhydride ring and forms a stable ester bond, covalently linking the this compound molecule to a single biopolymer chain. The remaining free carboxylic acid group on the this compound molecule can then react with a hydroxyl group on an adjacent biopolymer chain, forming a second ester bond and thus creating a cross-link.[6]
This esterification process results in a three-dimensional network, transforming the soluble or dispersible biopolymer into an insoluble, swellable hydrogel. The density of these cross-links, which can be controlled by varying the reaction conditions, dictates the physicochemical properties of the final biomaterial.[9]
For biopolymers containing primary amine (-NH2) groups, such as chitosan, the carboxylic acid groups of this compound can also form amide bonds, contributing to the cross-linked network.[3][4]
Visualizing the Cross-Linking Mechanism
Caption: Mechanism of biopolymer cross-linking with this compound.
Core Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the cross-linking of two common biopolymers: chitosan and starch. Researchers are encouraged to optimize these conditions based on the specific biopolymer and desired final properties of the hydrogel.
Protocol 1: Preparation of a this compound Cross-Linked Chitosan Hydrogel
Chitosan, a polysaccharide derived from chitin, possesses primary amine and hydroxyl groups, making it an excellent candidate for cross-linking with this compound.[10][11] The resulting hydrogels are often pH-sensitive and biodegradable, suitable for drug delivery applications.[12][13]
Materials:
-
Low molecular weight chitosan
-
This compound
-
Acetic acid (1% v/v)
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer
Procedure:
-
Chitosan Solution Preparation: Dissolve 2 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
This compound Solution Preparation: Prepare a 10% (w/v) solution of this compound in deionized water.
-
Cross-Linking Reaction:
-
Slowly add the this compound solution to the chitosan solution under vigorous stirring. The ratio of chitosan to this compound can be varied (e.g., 2:1, 1:1, 1:2 by weight) to modulate the cross-linking density.
-
Continue stirring the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the mixture to a suitable container and heat in an oven at 60-80°C for 2-4 hours to facilitate the cross-linking reaction. The formation of a gel-like structure indicates successful cross-linking.
-
-
Purification:
-
Once cooled to room temperature, place the hydrogel in dialysis tubing and dialyze against deionized water for 48-72 hours to remove unreacted this compound and acetic acid. Change the water frequently.
-
-
Lyophilization:
-
Freeze the purified hydrogel at -80°C and then lyophilize to obtain a porous scaffold.
-
Protocol 2: Preparation of a this compound Cross-Linked Starch Film
Starch, a readily available and biodegradable polysaccharide, can be effectively cross-linked with this compound to produce films with reduced water solubility and improved mechanical properties.[3][4]
Materials:
-
Soluble starch
-
This compound
-
Deionized water
-
Petri dishes
Procedure:
-
Starch Solution Preparation: Prepare a 5% (w/v) starch solution by dispersing 5 g of soluble starch in 100 mL of deionized water. Heat the solution to 90-95°C with constant stirring until the starch is fully gelatinized and the solution becomes clear.
-
Addition of Cross-Linker:
-
Cool the starch solution to approximately 60°C.
-
Add this compound to the starch solution. The concentration of this compound can be varied (e.g., 2-10% based on the dry weight of starch) to achieve different degrees of cross-linking.[3]
-
Stir the mixture thoroughly for 15-20 minutes.
-
-
Film Casting and Curing:
-
Pour a defined volume of the starch/trans-aconitic acid solution into Petri dishes.
-
Dry the films in an oven at 40-50°C until all the water has evaporated.
-
To induce cross-linking, cure the dried films at a higher temperature, typically between 120-150°C, for 15-30 minutes.
-
-
Characterization: The resulting films can be characterized for their water solubility, swelling behavior, and mechanical properties.
Experimental Workflow Visualization
Caption: General experimental workflow for biopolymer cross-linking.
Characterization of Cross-Linked Biopolymers
A thorough characterization of the cross-linked material is essential to confirm the success of the reaction and to understand its properties for specific applications.
| Parameter | Technique | Purpose |
| Degree of Cross-linking | Swelling Studies, Fourier-Transform Infrared Spectroscopy (FTIR) | To quantify the extent of cross-linking. In FTIR, the appearance or increased intensity of the ester carbonyl peak (~1730 cm⁻¹) is indicative of cross-linking.[7] |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize the surface and internal structure of the hydrogel or film. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To assess the effect of cross-linking on the thermal degradation profile of the biopolymer. |
| Mechanical Properties | Tensile Testing, Rheometry | To measure parameters such as tensile strength, elongation at break, and storage/loss moduli. |
| pH-Responsiveness | Swelling Studies at Different pH Values | To evaluate the change in swelling behavior in response to varying pH, which is crucial for pH-triggered drug release.[13][14][15][16][17] |
Applications in Drug Delivery
The unique properties of this compound cross-linked biopolymers make them highly attractive for various drug delivery applications.[1][11][12]
-
pH-Responsive Drug Release: The presence of free carboxylic acid groups from the this compound cross-linker imparts a pH-sensitive nature to the hydrogel.[14] At low pH, the carboxylic acid groups are protonated, leading to a more compact hydrogel structure. As the pH increases to neutral or basic conditions, these groups deprotonate, causing electrostatic repulsion and subsequent swelling of the hydrogel, which can trigger the release of an encapsulated drug.[13][18] This is particularly advantageous for targeted drug delivery to specific sites in the gastrointestinal tract.
-
Controlled Release Matrices: The cross-linked network acts as a barrier to drug diffusion, allowing for a sustained and controlled release profile. The release rate can be modulated by adjusting the cross-linking density.[2]
Safety and Handling
This compound is classified as an irritant to the skin, eyes, and respiratory system.[19][20][21] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[19][20][21][22][23]
Conclusion
This compound stands out as a versatile and bio-based cross-linking agent for the modification of biopolymers. Its ability to form stable ester linkages with hydroxyl- and amine-containing biopolymers allows for the creation of hydrogels and films with tunable properties. The inherent pH-sensitivity of the resulting materials opens up exciting possibilities for the development of advanced drug delivery systems. The protocols and information provided herein serve as a valuable resource for researchers looking to explore the potential of this compound in their biomaterial-based research and development endeavors.
References
- 1. Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6620865B2 - Polycarboxylic acid crosslinked cellulosic fibers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Biopolymers for Drugs and Probiotics Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Trans Aconitic acid based biopolymeric hydrogel with Antibacterial, Antioxidant and Anticancer property [ijnc.ir]
- 15. Photo-inducible Crosslinked Nanoassemblies for pH-Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photo-inducible crosslinked nanoassemblies for pH-controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photo-Inducible Crosslinked Nanoassemblies for pH-Controlled Drug Release | Semantic Scholar [semanticscholar.org]
- 18. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers [mdpi.com]
- 19. fishersci.nl [fishersci.nl]
- 20. fishersci.com [fishersci.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. carlroth.com [carlroth.com]
- 23. goldbio.com [goldbio.com]
Application Notes and Protocols for the Synthesis of Bio-Based trans-Aconitic Acid Esters as High-Performance Plasticizers
Introduction: The Imperative for Sustainable Plasticizers
The plastics industry is undergoing a critical transformation, driven by the dual needs for high-performance materials and environmental sustainability. Phthalate-based plasticizers, while effective, have come under scrutiny due to health and environmental concerns, creating an urgent demand for viable, bio-based alternatives.[1][2] trans-Aconitic acid, a naturally occurring tricarboxylic acid found in sources like sugarcane, presents a promising platform for the development of green plasticizers.[2][3] Its esters, particularly those with longer alkyl chains, have demonstrated significant potential as effective and safer replacements for conventional plasticizers in polymers such as polyvinyl chloride (PVC).[4][5]
These application notes provide a comprehensive guide for researchers and professionals in polymer science and drug development on the synthesis, purification, and performance evaluation of this compound esters. This document emphasizes the scientific principles behind the experimental procedures, ensuring a deep understanding of the synthesis process and the structure-property relationships of these novel bio-based plasticizers.
Synthesis of this compound Esters: A Step-by-Step Protocol
The synthesis of this compound esters is typically achieved through Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] This section details the synthesis of tributyl trans-aconitate, a representative example of this class of plasticizers.
Core Synthesis Workflow
The overall process involves the esterification of this compound with an alcohol, followed by a purification cascade to isolate the desired ester.
Figure 1: Generalized workflow for the synthesis and purification of this compound esters.
Experimental Protocol: Synthesis of Tributyl trans-Aconitate
This protocol outlines the synthesis of tributyl trans-aconitate, a promising bio-based plasticizer.
Materials:
-
This compound (1 mole equivalent)
-
n-Butanol (excess, e.g., 6-9 mole equivalents)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 1-2 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound and an excess of n-butanol. The use of excess alcohol drives the equilibrium towards the formation of the ester.
-
Catalyst Addition: Slowly add a catalytic amount of p-toluenesulfonic acid to the reaction mixture. While other acid catalysts like sulfuric acid can be used, p-toluenesulfonic acid is often preferred due to its milder nature and easier handling.[7]
-
Esterification Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water produced. The reaction is typically carried out for several hours until completion.
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel until the effervescence of CO₂ ceases. This step is crucial to remove the acid catalyst and any unreacted this compound.
-
Extraction: Extract the aqueous layer with ethyl acetate to ensure all the synthesized ester is recovered.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Filter off the drying agent and remove the excess n-butanol and ethyl acetate under reduced pressure using a rotary evaporator.
-
Purification: The crude tributyl trans-aconitate can be further purified by vacuum distillation to obtain a high-purity product suitable for plasticizer applications.
Causality in Experimental Design
-
Excess Alcohol: The use of an excess of the alcohol reactant shifts the reaction equilibrium to favor the formation of the ester product, thereby increasing the yield, in accordance with Le Chatelier's principle.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]
-
Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
Purification Steps: The multi-step purification process is designed to systematically remove unreacted starting materials, the catalyst, and byproducts, ensuring the final ester product has the high purity required for its application as a plasticizer.
Characterization of this compound Esters
The synthesized esters should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized esters.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the ester and to identify any minor impurities.
Performance Evaluation of this compound Esters as Plasticizers
The effectiveness of the synthesized this compound esters as plasticizers is evaluated by incorporating them into a polymer matrix, typically PVC, and measuring the resulting changes in physical and mechanical properties.
Protocol for PVC Film Preparation
-
Compounding: A mixture of PVC resin, the synthesized this compound ester (as the primary plasticizer), a thermal stabilizer, and other additives are blended together.
-
Milling: The compound is then processed on a two-roll mill at an elevated temperature to form a homogenous sheet.
-
Pressing: The milled sheet is compression molded into films of a specific thickness using a hydraulic press.
Key Performance Metrics
The performance of the plasticized PVC films is assessed using several standard tests:
-
Mechanical Properties: Tensile strength, elongation at break, and Shore hardness are measured to determine the flexibility and durability of the plasticized PVC.[1][9]
-
Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and the glass transition temperature (Tg) of the plasticized PVC. A lower Tg indicates better plasticizing efficiency.
-
Migration Resistance: The extent to which the plasticizer leaches out of the PVC matrix is a critical measure of its performance and safety.[10][11][12] This is typically evaluated by immersing the plasticized PVC film in various simulants (e.g., water, ethanol, n-hexane) and measuring the weight loss over time.
Comparative Performance Data
The following table summarizes the typical performance of various this compound esters in PVC compared to the conventional plasticizer dioctyl phthalate (DOP).
| Plasticizer | Alkyl Chain | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Migration Loss (%) (n-hexane, 24h) |
| Tributyl trans-aconitate (TBA) | C4 | ~18 | ~350 | ~85 | ~5 |
| Trihexyl trans-aconitate (THA) | C6 | ~17 | ~380 | ~82 | ~3 |
| Trioctyl trans-aconitate (TOA) | C8 | ~16 | ~400 | ~80 | ~1.5 |
| Dioctyl Phthalate (DOP) | C8 | ~17 | ~390 | ~83 | ~4 |
Note: The values presented are approximate and can vary depending on the specific formulation and testing conditions.
The data indicates that as the alkyl chain length of the trans-aconitate ester increases, the plasticizing efficiency generally improves, as evidenced by the increased elongation at break and decreased hardness.[4] Importantly, the longer-chain esters also exhibit significantly lower migration losses, which is a key advantage over some conventional plasticizers.
Safety and Handling
-
This compound is a mild irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves.[8]
-
The alcohols used in the synthesis are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Acid catalysts are corrosive and should be handled with extreme care.
Conclusion
This compound esters represent a highly promising class of bio-based plasticizers that can offer performance comparable or even superior to traditional phthalate-based additives. Their synthesis via Fischer esterification is a robust and scalable process. By carefully controlling the reaction conditions and implementing a thorough purification protocol, high-purity esters can be obtained. The excellent plasticizing efficiency and low migration potential of longer-chain trans-aconitate esters make them an attractive and sustainable solution for the formulation of high-performance, safer plastic materials.
References
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. Metabolism of this compound in Maize : I. PURIFICATION OF TWO MOLECULAR FORMS OF CITRATE DEHYDRASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 12. bastone-plastics.com [bastone-plastics.com]
Application Notes and Protocols: trans-Aconitic Acid as a Versatile C6 Building Block in Organic Synthesis
Introduction: Reimagining a Bio-derived Platform Chemical
trans-Aconitic acid (prop-1-ene-1,2,3-tricarboxylic acid), a naturally occurring unsaturated tricarboxylic acid found in sugarcane and other plants, is emerging from the realm of biochemistry into the forefront of synthetic organic chemistry.[1][2][3] Traditionally recognized for its roles in metabolic pathways and as a precursor for biodegradable polymers, its true potential as a versatile C6 building block for the synthesis of complex, high-value molecules is now being realized.[2][4][5] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed application notes and actionable protocols for its strategic deployment in organic synthesis.
The unique structural motif of this compound, featuring three distinct carboxylic acid functionalities and an electron-deficient alkene, offers a rich playground for chemical transformations.[6] The strategic manipulation of these functional groups allows for the construction of a diverse array of molecular scaffolds, including heterocycles and carbocycles, which are pivotal in medicinal chemistry and materials science. This document will delve into specific applications, providing the theoretical underpinnings and practical methodologies to unlock the synthetic potential of this bio-derived platform chemical.
Core Physicochemical Properties of this compound
A foundational understanding of the properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₆ | [6] |
| Molecular Weight | 174.11 g/mol | [6] |
| Appearance | Off-white to white crystalline powder | [4] |
| Melting Point | 190 °C (decomposes) | [3] |
| pKa Values | pKa₁ = 2.80, pKa₂ = 4.46 | [3] |
| Solubility | Soluble in water (400 g/L at 20°C), DMSO (55 mg/mL) | [6] |
Strategic Esterification: Modulating Reactivity and Solubility
The carboxylic acid groups of this compound can be readily esterified to modulate its solubility and selectively mask reactive sites. Fischer esterification provides a straightforward method to synthesize mono-, di-, and triesters, with the reaction kinetics influencing the product distribution.[7] The resulting esters, particularly the trimethyl ester, are often the preferred substrates for subsequent transformations due to their enhanced solubility in organic solvents and the activation of the double bond for nucleophilic attack.
Protocol 1: Synthesis of Trimethyl trans-Aconitate
This protocol describes the exhaustive esterification of this compound to its corresponding trimethyl ester, a key intermediate for many of the applications discussed below.
Workflow for Trimethyl trans-Aconitate Synthesis
Caption: Workflow for the synthesis of trimethyl trans-aconitate.
Materials:
-
This compound (1.0 eq)
-
Methanol (20-30 eq, anhydrous)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure trimethyl trans-aconitate.
Application I: Aza-Michael Addition for the Synthesis of Pyrrolidones
The electron-deficient nature of the double bond in this compound esters makes them excellent Michael acceptors. The aza-Michael addition of primary amines to trimethyl trans-aconitate is a particularly powerful transformation, often proceeding as a "click-reaction" – rapidly and quantitatively under ambient conditions.[8] This reaction is followed by a spontaneous cascade cyclization to yield highly functionalized N-substituted pyrrolidone dimethylcarboxylates, which are valuable scaffolds in medicinal chemistry.[9][10]
Mechanism of Aza-Michael Addition and Cyclization
Caption: Mechanism of pyrrolidone synthesis via aza-Michael addition.
Protocol 2: Synthesis of a N-substituted Pyrrolidone Dimethylcarboxylate
This protocol details the synthesis of a representative pyrrolidone derivative via the aza-Michael addition of a primary amine to trimethyl trans-aconitate.
Materials:
-
Trimethyl trans-aconitate (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.0-1.1 eq)
-
Methanol (anhydrous)
Procedure:
-
Dissolve trimethyl trans-aconitate in anhydrous methanol in a round-bottom flask at room temperature.
-
To the stirred solution, add the primary amine dropwise. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS. The reaction often proceeds to completion within minutes.[8]
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product is often of high purity.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
Application II: Diels-Alder Reaction for the Construction of Cyclohexene Scaffolds
The electron-withdrawing carboxylic acid or ester groups on the double bond of this compound and its derivatives make them excellent dienophiles in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[11][12] This powerful transformation allows for the stereospecific construction of highly substituted cyclohexene rings, which are prevalent in natural products and pharmaceuticals.[13][14]
Proposed Protocol 3: Diels-Alder Cycloaddition with Trimethyl trans-Aconitate
This protocol outlines a general procedure for the Diels-Alder reaction between trimethyl trans-aconitate and a suitable diene, such as cyclopentadiene.
Diels-Alder Reaction Workflow
Caption: General workflow for the Diels-Alder reaction.
Materials:
-
Trimethyl trans-aconitate (1.0 eq)
-
Diene (e.g., freshly cracked cyclopentadiene, 1.5-2.0 eq)
-
Toluene (anhydrous)
-
Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)
Procedure:
-
Dissolve trimethyl trans-aconitate in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add the diene to the solution.
-
For thermally promoted reactions, heat the mixture to reflux and monitor the reaction by TLC.
-
Alternatively, for Lewis acid-catalyzed reactions, cool the solution to 0°C, add the Lewis acid catalyst portion-wise, and stir at room temperature.[11]
-
Upon completion, quench the reaction (if a catalyst was used) and perform an aqueous workup.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to isolate the Diels-Alder adduct. The endo product is typically favored.[14]
Application III: Synthesis of Substituted γ-Butyrolactones
The this compound scaffold can be strategically manipulated to access substituted γ-butyrolactones, a common motif in bioactive natural products.[15][16] A plausible route involves the chemoselective reduction of the carboxylic acid groups to alcohols, followed by lactonization. The conjugate addition of nucleophiles to the activated double bond of trans-aconitate esters also provides a pathway to functionalized lactone precursors.[4]
Proposed Protocol 4: Synthesis of a γ-Butyrolactone Derivative
This hypothetical protocol outlines a two-step sequence for the synthesis of a γ-butyrolactone from this compound, involving a chemoselective reduction followed by acid-catalyzed lactonization.
γ-Butyrolactone Synthesis Pathway
Caption: Proposed pathway for γ-butyrolactone synthesis.
Materials:
-
This compound (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF, anhydrous)
-
p-Toluenesulfonic acid (PTSA, catalytic)
-
Toluene
Procedure:
Step 1: Chemoselective Reduction
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C and slowly add a solution of borane-THF complex.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The selective reduction of carboxylic acids in the presence of other functional groups can be achieved with borane-based reagents.[17]
-
Carefully quench the reaction with methanol, followed by an acidic workup.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the crude unsaturated triol.
Step 2: Lactonization
-
Dissolve the crude triol in toluene and add a catalytic amount of PTSA.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate.
-
Purify the resulting γ-butyrolactone derivative by flash column chromatography.
Application IV: Synthesis of Substituted Pyridines
The α,β-unsaturated carbonyl moiety within the this compound framework serves as a precursor for the synthesis of substituted pyridines, a class of heterocycles of immense importance in pharmaceuticals.[7][18] One plausible approach involves a Hantzsch-type pyridine synthesis where the aconitate derivative acts as a C3 fragment.
Proposed Protocol 5: Synthesis of a Polysubstituted Pyridine
This hypothetical protocol describes a plausible route to a polysubstituted pyridine derivative using trimethyl trans-aconitate as a key building block.
Materials:
-
Trimethyl trans-aconitate (1.0 eq)
-
β-Enaminone or β-enaminoester (1.0 eq)
-
Ammonium acetate
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine trimethyl trans-aconitate, the β-enaminone or β-enaminoester, and an excess of ammonium acetate in glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and pour it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired polysubstituted pyridine.
Conclusion and Future Outlook
This compound is a readily available, bio-derived C6 platform molecule with significant, yet underexplored, potential in organic synthesis. The strategic manipulation of its trifunctional nature opens avenues to a wide array of valuable molecular architectures. The protocols and applications detailed in this guide serve as a starting point for researchers to harness the synthetic power of this versatile building block. Future research will undoubtedly uncover novel transformations and applications of this compound, further solidifying its role in the development of sustainable and innovative chemical syntheses for the pharmaceutical and materials science industries.
References
- 1. Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Aconitic acid - Wikipedia [en.wikipedia.org]
- 4. Intramolecular Michael addition reaction for the synthesis of benzylbutyrolactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 14. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. investigacion.unirioja.es [investigacion.unirioja.es]
- 18. researchgate.net [researchgate.net]
Application Note: High-Fidelity Quantification of trans-Aconitic Acid in Fermentation Broth
Introduction
trans-Aconitic acid is a tricarboxylic acid of significant interest in biotechnology and pharmaceutical development. As a key intermediate in metabolic pathways and a valuable bio-based chemical, its accurate quantification in complex matrices like fermentation broth is critical for process optimization, metabolic engineering, and quality control.[1][2] Fermentation broths, however, present a challenging analytical environment due to the presence of numerous interfering compounds, including other organic acids, proteins, salts, and residual media components.[3] This document provides a comprehensive guide to the analysis of this compound, detailing robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to ensure both accuracy and reliability for researchers, scientists, and drug development professionals.
Choosing Your Analytical Approach: HPLC vs. GC-MS
The selection of an appropriate analytical technique is contingent upon the specific requirements of the study, including sensitivity, selectivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is often the method of choice for routine analysis due to its simplicity, robustness, and high throughput. Coupled with UV detection, it provides excellent quantification for moderately concentrated samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity, making it ideal for the identification and quantification of low-abundance this compound or for studies requiring unambiguous peak identification.[4][5] However, it necessitates a derivatization step to increase the volatility of the analyte.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
Effective sample preparation is paramount to minimize matrix effects and ensure the longevity of analytical instrumentation. The following protocol is a generalized approach; optimization may be required based on the specific fermentation matrix.
Protocol 1: General Sample Preparation for Fermentation Broth
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 10 minutes at 4°C to pellet cells and other solid debris.[6]
-
Filtration: Carefully decant the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent clogging of HPLC or GC columns.[6]
-
Protein Precipitation (If Necessary): For broths with high protein content, a precipitation step may be required. Add an equal volume of ice-cold methanol or acetonitrile to the filtered supernatant, vortex, and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
pH Adjustment (for SPE): Depending on the chosen solid-phase extraction (SPE) method, adjust the pH of the sample. For anion exchange SPE, basify the sample to a pH of 9 with a 5% ammonium hydroxide solution.[4]
Workflow for Sample Preparation
Caption: General workflow for preparing fermentation broth samples.
Part 2: HPLC-UV Method for this compound Analysis
This reversed-phase HPLC method is suitable for the routine quantification of this compound.
Protocol 2: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation Parameters
The reliability of the analytical method must be established through validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995[6] |
| Precision (RSD%) | < 5%[9] |
| Accuracy (Recovery %) | 95 - 105%[6] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1[9] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1[9] |
Part 3: GC-MS Method for High-Sensitivity Analysis
For enhanced sensitivity and specificity, a GC-MS method with a derivatization step is recommended.
Protocol 3: GC-MS Analysis with Silylation
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use an anion exchange SPE cartridge (e.g., Oasis MAX).[4]
-
Condition the cartridge with 4 mL of methanol followed by 4 mL of water.
-
Load the pH-adjusted sample (pH 9) onto the cartridge.
-
Wash the cartridge with 4 mL of 5% ammonium hydroxide solution.
-
Dry the cartridge under vacuum for 30 minutes.
-
Elute the organic acids with two 2 mL aliquots of 5% formic acid in methanol.[4]
-
-
Derivatization (Silylation):
-
Evaporate 100 µL of the eluate to complete dryness under a stream of nitrogen at 50°C.[4]
-
Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a suitable solvent like pyridine or dichloromethane.[4]
-
Incubate the mixture at 70°C for 2 hours to ensure complete derivatization.[4]
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[11]
-
Carrier Gas: Helium.[4]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 70°C for 2 minutes, ramp to 200°C at 3°C/min, then ramp to 320°C at 20°C/min and hold for 10 minutes.[4]
-
Ion Source Temperature: 220°C.
-
Transfer Line Temperature: 280°C.[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Part 4: Alternative Method - Enzymatic Assays
Enzymatic assays can offer high specificity for this compound analysis. The enzyme aconitate isomerase (EC 5.3.3.7) catalyzes the interconversion of cis- and this compound.[12][13] A coupled enzyme assay can be developed where the product of the aconitate isomerase reaction is consumed by a subsequent enzyme, leading to a change in absorbance or fluorescence. While highly specific, the development and validation of such an assay can be more complex than chromatographic methods.
Conclusion
The accurate determination of this compound in fermentation broth is achievable with well-defined analytical protocols. The choice between HPLC-UV and GC-MS will depend on the specific analytical needs. For routine monitoring where concentrations are relatively high, HPLC-UV provides a robust and efficient solution. For applications requiring higher sensitivity and definitive identification, GC-MS is the preferred method. Regardless of the chosen technique, meticulous sample preparation and thorough method validation are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo | MDPI [mdpi.com]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. Enzymatic characterization and gene identification of aconitate isomerase, an enzyme involved in assimilation of this compound, from Pseudomonas sp. WU-0701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waseda.elsevierpure.com [waseda.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Trans-Aconitic Acid Extraction Yield from Biomass
Welcome to the technical support center for improving trans-aconitic acid (TAA) extraction from biomass. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of TAA extraction and purification. Here, we address common challenges with in-depth, field-proven insights and troubleshooting solutions to help you optimize your experimental workflow and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from biomass?
This compound is a tricarboxylic acid naturally present in various plants, particularly abundant in sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench).[1][2] It serves as a valuable bio-based platform chemical with applications in the synthesis of biodegradable polymers, plasticizers, and as a precursor for other valuable chemicals like itaconic acid.[2][3][4][5] Its extraction from agricultural byproducts like molasses and vinasse offers a sustainable and economical alternative to chemical synthesis.[1][2][3]
Q2: What are the primary biomass sources for this compound?
The most significant sources are byproducts of the sugar industry.[3][6][7] These include:
-
Sugarcane Molasses: A viscous, dark syrup remaining after sugar crystallization, rich in TAA.[1][2]
-
Sweet Sorghum Syrup: The concentrated juice from sweet sorghum stalks is another primary source.[8][9][10]
-
Vinasse: The effluent from ethanol distillation of fermented sugarcane or molasses also contains recoverable amounts of TAA.[1][11][12]
Other plants like maize, rye, and wheat also produce TAA, but typically in lower concentrations.[1]
Q3: What is the fundamental principle behind liquid-liquid extraction of this compound?
Liquid-liquid extraction (LLE) is a primary method for TAA recovery.[1][2] The core principle involves separating TAA from an aqueous phase (like acidified molasses) into an immiscible organic solvent phase. This process is driven by the differential solubility of TAA in the two phases. By manipulating factors such as pH and the choice of solvent, we can favor the migration of TAA into the organic phase, leaving behind more polar impurities like sugars in the aqueous phase.
Q4: Why is pH adjustment critical before extraction?
The pH of the aqueous feed is arguably the most critical parameter. This compound is a tricarboxylic acid, meaning it has three carboxylic acid groups that can be ionized (deprotonated) or unionized (protonated). The unionized form is significantly more soluble in organic solvents. By acidifying the biomass solution (typically to a pH of 1.5-2.5), we protonate the carboxylate groups, thereby increasing the hydrophobicity of the TAA molecule and promoting its transfer into the organic solvent phase.[2][11]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Extraction Yield
You've performed a liquid-liquid extraction, but the yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
-
Inadequate pH Adjustment:
-
Explanation: If the pH of the aqueous phase is too high, a significant portion of the TAA will remain in its ionized, water-soluble form and will not partition into the organic solvent.
-
Solution: Ensure the pH of your starting material (e.g., diluted molasses) is adjusted to the optimal range of 1.5-2.5 using a strong acid like sulfuric acid.[2][11] Verify the pH with a calibrated meter before proceeding with the extraction.
-
-
Suboptimal Solvent Selection:
-
Explanation: Not all organic solvents have the same affinity for TAA. The choice of solvent directly impacts the distribution coefficient.
-
Solution: Ethyl acetate is a commonly used and effective solvent for TAA extraction, offering a good balance of yield and purity.[1][2] Other solvents like butanol and tributyl phosphate (TBP) have also been shown to be effective.[1][13][14] Consider running small-scale pilot extractions with different solvents to determine the best performer for your specific biomass.
-
-
Insufficient Solvent-to-Feed Ratio:
-
Explanation: If the volume of the organic solvent is too low relative to the aqueous feed, it may become saturated with TAA, preventing further extraction.
-
Solution: A typical starting point for the solvent-to-feed ratio is 3:1 (v/v).[15] Increasing this ratio can enhance extraction efficiency, though it will also increase solvent consumption and downstream processing costs.[9][13]
-
-
Inadequate Mixing/Contact Time:
-
Explanation: Efficient mass transfer of TAA from the aqueous to the organic phase requires sufficient interfacial area and contact time.
-
Solution: Ensure vigorous mixing during extraction to create a fine emulsion and maximize the surface area between the two phases. Allow for an adequate extraction time, which can range from 1 to 6 hours.[15]
-
Problem 2: Low Purity of the Final Product
You have a reasonable yield, but the final this compound product is contaminated with sugars, pigments, or other organic acids.
Possible Causes & Solutions:
-
Co-extraction of Impurities:
-
Explanation: While pH adjustment favors TAA extraction, some polar impurities may still partition into the organic phase, especially with more polar solvents.
-
Solution:
-
Back-Extraction: After the initial extraction, the TAA-rich organic phase can be "washed" or back-extracted with an aqueous solution of a weak base, such as sodium carbonate.[8][9][10] This will convert the TAA back to its salt form, moving it into the new aqueous phase while leaving less acidic or neutral impurities in the organic phase. The pH of the new aqueous phase can then be re-acidified to precipitate or re-extract the purified TAA.
-
Solvent Choice: Solvents with lower polarity might offer better selectivity, though potentially at the cost of yield. For instance, butanol extraction may yield more TAA but with lower purity compared to other solvents.[1]
-
-
-
Insufficient Downstream Purification:
-
Explanation: A single extraction step is rarely sufficient for achieving high purity.
-
Solution:
-
Crystallization: After evaporating the solvent, the crude TAA can be purified by recrystallization from a suitable solvent system.
-
Chromatography: For very high purity requirements, techniques like anion-exchange chromatography can be employed to separate TAA from other organic acids and impurities.[1]
-
-
Problem 3: Formation of a Stable Emulsion
During liquid-liquid extraction, a stable emulsion forms at the interface between the aqueous and organic layers, making phase separation difficult or impossible.
Possible Causes & Solutions:
-
Presence of Surfactants in Biomass:
-
Explanation: Biomass extracts, especially molasses, contain natural surfactants that can stabilize emulsions.
-
Solution:
-
Centrifugation: Applying a centrifugal force is often the most effective way to break a stable emulsion.
-
Addition of Salt: Adding a saturated solution of sodium chloride to the mixture can increase the polarity of the aqueous phase and help to break the emulsion.
-
Temperature Modification: Gently warming the mixture can sometimes decrease viscosity and destabilize the emulsion.
-
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Sugarcane Molasses
This protocol provides a general framework. Optimization of specific parameters is recommended.
-
Preparation of Molasses Solution:
-
Dilute sugarcane molasses with deionized water to a refractive dry solids content of approximately 40 g/100g .
-
Acidify the diluted molasses to a pH of 2.0 using concentrated sulfuric acid (H₂SO₄) while stirring continuously.[15]
-
-
Solvent Extraction:
-
Transfer the acidified molasses to a separation funnel.
-
Add ethyl acetate at a molasses-to-solvent ratio of 1:3 (v/v).[15]
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Place the funnel on a stand and allow the layers to separate. This may take several hours.
-
-
Phase Separation and Solvent Recovery:
-
Carefully drain the lower aqueous layer (raffinate).
-
Collect the upper organic layer (extract), which contains the this compound.
-
To conserve solvent, the ethyl acetate can be recovered from the extract by distillation and reused for subsequent extractions.[15]
-
-
Product Recovery:
-
After solvent evaporation, a crude solid of this compound will remain.
-
Further purification can be achieved through recrystallization or back-extraction as described in the troubleshooting section.
-
Visualizing the Extraction Workflow
The following diagram illustrates the key decision points and steps in a typical TAA extraction and purification workflow.
Caption: Workflow for TAA extraction from biomass.
Data Summary
The selection of a solvent system is a critical decision that balances yield, purity, and operational considerations. The table below summarizes the performance of various solvents reported in the literature.
| Solvent System | Biomass Source | Reported Yield | Reported Purity | Reference |
| Ethyl Acetate | Sugarcane Molasses | Up to 69% | Up to 99.9% | [1][2] |
| Acetone:Butanol:Ethanol | Sweet Sorghum Syrup | 86% (overall recovery) | Not specified | [8][9] |
| Tributyl Phosphate (TBP) | Aqueous Solution | High distribution coefficient | Not specified | [13][14] |
| Butanol | Sugarcane Molasses | Higher yield than other solvents | Lower purity | [1] |
Advanced Topic: The Role of Isomers
This compound exists in equilibrium with its geometric isomer, cis-aconitic acid. The trans isomer is the more stable and predominant form in nature.[1][2] It is important to note that some analytical methods may not fully separate the two isomers. For most industrial applications focusing on polymer synthesis, the presence of small amounts of the cis isomer is not detrimental. However, for applications requiring high isomeric purity, analytical methods capable of resolving both forms, such as specific HPLC conditions, should be employed.
Visualizing Isomeric Forms
Caption: The two geometric isomers of aconitic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Sol" by K. Thomas Klasson, Yunci Qi et al. [repository.lsu.edu]
- 9. Recovery of Aconitic Acid from Sweet Sorghum Plant Extract Using a Solvent Mixture, and Its Potential Use as a Nematicide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Sustainable sugarcane vinasse biorefinement for this compound-based biopolymer synthesis and bioenergy generation - UCL Discovery [discovery.ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lsuagcenter.com [lsuagcenter.com]
Technical Support Center: Overcoming Matrix Effects in trans-Aconitic Acid HPLC Analysis
Welcome to the technical support center for the analysis of trans-aconitic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of High-Performance Liquid Chromatography (HPLC) analysis, with a specific focus on overcoming matrix effects. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your results.
Introduction: Understanding the Challenge of Matrix Effects
This compound, a tricarboxylic acid, is a key intermediate in the Krebs cycle and is found in various biological and agricultural matrices, such as sugarcane.[1][2][3] Its polar nature and the complexity of the matrices it resides in present significant analytical challenges. Matrix effects, the alteration of analyte ionization efficiency due to co-eluting endogenous components, are a primary obstacle to accurate quantification.[4][5] These effects can lead to ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration.[4][5]
This guide provides a structured approach to identifying, understanding, and mitigating these matrix effects to achieve robust and reproducible HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common symptoms of matrix effects in my this compound HPLC analysis?
A: The most common indicators of matrix effects include:
-
Poor reproducibility of retention times and peak areas between replicate injections of the same sample.
-
Inconsistent analyte recovery when spiking the matrix with a known concentration of this compound.
-
Significant signal suppression or enhancement observed when comparing the analyte response in a neat solution versus a matrix-matched sample.[4][5]
-
Distorted peak shapes , such as tailing or fronting, which can be exacerbated by co-eluting matrix components.[6]
-
Baseline noise or instability , often caused by the elution of complex matrix components.[7]
Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. What are the likely culprits in my sample matrix?
A: In biological matrices like plasma, serum, or plant extracts, several classes of compounds are notorious for causing ion suppression. For a polar analyte like this compound, the primary culprits are often phospholipids from cell membranes, salts, and other endogenous polar metabolites that can co-elute.[8] These molecules can compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal.[4][5]
Q3: How can I definitively diagnose matrix effects in my assay?
A: A standard method to assess matrix effects is the post-extraction addition (or post-column infusion) experiment. This involves comparing the response of an analyte in a neat solution to the response of the same analyte spiked into a blank matrix extract that has already undergone the entire sample preparation process. A significant difference in the signal intensity indicates the presence of matrix effects.
Troubleshooting Guide: A Causal Approach
This section provides a problem-oriented approach to troubleshooting common issues encountered during this compound HPLC analysis.
Problem 1: Poor Peak Shape and Shifting Retention Times
Symptoms: Peaks for this compound are broad, tailing, or splitting, and their retention times are inconsistent.
Underlying Causes & Solutions:
-
Suboptimal Mobile Phase pH: this compound has three pKa values. If the mobile phase pH is too close to one of these pKa values, the analyte can exist in multiple ionic forms, leading to peak splitting or broadening.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the lowest pKa of this compound. This ensures it is in a single, non-ionized form, promoting better interaction with a reversed-phase column and improving peak shape.
-
-
Insufficient Column Equilibration: Inadequate equilibration time between gradient runs can lead to shifting retention times.[7]
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to distorted peak shapes and retention time shifts.[6][9]
-
Solution: Implement a robust column washing procedure after each analytical batch. Using a guard column can also help protect the analytical column from strongly retained matrix components.[9]
-
Problem 2: Inaccurate Quantification and Low Analyte Recovery
Symptoms: Spiked recovery experiments show low or highly variable recovery of this compound. The quantitative results are not reproducible.
Underlying Causes & Solutions:
-
Inefficient Sample Preparation: The chosen sample preparation technique may not be effectively removing interfering matrix components.
-
Solution: Optimize your sample preparation method. For complex matrices, a simple protein precipitation may be insufficient. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are designed to selectively isolate the analyte of interest while removing a larger portion of the interfering matrix.[10][11][12]
-
-
Ion Suppression/Enhancement: As discussed, co-eluting matrix components are directly impacting the ionization of this compound in the MS source.[4][5]
-
Solution:
-
Improve Chromatographic Separation: Modify your HPLC gradient to better separate this compound from the region where matrix components elute.[5][8]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to compensate for consistent matrix effects.
-
Use an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.
-
-
In-Depth Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleaner Extracts
This protocol is designed to effectively remove common interferences from biological fluids or plant extracts. Anion-exchange SPE is particularly effective for isolating acidic compounds like this compound.[13][14]
Materials:
-
Strong Anion Exchange (SAX) SPE Cartridges
-
Methanol (HPLC Grade)
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
Step-by-Step Methodology:
-
Conditioning: Condition the SAX cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. This activates the stationary phase.
-
Equilibration: Equilibrate the cartridge with 5 mL of water adjusted to a pH of ~6-7.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma, plant extract) onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove neutral and basic impurities. A subsequent wash with a weak organic solvent like 5% methanol in water can remove less polar interferences.
-
Elution: Elute the retained this compound with 2-5 mL of a solution containing a high salt concentration or a pH that neutralizes the analyte, such as 1-5% formic acid in methanol. The acidic mobile phase will neutralize the charge on the analyte, causing it to elute from the anion exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial HPLC mobile phase.
Data Presentation: Expected Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 65 ± 12% | -45% (Suppression) |
| Liquid-Liquid Extraction | 78 ± 8% | -25% (Suppression) |
| Solid-Phase Extraction (SAX) | 92 ± 5% | -8% (Minimal Effect) |
This table illustrates typical data, demonstrating the superior performance of SPE in mitigating matrix effects.
Protocol 2: Derivatization to Enhance Sensitivity and Overcome Suppression
For challenging analyses, derivatization can shift the analyte's properties, moving it away from interfering matrix components and improving its ionization efficiency.[15][16][17] Esterification of the carboxylic acid groups is a common strategy.[17][18]
Rationale: By converting the polar carboxylic acid groups to less polar esters, the chromatographic retention of this compound is increased, moving it to a cleaner region of the chromatogram. Furthermore, certain derivatizing agents can introduce a readily ionizable group, enhancing MS sensitivity.[19]
Step-by-Step Methodology (Example using a generic esterification agent):
-
Sample Preparation: Perform an initial cleanup of the sample using LLE or SPE as described above and evaporate to dryness.
-
Derivatization Reaction: Reconstitute the dried extract in an appropriate aprotic solvent (e.g., acetonitrile). Add the derivatizing agent (e.g., a substituted benzyl bromide) and a catalyst (e.g., a tertiary amine).
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Quenching/Cleanup: Stop the reaction by adding a small amount of an aqueous solution. Perform a final liquid-liquid extraction to isolate the derivatized analyte.
-
Analysis: Evaporate the organic layer and reconstitute in the mobile phase for HPLC analysis.
Visualization of Workflows
Troubleshooting Logic for Matrix Effects
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. waters.com [waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of trans-Aconitic Acid in Aqueous Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with trans-aconitic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions across a range of pH values. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.
Introduction to this compound Stability
This compound (TAA), a tricarboxylic acid and an intermediate in the Krebs cycle, is valued as a bio-based chemical building block[1]. In nature, it exists in equilibrium with its geometric isomer, cis-aconitic acid, with the trans- form being the predominant and more thermodynamically stable isomer[2]. Understanding the stability of TAA in aqueous solutions is critical for its application in drug development, formulation science, and biochemical research. Factors such as pH, temperature, buffer composition, and the presence of metal ions can all influence its integrity in solution.
This guide will walk you through the key stability considerations, provide protocols for assessing stability, and answer common questions encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding the stability of this compound.
Q1: What is the primary stability concern for aconitic acid in aqueous solution?
A1: The primary and most well-documented stability concern for aconitic acid is the isomerization between its cis and trans forms. Cis-aconitic acid readily isomerizes to the more stable this compound, particularly in strongly acidic and strongly alkaline solutions[3]. In equilibrated mixtures, the proportion of the trans-isomer is approximately 85%[3]. Therefore, if you are working with the cis-isomer, you must be aware of its potential conversion to the trans-form. This compound itself is generally considered chemically stable at room temperature[4].
Q2: How does pH affect the stability of this compound?
A2: While this compound is the more stable isomer, extreme pH conditions can promote degradation, although this is not as rapid as the cis-to-trans isomerization.
-
Acidic Conditions (pH < 3): this compound is relatively stable. However, under harsh acidic conditions and elevated temperatures, hydration of the double bond to form citric acid is a potential degradation pathway.
-
Neutral Conditions (pH 6-8): this compound exhibits good stability at neutral pH.
-
Alkaline Conditions (pH > 8): In strongly alkaline solutions, especially with heating, isomerization and other degradation reactions can be accelerated.
Q3: Can I expect degradation of this compound under typical laboratory storage conditions?
A3: For routine applications, aqueous solutions of this compound buffered between pH 4 and 8 are generally stable when stored at 2-8°C and protected from light. Long-term storage may lead to some degree of degradation, and it is always best practice to prepare fresh solutions for critical experiments or to validate the concentration of stock solutions over time.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure as an α,β-unsaturated carboxylic acid and data from related compounds, potential degradation products under forced degradation conditions could include:
-
Citric Acid: Formed via hydration of the double bond. This has been observed as the main product of radiolytic degradation[5].
-
Decarboxylation Products: Loss of one or more carboxyl groups as CO2, particularly under thermal stress[6].
-
Oxidation Products: Cleavage of the double bond or other oxidative modifications can occur in the presence of oxidizing agents, potentially leading to smaller organic acids.
Q5: How do metal ions in my solution affect the stability of this compound?
A5: this compound is an effective chelating agent for various metal ions, including Al³⁺, Cd²⁺, Pb²⁺, and Mn²⁺[2]. The formation of these metal complexes can alter the electron distribution in the molecule and may affect its stability.
-
Catalysis: Some metal ions can catalyze hydrolysis or oxidation reactions.
-
Photodegradation: The presence of metal ions can either accelerate or inhibit photodegradation, as has been observed with similar unsaturated carboxylic acids. It is advisable to use purified water and high-purity reagents to minimize trace metal contamination. If metal ions are a required component of your formulation, their potential impact on TAA stability should be experimentally evaluated.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of this compound Concentration Over Time in Stock Solution | 1. pH Shift: The pH of an unbuffered aqueous solution can change over time (e.g., by absorbing atmospheric CO₂), potentially accelerating degradation. 2. Microbial Growth: Non-sterile solutions can support microbial growth, which may metabolize the acid. 3. Photodegradation: Exposure to ambient or UV light can induce degradation. | 1. Prepare stock solutions in a suitable buffer (e.g., 10-50 mM phosphate or acetate buffer, pH 4-7) and verify the pH. 2. Filter-sterilize the solution (0.22 µm filter) and store at 2-8°C. 3. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| Inconsistent Results in Cell-Based Assays | 1. pH of Dosing Solution: The addition of an unbuffered acidic stock solution of TAA can lower the pH of the cell culture medium, affecting cell viability and response. 2. Chelation of Divalent Cations: TAA can chelate essential metal ions (e.g., Ca²⁺, Mg²⁺) from the cell culture medium, impacting cellular processes. | 1. Prepare the final dosing solution in the same cell culture medium to ensure proper buffering, or use a physiologically compatible buffer (e.g., PBS, HEPES). Verify the final pH before adding to cells. 2. For high concentrations of TAA, consider if supplementation with additional divalent cations is necessary, or run a control to assess the effect of chelation. |
| Appearance of Unexpected Peaks in HPLC/UPLC Chromatogram | 1. Degradation: The new peaks are likely degradation products formed during sample preparation or storage. 2. Isomerization: If starting with cis-aconitic acid, one of the "new" peaks is likely this compound. 3. Reaction with Buffer Components: Although less common, reactive buffer species (e.g., primary amines like Tris at certain pH values) could potentially react with the molecule. | 1. Perform a forced degradation study (see protocol below) to tentatively identify potential degradation products. Use a mass spectrometer (LC-MS) for definitive identification. 2. Analyze a standard of this compound to confirm its retention time. 3. Avoid buffers with reactive functional groups. Phosphate, acetate, and citrate buffers are generally safe choices. |
Experimental Protocols & Methodologies
To empower your research, we provide the following detailed protocols. These are designed as self-validating systems to ensure the integrity of your stability assessments.
Protocol 1: Preparation of Buffered Solutions for Stability Studies
The choice of buffer is critical to control the pH throughout the experiment. Here are recipes for preparing 1 L of 50 mM stock solutions of common buffers.
A. 50 mM Acetate Buffer (pH 4.5)
-
Weigh 2.95 g of sodium acetate (anhydrous, FW: 82.03 g/mol ).
-
Dissolve in approximately 950 mL of high-purity water.
-
Adjust the pH to 4.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.
-
Add water to a final volume of 1 L.
B. 50 mM Phosphate Buffer (pH 7.0)
-
Prepare two separate stock solutions:
-
Solution A: 50 mM monobasic sodium phosphate (NaH₂PO₄, FW: 119.98 g/mol ). Dissolve 6.00 g in 1 L of water.
-
Solution B: 50 mM dibasic sodium phosphate (Na₂HPO₄, FW: 141.96 g/mol ). Dissolve 7.10 g in 1 L of water.
-
-
To prepare the pH 7.0 buffer, mix approximately 390 mL of Solution A with 610 mL of Solution B.
-
Verify the pH with a calibrated pH meter and adjust by adding small volumes of Solution A or B as needed.
C. 50 mM Borate Buffer (pH 9.0)
-
Dissolve 3.09 g of boric acid (H₃BO₃, FW: 61.83 g/mol ) in approximately 950 mL of water.
-
Adjust the pH to 9.0 by adding 1 M sodium hydroxide (NaOH) solution dropwise while monitoring with a calibrated pH meter.
-
Add water to a final volume of 1 L.
Diagram: Buffer Preparation Workflow
References
- 1. phexcom.com [phexcom.com]
- 2. Fumaric acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top-Quality Ethyl 3-Ethoxypropionat for Industrial Applications [penpet.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Resolving cis- and trans-Aconitic Acid Isomers by Chromatography
Welcome to the technical support center for the chromatographic resolution of cis- and trans-aconitic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the separation of these critical geometric isomers. As an intermediate in the Krebs cycle, the accurate quantification of each isomer is paramount in various biological and industrial processes.[1][2][3] This resource is structured to address common challenges and frequently asked questions, ensuring you can achieve robust and reproducible separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic analysis of cis- and this compound.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I seeing poor resolution or complete co-elution of my cis- and this compound peaks in my reversed-phase HPLC method?
Answer:
Poor resolution between cis- and this compound in reversed-phase HPLC is a common challenge due to their structural similarity. The primary difference lies in the spatial arrangement of the carboxyl groups around the carbon-carbon double bond, which influences their interaction with the stationary phase.[1] Here are the likely causes and a systematic approach to troubleshooting:
-
Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid groups is critical for retention and selectivity on a reversed-phase column. At a pH well above their pKa values (pKa1 ~2.8, pKa2 ~4.46 for trans-isomer), both isomers will be fully deprotonated and highly polar, leading to poor retention and co-elution.[4] Conversely, a very low pH may suppress ionization too much, altering selectivity.
-
Solution: Carefully control the mobile phase pH. A good starting point is a pH around the pKa1 value (e.g., pH 2.5-3.0) using a suitable buffer like phosphate or formate. This will ensure partial ionization, creating a subtle difference in polarity between the two isomers that can be exploited for separation.
-
-
Insufficiently Polar Stationary Phase: While C18 columns are workhorses, a less retentive or more polar stationary phase might be necessary for these polar analytes.
-
Solution: Consider using a polar-embedded C18 column or a C8 column to reduce hydrophobic interactions and enhance selectivity for polar compounds. For very polar analytes, an Aqueous Normal Phase (ANP) column, such as one with a diamond hydride stationary phase, can be effective.[5]
-
-
Mobile Phase Composition: The organic modifier and its concentration play a crucial role in resolution.
-
Solution:
-
Optimize Organic Modifier Percentage: If using acetonitrile or methanol, perform a gradient elution or systematically vary the isocratic concentration. A lower percentage of the organic modifier will increase retention and may improve resolution.
-
Try a Different Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
-
-
Column Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase.
Question 2: My aconitic acid peaks are tailing or showing fronting. What's causing this and how can I fix it?
Answer:
Peak tailing or fronting is often indicative of secondary interactions, column overload, or issues with the sample solvent.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the carboxylic acid groups of your analytes, causing peak tailing.
-
Solution:
-
Use a well-end-capped, high-purity silica column.
-
Add a competing agent to the mobile phase, such as a small amount of a stronger acid (e.g., trifluoroacetic acid at 0.05-0.1%) or a competing base if operating in a different mode, to saturate the active sites.
-
Operate at a lower pH to suppress the ionization of the silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, particularly fronting.[9]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.
-
Question 3: I am using ion-exchange chromatography, but my resolution is still not optimal. What should I try?
Answer:
Ion-exchange chromatography is a powerful technique for separating charged molecules like aconitic acid isomers.[10][11] However, achieving baseline resolution requires careful optimization.
-
Inadequate Eluent Strength or pH: The elution of the isomers is controlled by the concentration and pH of the eluent.
-
Solution:
-
Gradient Elution: Employ a shallow salt gradient (e.g., using NaCl or Na2SO4) or a pH gradient to elute the isomers. The cis-isomer may interact differently with the stationary phase due to the proximity of its carboxyl groups.
-
Optimize pH: The pH of the mobile phase will determine the net charge on the aconitic acid isomers and thus their interaction with the ion-exchange resin. Fine-tuning the pH can significantly impact selectivity.
-
-
-
Inappropriate Column Choice: The type of ion-exchange resin (strong vs. weak) and its capacity can affect the separation.
-
Solution: For these weak organic acids, a strong anion exchanger (SAX) is often a good choice. However, a weak anion exchanger (WAX) may offer different selectivity. Experiment with different column chemistries if available.
-
-
Sample Matrix Interference: Complex sample matrices can interfere with the binding of the aconitic acid isomers to the resin.
-
Solution: Incorporate a sample preparation step, such as solid-phase extraction (SPE) with an appropriate ion-exchange cartridge, to clean up the sample before injection.[12]
-
Gas Chromatography (GC)
Question 4: I am trying to analyze aconitic acid isomers by GC-MS, but I am not seeing any peaks, or the peaks are very broad and tailing.
Answer:
Aconitic acid isomers are non-volatile and thermally labile, making them unsuitable for direct GC analysis. Derivatization is essential to increase their volatility and thermal stability.[13][14]
-
Incomplete Derivatization: The most common issue is an incomplete reaction, leaving polar carboxyl and hydroxyl groups exposed.
-
Solution:
-
Choose the Right Reagent: Silylation is a common and effective derivatization method for organic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used to convert the acidic protons to trimethylsilyl (TMS) esters. Alkylation to form methyl esters is another option.[13][15]
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing the temperature and time. For silylation, heating at 60-80°C for 30-60 minutes is a good starting point. The reaction should be carried out in an anhydrous environment, as moisture will consume the derivatizing reagent.
-
Use a Catalyst: The addition of a catalyst like TMCS can increase the reactivity of the silylating reagent.
-
-
-
Thermal Decomposition in the Injector: Even after derivatization, high injector temperatures can cause the derivatives to degrade.
-
Solution:
-
Optimize Injector Temperature: Start with a lower injector temperature (e.g., 250°C) and gradually increase it to find the optimal balance between volatilization and stability.
-
Use a Cool On-Column or PTV Inlet: These injection techniques introduce the sample into the column at a lower temperature, minimizing the risk of thermal degradation.
-
-
-
Adsorption in the GC System: Active sites in the injector liner, column, or detector can lead to peak tailing and loss of signal.
-
Solution:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner.
-
Condition the Column: Properly condition the GC column according to the manufacturer's instructions to remove any active sites.
-
Use a Guard Column: A deactivated guard column can help protect the analytical column from non-volatile residues.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural and chemical differences between cis- and this compound that are exploited for their chromatographic separation?
A1: cis- and this compound are geometric isomers, meaning they have the same molecular formula (C₆H₆O₆) and connectivity but differ in the spatial arrangement of their atoms around the C=C double bond.[1][4]
-
cis-Aconitic Acid: The two carboxyl groups on the double-bonded carbons are on the same side . This configuration can lead to intramolecular hydrogen bonding, which can affect its polarity and interaction with stationary phases.
-
This compound: The two carboxyl groups on the double-bonded carbons are on opposite sides . This isomer is generally more stable than the cis-isomer.[2][3]
These structural differences lead to subtle variations in their physical and chemical properties, such as polarity, acidity (pKa values), and shape, which can be exploited for chromatographic separation. For instance, the difference in the orientation of the carboxyl groups can lead to differential interactions with the stationary phase in both reversed-phase and ion-exchange chromatography.
Q2: Which chromatographic technique is generally preferred for the analysis of aconitic acid isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most commonly used and generally preferred technique for the analysis of cis- and this compound. This is because it allows for the analysis of these non-volatile and thermally sensitive compounds in their native form, avoiding the need for derivatization. Several HPLC modes can be employed:
-
Reversed-Phase HPLC: With careful method development, particularly optimization of mobile phase pH, this is a versatile and widely accessible method.[16]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for separating charged species and can provide excellent resolution of the aconitic acid isomers.[10][11]
-
Ion-Exclusion Chromatography (IEC): This is another suitable HPLC technique, particularly for the analysis of organic acids in complex matrices like fruit juices or fermentation broths.[12]
Gas Chromatography (GC) is a viable alternative but requires a derivatization step to make the analytes volatile and thermally stable, which adds complexity to the sample preparation.[13][14] Thin-Layer Chromatography (TLC) can be used for qualitative separation but is less common for quantitative analysis.[17]
Q3: Can cis- and this compound interconvert during sample preparation or analysis?
A3: Yes, isomerization between the cis and trans forms can occur, especially under certain conditions.[1] The trans-isomer is the more thermodynamically stable form.[2][3] Factors that can promote isomerization include:
-
Heat: Elevated temperatures during sample processing or analysis can lead to the conversion of the cis-isomer to the more stable trans-isomer.
-
pH: The pH of the solution can influence the rate of isomerization.[12]
-
Enzymatic Activity: In biological samples, the enzyme aconitase catalyzes the interconversion of citrate and isocitrate via a cis-aconitate intermediate.[1][2]
To minimize isomerization, it is crucial to use mild sample preparation conditions, avoid excessive heat, and control the pH. If analyzing biological samples, quenching enzymatic activity immediately after collection is recommended.
Q4: What are typical starting conditions for an HPLC method to separate cis- and this compound?
A4: Here is a typical set of starting conditions for a reversed-phase HPLC method. This should be considered a starting point for further optimization.
| Parameter | Recommendation | Rationale |
| Column | C18, 3-5 µm particle size, 150 x 4.6 mm | A standard reversed-phase column. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with phosphoric acid | Buffering at a pH near the first pKa to optimize selectivity. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase HPLC. |
| Gradient | 5% B to 30% B over 15 minutes | A shallow gradient is often necessary to resolve closely eluting isomers. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Carboxylic acids have a UV absorbance at low wavelengths. |
| Injection Volume | 10 µL | A starting point to avoid column overload. |
Q5: How can I confirm the identity of my cis- and this compound peaks?
A5: Peak identification should be confirmed using multiple approaches:
-
Retention Time Matching: Compare the retention times of the peaks in your sample to those of certified reference standards of cis- and this compound run under the same chromatographic conditions.
-
Spiking: Spike a known amount of a cis- or this compound standard into your sample. The corresponding peak in the chromatogram should increase in area.
-
Mass Spectrometry (MS): Couple your HPLC or GC system to a mass spectrometer. Both isomers will have the same mass-to-charge ratio (m/z 173 for the [M-H]⁻ ion in negative ion mode ESI-MS), but their fragmentation patterns may differ slightly.[5] For GC-MS, the mass spectra of their derivatives can be compared to library spectra.
-
Diode Array Detector (DAD): A DAD can be used to obtain the UV spectrum of each peak. While the isomers' spectra will be very similar, it can help to confirm that the peaks are indeed aconitic acid and not an unrelated impurity.
Experimental Protocols and Visualizations
Protocol 1: HPLC-UV Separation of cis- and this compound
This protocol outlines a standard reversed-phase HPLC method for the separation of aconitic acid isomers.
1. Preparation of Mobile Phase and Standards
- Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 2.8 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: HPLC-grade acetonitrile.
- Standard Stock Solutions: Prepare 1 mg/mL stock solutions of cis- and this compound in a 50:50 mixture of water and acetonitrile.
- Working Standards: Dilute the stock solutions to the desired concentrations (e.g., 1-100 µg/mL) with Mobile Phase A.
2. HPLC System Setup
- Column: C18, 150 x 4.6 mm, 5 µm.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detector Wavelength: 210 nm.
- Gradient Program:
- 0-2 min: 5% B
- 2-12 min: 5% to 30% B
- 12-13 min: 30% to 5% B
- 13-18 min: 5% B (re-equilibration)
3. Sample Analysis
- Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
- Inject a blank (Mobile Phase A) to ensure a clean baseline.
- Inject the working standards to establish retention times and calibration curves.
- Inject the prepared samples.
Protocol 2: GC-MS Analysis of Aconitic Acid Isomers via Silylation
This protocol describes the derivatization and subsequent GC-MS analysis of aconitic acid isomers.
1. Derivatization
- Pipette 100 µL of the sample or standard solution into a GC vial.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
- Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dry residue.
- Cap the vial tightly and heat at 70 °C for 45 minutes in a heating block or oven.
- Allow the vial to cool to room temperature before analysis.
2. GC-MS System Setup
- GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- Injector: Splitless mode, 250 °C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.
3. Sample Analysis
- Inject 1 µL of the derivatized sample into the GC-MS system.
- Identify the TMS-derivatized aconitic acid isomers based on their retention times and mass spectra. The tris-TMS derivative of aconitic acid will be formed.
Diagrams
Caption: HPLC Troubleshooting Workflow for Aconitic Acid Isomers.
References
- 1. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]
- 2. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aconitic acid - Wikipedia [en.wikipedia.org]
- 5. Citric Aconitic and Maleic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. bio-rad.com [bio-rad.com]
- 11. portal.ct.gov [portal.ct.gov]
- 12. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. ercatech.ch [ercatech.ch]
- 17. Separation of cis- and trans-aconitic acids by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing degradation of "trans-Aconitic acid" during sample preparation
Welcome to the technical support guide for handling trans-aconitic acid. This document is designed for researchers, scientists, and drug development professionals who require accurate quantification of this important tricarboxylic acid. In our experience, inconsistent results in this compound analysis often stem from analyte degradation during sample collection, preparation, and storage. This guide provides in-depth, field-proven insights to help you minimize degradation and ensure the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges and questions our team encounters when supporting researchers working with this compound.
Q1: What is this compound and why is its stability a critical concern?
This compound (TAA) is a tricarboxylic acid found in various plants, such as sugarcane, sweet sorghum, and wheat, where it can accumulate in significant quantities.[1][2][3] It is the more thermodynamically stable geometric isomer of aconitic acid.[1][4] Its isomer, cis-aconitic acid, is a key intermediate in the Krebs cycle (TCA cycle), linking citrate and isocitrate.[5]
The stability of TAA is paramount for accurate analysis for several reasons:
-
Isomerization: TAA can readily convert to its cis-isomer under common laboratory conditions, artificially altering the measured concentrations of both isomers.[6]
-
Quantitative Accuracy: Degradation leads to lower recovery rates and underestimation of the true TAA concentration in the sample.[8]
Q2: What are the primary degradation pathways for this compound during sample preparation?
The most significant degradation pathway is the reversible isomerization to cis-aconitic acid.[1][6] This process is not a breakdown of the molecule but a change in its spatial configuration, which is nevertheless a critical degradation from an analytical standpoint as the two are distinct compounds. A secondary degradation pathway, decarboxylation to itaconic acid, can occur but typically requires more extreme conditions, such as high temperatures combined with low pH.[6]
Caption: Primary degradation pathways for this compound.
Q3: How does temperature impact the stability of this compound?
Temperature is a critical factor that significantly enhances the rate of isomerization from the trans to the cis form.[6] While solid this compound is relatively stable, showing decomposition only at very high temperatures (e.g., above 190°C), its stability in solution is much lower.[9][10][11]
Key Recommendations:
-
Work Cold: All sample preparation steps, including homogenization, extraction, and centrifugation, should be performed on ice or at 4°C.
-
Avoid Heating: Never heat samples containing this compound to aid in dissolution or extraction. Thermal decomposition studies show that while the trans isomer is more stable than the cis isomer, degradation pathways are initiated by heat.[9][12]
-
Storage: Store extracts and final samples at -80°C for long-term stability.[5]
Q4: My protocol involves pH adjustment. How does pH affect the stability of this compound?
The pH of the solution profoundly affects the equilibrium ratio of the two isomers.[6] Isomerization is accelerated in both strongly acidic and strongly alkaline solutions.[13] The molecule is most stable in near-neutral solutions, although some studies have shown stability decreases as acidity increases.[13]
| Condition | Effect on this compound | Rationale & Recommendation |
| Strongly Acidic (pH < 3) | High rate of isomerization to cis-form.[13] | Hydrolysis and isomerization are acid-catalyzed. If an acidic pH is required for extraction or chromatography, minimize exposure time and maintain cold temperatures. |
| Neutral (pH ~6-7) | Relatively stable.[13] | This is the optimal pH range for sample handling and storage. Buffer your samples if they are inherently acidic or basic. |
| Strongly Alkaline (pH > 9) | High rate of isomerization to cis-form.[13] | Base-catalyzed isomerization is rapid. Avoid highly alkaline conditions during sample preparation. |
Table 1: Influence of pH on this compound Stability.
Q5: My samples are from plant/animal tissues. Are there any specific enzymatic concerns?
Yes, this is a critical consideration for biological samples. The enzyme aconitate isomerase (AI) actively facilitates the interconversion of trans- and cis-aconitic acid.[7][14][15] If this enzyme is active in your sample homogenate, it will rapidly alter the native isomer ratio, invalidating your results.
Mitigation Strategy:
-
Flash Freeze: Immediately upon collection, flash freeze tissue samples in liquid nitrogen. This halts all enzymatic activity instantly.
-
Cold Homogenization: Homogenize the frozen tissue in a pre-chilled buffer, keeping the sample on ice at all times.
-
Protein Precipitation/Removal: Use a protein precipitation step (e.g., with cold acetonitrile or perchloric acid) or a solid-phase extraction (SPE) method early in the workflow to remove enzymes.
Q6: [Troubleshooting] My recovery of this compound is inconsistent. What should I check?
Inconsistent recovery is a classic symptom of uncontrolled degradation. Here is a checklist to troubleshoot the issue:
-
Initial Sample Handling: Are you flash-freezing samples immediately? Any delay can lead to enzymatic isomerization.
-
Temperature Control: Is every step of your protocol—from thawing to extraction to final injection—strictly temperature-controlled? Use ice baths and pre-chilled reagents without exception.
-
pH Drift: Is the pH of your sample or extraction solvent consistent? Unbuffered solutions can have variable pH, leading to inconsistent isomerization rates.
-
Extraction Efficiency: If using liquid-liquid or solid-phase extraction, have you optimized the solvent or column chemistry? For example, different solvent mixtures (like butanol vs. ethyl acetate) can yield different purities and recovery rates.[4]
-
Standard Stability: How old is your stock solution of the this compound standard? Prepare fresh standards regularly and store them under the same optimal conditions as your samples (neutral pH, frozen).
Q7: [Troubleshooting] I am detecting both cis- and this compound. How can I be sure the cis-form isn't an artifact of my preparation?
This is an excellent and crucial question. Differentiating between endogenous cis-aconitate and that formed by isomerization is key.
-
The "Time Zero" Sample: Spike a known amount of pure this compound standard into your sample matrix (that has been processed to remove endogenous aconitate) and immediately process and analyze it. This gives you a baseline for isomerization caused by your method itself.
-
Process a cis-Aconitic Acid Standard: Run a pure cis-aconitic acid standard through your entire sample preparation workflow. This will help you understand its stability and retention time in your system.
-
Method Validation: Analyze the same sample extract at different time points after preparation (e.g., 0 hr, 2 hr, 6 hr). A significant increase in the cis-aconitic peak area over time is a clear indicator of ongoing isomerization in your final extract. If this occurs, your storage conditions for the final extract are suboptimal.
Recommended Sample Preparation Workflow
To ensure data integrity, we recommend a workflow that prioritizes the immediate inactivation of enzymes and maintains cold temperatures and a stable pH throughout. Solid-Phase Extraction (SPE) is a highly effective method for cleaning and concentrating the analyte.[6]
Caption: Recommended workflow for minimizing analyte degradation.
Protocol: Ion-Exchange SPE for this compound Extraction
This protocol is a robust starting point for extracting this compound from a plant tissue homogenate.
Materials:
-
Weak Anion Exchange (WAX) SPE Cartridges
-
Extraction Buffer: 10 mM Ammonium Acetate, pH 6.5 (pre-chilled to 4°C)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Buffer: Deionized Water
-
Elution Buffer: 2% Formic Acid in 50:50 Acetonitrile/Water
Procedure:
-
Homogenization: Weigh the frozen plant tissue and add 5 volumes of ice-cold Extraction Buffer. Homogenize until a uniform consistency is achieved, ensuring the sample remains in an ice bath.
-
Clarification: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.
-
SPE Conditioning:
-
Pass 1 column volume of Methanol through the WAX cartridge.
-
Pass 2 column volumes of Deionized Water through the cartridge.
-
Pass 1 column volume of Extraction Buffer through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading: Load the clarified supernatant onto the conditioned WAX cartridge at a slow, consistent flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 2 column volumes of Deionized Water to remove unbound contaminants.
-
Elution: Elute the bound acids by passing 1-2 column volumes of the Elution Buffer through the cartridge. Collect the eluate.
-
Analysis: The eluate is now ready for direct injection or can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for your HPLC/UPLC analysis.[16][17]
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cis-Aconitic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. carlroth.com [carlroth.com]
- 11. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Enzymatic characterization and gene identification of aconitate isomerase, an enzyme involved in assimilation of this compound, from Pseudomonas sp. WU-0701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. shodex.com [shodex.com]
Technical Support Center: Troubleshooting Peak Tailing for trans-Aconitic Acid in Reverse-Phase HPLC
<_ _>
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with trans-Aconitic acid in reverse-phase high-performance liquid chromatography (RP-HPLC). As a tricarboxylic acid, this compound presents unique challenges that can lead to asymmetrical peaks, compromising quantification and resolution. This document provides in-depth, cause-and-effect troubleshooting strategies to achieve optimal, symmetrical peak shapes.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A: Peak tailing is a chromatographic issue where the peak's back end elongates, creating an asymmetrical shape instead of a sharp, Gaussian peak.[1] This is often quantified by a tailing factor greater than 1. For quantitative analysis, tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting peaks. This compound, with its three carboxylic acid groups, is highly polar and prone to multiple interaction modes with the stationary phase, making it particularly susceptible to tailing.
Q2: I'm observing significant peak tailing for this compound. What is the most likely cause?
A: The primary cause of peak tailing for acidic compounds like this compound is secondary interactions with the silica-based stationary phase.[2] Specifically, interactions with residual silanol groups (Si-OH) on the silica surface are a major contributor.[3] At mobile phase pH values above their pKa (~3-5), these silanols become ionized (SiO-), creating active sites that can interact strongly with the acidic protons of this compound, leading to tailing.[4]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving peak tailing for this compound. The troubleshooting workflow is designed to address the most common issues first, progressing to more complex solutions.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Mobile Phase pH Optimization
The most critical factor influencing the peak shape of an ionizable compound is the mobile phase pH.[5] The goal is to suppress the ionization of both the analyte and the stationary phase's residual silanols.
Q: How does mobile phase pH affect the peak shape of this compound?
A: The ionization state of this compound and the surface charge of the silica stationary phase are both pH-dependent.[6]
-
Analyte Ionization: this compound has three pKa values. To maximize its hydrophobicity and retention in reverse-phase mode, the mobile phase pH should be adjusted to suppress the ionization of its carboxyl groups.
-
Silanol Ionization: Residual silanol groups on the silica surface are acidic and become negatively charged at higher pH levels.[6] These charged sites can lead to unwanted ionic interactions with your analyte, causing peak tailing.[3]
Experimental Protocol: pH Adjustment
-
Determine pKa: Identify the pKa values of this compound.
-
Select pH: Adjust the mobile phase pH to be at least 1.5-2 pH units below the first pKa of the analyte.[7][8] For most organic acids, a pH between 2.5 and 3.5 is a good starting point.[9] This ensures the analyte is in its neutral, protonated form and that the residual silanols are also protonated (not ionized), minimizing secondary interactions.[2][3]
-
Use an Acid Modifier: Use an appropriate acid like phosphoric acid or formic acid to control the pH.[10] For LC-MS applications, volatile modifiers like formic acid are necessary.[11]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of both this compound and residual silanols.[3][7] |
| Acid Modifier (UV) | Phosphoric Acid | Effective at low pH, low UV absorbance.[12] |
| Acid Modifier (MS) | Formic Acid | Volatile and compatible with mass spectrometry.[13] |
Step 2: Buffer Selection and Concentration
While a simple acidic modifier might be sufficient, a buffer can provide more robust pH control, leading to better reproducibility.
Q: Should I use a buffer? If so, which one and at what concentration?
A: Yes, using a buffer is highly recommended for robust methods. A buffer resists small changes in pH, which can arise from the sample matrix or atmospheric CO2 dissolving into the mobile phase.[5]
-
Buffer Choice: For low pH applications, phosphate and formate buffers are common.[8][11] A phosphate buffer is excellent for UV-based detection due to its low UV cutoff, while a formate buffer is suitable for LC-MS.[11][12]
-
Concentration: A buffer concentration of 10-25 mM is typically sufficient.[8] Higher concentrations can improve peak shape but increase the risk of precipitation in high organic mobile phases and can contaminate the HPLC system.[8]
Experimental Protocol: Buffer Preparation
-
Choose a Buffer: Select a buffer with a pKa close to the target mobile phase pH (e.g., phosphate for pH ~2.1, formate for pH ~3.8).[12]
-
Prepare Aqueous Phase: Dissolve the buffer salt in the aqueous portion of the mobile phase.
-
Adjust pH: Adjust the pH of the aqueous portion before mixing with the organic modifier.
-
Filter: Filter the final mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.
Step 3: Column Chemistry Evaluation
If mobile phase optimization does not resolve the tailing, the issue may lie with the column chemistry itself.
Q: My peak is still tailing after adjusting the pH. Could my C18 column be the problem?
A: Yes. Not all C18 columns are the same. The surface properties of the silica can vary significantly.
-
Residual Silanols and End-capping: Standard C18 columns have unreacted, residual silanol groups.[14] "End-capping" is a process that deactivates many of these silanols with a small chemical group, reducing their ability to cause tailing with polar and basic compounds.[15] For acidic compounds like this compound, a column with high-quality, thorough end-capping is crucial.[2][14]
-
Polar-Embedded and Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end-capping stage.[16][17][18] This modification makes the column more compatible with highly aqueous mobile phases (preventing "phase collapse") and can offer alternative selectivity for polar analytes, often improving peak shape.[19][20]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica can act as chelation sites for molecules with multiple carboxylic acid groups, such as this compound.[21] This interaction is a significant cause of peak tailing.[3] Using a column packed with high-purity silica is essential.
Troubleshooting Flowchart for Column Selection
Caption: Decision tree for selecting an appropriate HPLC column.
Step 4: System Health and Contamination Check
Finally, issues external to the column and mobile phase can also contribute to poor peak shape.
Q: I've optimized my method and tried a new column, but I still see some tailing. What else could be wrong?
A: Several system-level factors can degrade peak shape.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[3] Ensure all connections are made with minimal tubing length and appropriate inner diameters.
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can distort the flow path, leading to tailing or split peaks.[2] This can be caused by pressure shocks or particulate matter.
-
System Contamination: Contaminants in the injector or elsewhere in the system can act as active sites, causing tailing.
Protocol: System Check and Maintenance
-
Check for Voids: Disconnect the column, reverse it, and flush it to waste with a strong solvent.[2] This may dislodge particulates from the inlet frit. If a void is suspected, the column may need to be replaced.
-
Minimize Tubing: Use the shortest possible length of narrow-bore (e.g., 0.005" or 0.12 mm I.D.) PEEK tubing for all connections.
-
System Flush: Perform a thorough system flush with a sequence of solvents (e.g., water, isopropanol, hexane, isopropanol, mobile phase) to remove potential contaminants.[22] Always check for solvent compatibility with your system components.[23]
By systematically addressing these potential causes—from mobile phase chemistry to column selection and system hardware—you can effectively troubleshoot and eliminate peak tailing for this compound, leading to robust and reliable chromatographic results.
References
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. silicycle.com [silicycle.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. Polar Endcapped Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 17. Polaris Columns | Reversed-Phase HPLC | Shop Online | 安捷伦 [agilent.com]
- 18. HPLC Columns in Polar, RP HPLC Column - Hawach [hawachhplccolumn.com]
- 19. lcms.cz [lcms.cz]
- 20. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 21. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
interference from sugars in "trans-Aconitic acid" quantification
Welcome to the technical support guide for the accurate quantification of trans--aconitic acid (TAA), a key organic acid prevalent in sources like sugarcane and sweet sorghum.[1] This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with interfering substances, particularly sugars, during analysis. Here, we delve into the causality behind common experimental issues and provide field-proven troubleshooting strategies and validated protocols.
Frequently Asked Questions (FAQs)
FAQ 1: Why are sugars a problem in trans-aconitic acid quantification?
Sugars, especially in high concentrations found in plant extracts like sugarcane juice, pose a significant challenge for several reasons:[1][2]
-
Co-elution in Chromatography: In High-Performance Liquid Chromatography (HPLC), sugars can have similar retention times to organic acids, leading to overlapping peaks and inaccurate quantification. This is particularly problematic in methods using refractive index (RI) detection, which is non-specific.
-
Ion Suppression in Mass Spectrometry (MS): High concentrations of sugars in the sample can suppress the ionization of trans--aconitic acid in the MS source, leading to underestimation of its concentration.
-
Matrix Effects in Gas Chromatography (GC): In GC analysis, even after derivatization, high sugar content can cause matrix effects, affecting the volatility and chromatographic behavior of the target analyte.[3]
-
Interference in Enzymatic Assays: Sugars or their metabolic byproducts can potentially inhibit or compete with the enzymes used in specific assays for this compound, leading to inaccurate results.
FAQ 2: My HPLC-UV chromatogram shows a large, broad peak early in the run that interferes with my this compound peak. What is causing this?
This is a classic sign of interference from a high concentration of polar compounds, most commonly sugars. Because of their high polarity, sugars tend to elute early in reversed-phase HPLC systems. If your this compound peak also has a low retention time, this co-elution can make accurate integration and quantification impossible.
FAQ 3: I am using a GC-MS method with silylation, but my results are inconsistent. Could sugars be the cause?
Yes, even with derivatization, sugars can cause issues in GC-MS analysis. The derivatization of a complex mixture with high sugar content can lead to the formation of multiple sugar derivatives, which can complicate the chromatogram. Furthermore, the presence of a large excess of other reactive molecules like sugars can potentially lead to incomplete derivatization of your target analyte, this compound, resulting in poor reproducibility.[3]
FAQ 4: What is the most effective way to remove sugar interference before analysis?
Solid-Phase Extraction (SPE) is a widely used and highly effective technique for cleaning up sugar-rich samples before chromatographic analysis.[4][5] SPE allows for the separation of compounds based on their physical and chemical properties. For separating organic acids from sugars, an anion exchange or a reversed-phase SPE cartridge is typically employed.[5][6]
Troubleshooting Guides
Issue 1: Poor Peak Resolution in HPLC Analysis
Symptoms:
-
Broad, tailing, or fronting peaks for this compound.
-
Co-elution with interfering peaks, especially a large, early-eluting peak in reversed-phase chromatography.
Root Cause Analysis: This is often a direct result of matrix interference from high concentrations of sugars and other polar compounds in the sample. These compounds can overload the column and interact with the stationary phase, affecting the chromatography of the target analyte.
Solutions:
-
Implement a Sample Cleanup Step: The most robust solution is to remove the interfering sugars before injection. Solid-Phase Extraction (SPE) is the recommended method.[4][6]
-
Optimize Chromatographic Conditions:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate the this compound peak from early-eluting interferences.
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the retention time of this compound. Since it is an acid, a lower pH will make it less polar and increase its retention on a C18 column, potentially moving it away from the sugar interference.
-
Workflow Diagram: Troubleshooting Poor HPLC Peak Resolution
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Issue 2: Low Recovery and Inconsistent Results in GC-MS Analysis
Symptoms:
-
Low signal intensity for the derivatized this compound.
-
Poor reproducibility between replicate injections.
-
Presence of many large, interfering peaks in the chromatogram.
Root Cause Analysis: High sugar content can lead to incomplete derivatization of this compound, as the derivatizing agent is consumed by the excess of reactive hydroxyl groups on the sugar molecules. The sugar derivatives themselves can also overload the GC column and contaminate the MS source.
Solutions:
-
Sample Cleanup Prior to Derivatization: It is crucial to remove sugars before the derivatization step. Solid-Phase Extraction (SPE) is an effective method for this.[4][7]
-
Optimize Derivatization Reaction:
-
Increase Reagent Concentration: If some sugar carryover is unavoidable, increasing the amount of derivatizing reagent can help to ensure complete derivatization of the this compound.
-
Optimize Reaction Time and Temperature: Ensure that the derivatization reaction is allowed to proceed to completion by optimizing the time and temperature.
-
-
Use an Internal Standard: The use of a suitable internal standard that is chemically similar to this compound can help to correct for variations in derivatization efficiency and injection volume.
Workflow Diagram: Troubleshooting Low GC-MS Recovery
Caption: Troubleshooting workflow for low GC-MS recovery.
Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Sugar Removal
This protocol is adapted from methods for the analysis of organic acids in sugar-rich matrices.[6][8]
Materials:
-
Anion exchange SPE cartridges (e.g., NH2 or SAX, 100 mg)
-
Acetonitrile (ACN)
-
Deionized water
-
Acidic elution solvent (e.g., 2% formic acid in water or 20 mM ammonium phosphate pH 2.6)[6]
-
Sample extract
Procedure:
-
Cartridge Conditioning:
-
Pass 1 mL of acetonitrile through the NH2 cartridge.
-
Equilibrate the cartridge by passing 1 mL of 40% acetonitrile in water through it.[6]
-
-
Sample Loading:
-
Dilute the sample extract with an equal volume of 40% acetonitrile.
-
Load the diluted sample onto the conditioned SPE cartridge and allow it to flow through by gravity.[6] Sugars and other neutral compounds will pass through in the flow-through.
-
-
Washing:
-
Wash the cartridge with 1 mL of 40% acetonitrile to remove any remaining sugars.[6]
-
-
Elution:
-
Elute the bound this compound with 1 mL of the acidic elution solvent.
-
-
Analysis:
-
The collected eluate, now free of sugars, can be directly injected into the HPLC or dried down and derivatized for GC-MS analysis.
-
Data Summary: Expected Recovery
| Analyte | Matrix | Cleanup Method | Recovery (%) | Reference |
| This compound | Sugarcane Syrup | Solid-Phase Extraction | >95% | [9] |
| Organic Acids | Tomato Fruit | NH2 SPE Column | ~90-105% | [6] |
Protocol 2: Derivatization of this compound for GC-MS Analysis
This is a general silylation protocol. Optimization may be required based on the specific sample matrix and derivatization reagent used.[10]
Materials:
-
Dried, sugar-free sample extract from Protocol 1
-
Silylation reagent (e.g., BSTFA + 1% TMCS, or MSTFA)
-
Pyridine (or other suitable solvent)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will quench the derivatization reagent.
-
Reagent Addition:
-
Add 50 µL of pyridine to the dried sample to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
-
Reaction:
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Important Considerations:
-
Always perform derivatization in a well-ventilated fume hood.
-
Silylation reagents are sensitive to moisture. Use anhydrous solvents and handle reagents under an inert atmosphere if possible.
-
The choice of derivatization reagent and reaction conditions may need to be optimized for your specific application.[11]
By understanding the underlying causes of sugar interference and implementing these targeted troubleshooting strategies and protocols, researchers can achieve accurate and reliable quantification of this compound in complex, sugar-rich samples.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]
- 4. Solid‐phase extraction for clean‐up of sugar‐rich plant material for improving identification by normal phase HPTLC | PDF [slideshare.net]
- 5. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of sugars and organic acids in tomato fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Improved Method for Quantifying Sugars and Organic Acids in Tomato Fruits - Creative Proteomics [creative-proteomics.com]
- 9. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
reducing solvent consumption in "trans-Aconitic acid" extraction
Welcome to the technical support guide for the efficient and sustainable extraction of trans-aconitic acid. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their extraction processes by significantly reducing solvent consumption. We will explore advanced techniques, troubleshoot common issues, and provide a framework for implementing greener methodologies in your laboratory.
The extraction of valuable bioactive compounds like this compound, a key platform chemical and therapeutic precursor, has traditionally relied on methods that consume large volumes of organic solvents.[1] These conventional approaches not only pose environmental and safety concerns but can also be costly and time-consuming. Adopting green chemistry principles is crucial for modern, sustainable research and manufacturing.[2] This guide provides field-proven insights into methods that enhance extraction efficiency while minimizing environmental impact.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
This compound is the most prevalent organic acid in sugarcane (Saccharum officinarum L.) and sweet sorghum (Shorgum bicolor L. Moench).[3][4] It accumulates in the juice, and its concentration is particularly high in the byproducts of sugar refining, such as molasses and syrup, making these ideal and inexpensive feedstocks for extraction.[4][5]
Q2: What are the main drawbacks of using traditional solvent extraction for this compound?
Conventional methods like maceration or reflux extraction often require large volumes of organic solvents such as ethyl acetate or butanol.[1][3] The primary limitations include:
-
High Solvent Consumption: Leading to significant purchasing and disposal costs, as well as a large environmental footprint.
-
Long Extraction Times: These methods are often slow, reducing laboratory throughput.[1]
-
Low Selectivity: Co-extraction of undesirable compounds is common, necessitating extensive downstream purification.
-
Thermal Degradation: Methods requiring heat can degrade thermolabile compounds, reducing the final yield of the active molecule.[1]
Q3: Which "green" extraction techniques are most effective for reducing solvent use in this context?
Several modern techniques can dramatically reduce or eliminate the need for traditional organic solvents. The most promising include:
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as the primary solvent, which is non-toxic, non-flammable, and easily removed from the final product.[6][7] It is highly efficient and selective.
-
Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt cell walls and enhance mass transfer into the solvent.[1][8] This significantly reduces extraction time and the volume of solvent required.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample directly, leading to rapid and efficient extraction with reduced solvent needs.[1][9][10]
-
Subcritical Water Extraction (SWE): Utilizes hot, pressurized water as the solvent. At elevated temperatures and pressures, water's polarity decreases, allowing it to solubilize organic compounds like this compound effectively.[6]
Q4: Can I use water as the primary solvent to make the process greener?
Absolutely. Water is an excellent green solvent, and its effectiveness can be dramatically enhanced. In Subcritical Water Extraction (also known as Pressurized Hot Water Extraction), water is heated between 100°C and 374°C under pressure to keep it in a liquid state.[6] In this state, its dielectric constant drops, making it behave like an organic solvent such as methanol or ethanol, capable of dissolving medium-to-low polarity compounds.[6] This makes SWE a powerful, environmentally benign method for extracting this compound.
Troubleshooting Guide: Overcoming Common Extraction Hurdles
Q: My extraction yield is low after switching to a greener solvent or reducing the solvent-to-solid ratio. What should I do?
A: A drop in yield is a common issue when transitioning to more sustainable methods without proper optimization. Here’s how to troubleshoot:
-
Introduce Physical Assistance: Low yields are often due to poor mass transfer. Incorporating energy-assisted techniques can resolve this.
-
Ultrasound-Assisted Extraction (UAE): The acoustic cavitation generated by ultrasound creates microjets that disrupt the plant matrix, facilitating solvent penetration and significantly improving extraction rates even with less solvent.[1][8]
-
Microwave-Assisted Extraction (MAE): Microwaves generate heat volumetrically within the sample, causing internal pressure to build up in plant cells, leading to cell wall rupture and rapid release of target compounds.[9][10]
-
-
Optimize Particle Size: Ensure your raw material (e.g., lyophilized molasses powder) has an optimal particle size. Smaller particles have a larger surface area, which improves solvent interaction, but particles that are too fine can lead to filtration problems.
-
Adjust Temperature and Time: Even with green solvents, temperature remains a critical parameter. Systematically optimize the extraction temperature and duration. For UAE and MAE, shorter extraction times are typically sufficient.[10][11]
Q: I'm co-extracting a high level of sugars and other impurities. How can I improve the selectivity for this compound?
A: Improving selectivity is key to simplifying purification.
-
Leverage Supercritical Fluid Extraction (SFE): SC-CO2 is inherently selective towards non-polar compounds. Since this compound is polar, you can use a polar co-solvent like ethanol.[6] By carefully tuning the percentage of the co-solvent, pressure, and temperature, you can create a highly selective environment that targets this compound while leaving behind many unwanted impurities like sugars.[12][13]
-
pH Modification: The solubility of organic acids is highly dependent on pH. This compound has three pKa values. Acidifying the initial aqueous solution (e.g., molasses diluted in water) to a pH below the first pKa (~3.0) will protonate the carboxylic acid groups, making the molecule less polar and more amenable to extraction with a less polar solvent system.
-
Implement a Solid-Phase Extraction (SPE) Cleanup Step: After your primary extraction, use an anion exchange SPE cartridge. At a neutral pH, this compound will be negatively charged and bind to the stationary phase, while neutral impurities like sugars will pass through. The acid can then be eluted with a change in pH or an increase in ionic strength.
Q: My this compound appears to be degrading during the extraction process. How can I prevent this?
A: Thermal degradation is a significant risk, especially with methods requiring high heat.
-
Utilize Supercritical Fluid Extraction (SFE): The primary advantage of using CO2 as a supercritical fluid is its low critical temperature (31.1°C).[7] This allows you to perform extractions at near-ambient temperatures (e.g., 35-50°C), preserving the integrity of thermolabile compounds.[7]
-
Control Temperature in UAE: While ultrasound generates localized heat, the overall bulk temperature of the extraction can be controlled. Use an ultrasonic bath with a cooling jacket or perform the extraction in short pulses to prevent heat accumulation.[14]
-
Solvent Choice: If using a conventional heating method, choose a solvent with a lower boiling point to reduce the required temperature, though this must be balanced with extraction efficiency.
Below is a decision tree to help select an appropriate green extraction technique.
Caption: Decision tree for selecting a green extraction method.
Data Summary: Comparison of Extraction Techniques
The table below summarizes key performance indicators for various extraction methods, providing a comparative overview to guide your selection process.
| Feature | Conventional Solvent Extraction | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) | Supercritical Fluid (SFE) |
| Typical Solvents | Ethyl Acetate, Butanol, Acetone[3][15] | Water, Ethanol, Acetone[1][16] | Water, Ethanol[9] | Supercritical CO2, Ethanol (co-solvent)[6] |
| Solvent Consumption | High | Low | Low | Very Low (CO2 is recycled) |
| Extraction Time | Hours to Days[1] | 15 - 60 minutes[1] | 5 - 30 minutes[1] | 30 - 120 minutes |
| Energy Consumption | Low | Moderate | High | High (for pressurization) |
| Selectivity | Low to Moderate | Moderate | Moderate | High (Tunable)[7] |
| Key Advantage | Simple equipment | Speed, efficiency at low temp. | Highest speed | High purity, no solvent residue |
| Key Disadvantage | High waste, slow | Potential for degradation | Thermal effects, safety | High capital cost |
Experimental Protocol: Supercritical CO2 (SC-CO2) Extraction
This protocol provides a validated method for extracting this compound from a sugarcane molasses matrix using SFE with an ethanol co-solvent.
Principle
Supercritical CO2 is a non-polar solvent, effective for extracting lipids and other non-polar molecules. To extract the polar this compound, a small amount of a polar co-solvent (modifier), such as ethanol, is added to the SC-CO2 stream.[6] This modifies the polarity of the supercritical fluid, enabling the solubilization and extraction of the target acid. The process is highly tunable by adjusting pressure, temperature, and co-solvent percentage.
Workflow Diagram
Caption: Workflow for SC-CO2 extraction of this compound.
Materials & Equipment
-
Sugarcane molasses
-
Diatomaceous earth (Celite®)
-
Food-grade ethanol
-
Supercritical fluid extractor system
-
Lyophilizer (Freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Step-by-Step Methodology
-
Sample Preparation:
-
Freeze the raw sugarcane molasses at -80°C until solid.
-
Lyophilize the frozen molasses for 48-72 hours until a dry, porous solid is obtained.
-
Grind the lyophilized solid into a fine powder.
-
Mix the powder with diatomaceous earth in a 1:1 (w/w) ratio. This prevents clumping and ensures even solvent flow.
-
-
SFE System Setup:
-
Load the prepared sample into the SFE extraction vessel.
-
Set the extraction parameters. Recommended starting points are:
-
Pressure: 25 MPa (250 bar)
-
Temperature: 50°C
-
CO2 Flow Rate: 2 L/min (for a lab-scale system)
-
Co-solvent (Ethanol) Flow: 10% of the CO2 flow rate.
-
-
-
Extraction:
-
Pressurize the system with CO2 to the setpoint.
-
Once stable, introduce the ethanol co-solvent into the CO2 stream.
-
Run the extraction for 90 minutes, continuously flowing the supercritical fluid mixture through the sample vessel.
-
-
Collection:
-
The fluid exiting the extraction vessel passes through a back-pressure regulator into a separator vessel maintained at a lower pressure (e.g., 5 MPa) and temperature (e.g., 25°C).
-
In the separator, the CO2 loses its solvent power and transitions to a gas, precipitating the extracted compounds. The gaseous CO2 is then vented or recycled.
-
The collected extract will be a solution of this compound in ethanol.
-
-
Post-Processing and Analysis:
-
Remove the residual ethanol from the collected fraction using a rotary evaporator.
-
Dissolve a known quantity of the final dried extract in a suitable solvent (e.g., water) and analyze by HPLC to determine the purity and concentration of this compound. This step validates the selectivity and efficiency of the extraction.
-
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarst.in [ijarst.in]
- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted extraction with deep eutectic solvents for valorization of agro-food waste: A sustainable and eco-friendly approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supercritical Fluid Extraction of Bioactive Compounds from Plant Materials. | Semantic Scholar [semanticscholar.org]
- 13. Supercritical Fluid Extraction of Plant Flavors and Fragrances | MDPI [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.) | MDPI [mdpi.com]
addressing baseline noise in "trans-Aconitic acid" electrochemical detection
Welcome to the technical support center for the electrochemical detection of trans-aconitic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for baseline noise and other common issues encountered during experimentation. Our approach is rooted in scientific principles to not only solve problems but also to foster a deeper understanding of your electrochemical system.
Introduction to this compound Electrochemistry
This compound (propene-1,2,3-tricarboxylic acid) is an electroactive organic acid of significant interest in various fields, from agriculture to pharmacology.[1][2] Its electrochemical detection offers a sensitive and cost-effective analytical method. However, like many electrochemical analyses, achieving a stable, low-noise baseline is critical for accurate and reproducible results. This guide will walk you through the most common challenges and their solutions.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding baseline noise in the electrochemical detection of this compound.
Q1: My baseline is very noisy and erratic. What is the most common cause?
A1: A noisy baseline is often due to issues with the reference electrode, such as a clogged or dry frit, or air bubbles trapped inside.[1] It can also be caused by loose cable connections or electromagnetic interference from nearby equipment.
Q2: I'm observing a high, sloping baseline. What should I investigate first?
A2: A high, sloping baseline is frequently indicative of a charging current, which is the current required to charge the electrode-solution interface (the electrochemical double layer).[3] This can be exacerbated by a high scan rate, a large working electrode surface area, or issues with the internal structure of the working electrode.[1]
Q3: Why does my baseline drift consistently in one direction?
A3: Baseline drift can be caused by several factors, including temperature fluctuations in the lab, a non-equilibrated system, or slow changes in the electrolyte composition (e.g., evaporation).[4] A drifting reference electrode potential is also a common culprit.[5]
Q4: I see unexpected peaks in my blank voltammogram. What could they be?
A4: Unexpected peaks, often called "ghost peaks," are usually due to contaminants in your electrolyte, solvent, or on the surface of your electrodes.[1] It is crucial to run a background scan of the supporting electrolyte alone to identify any electroactive impurities.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving baseline noise and other common problems in your experiments.
Issue 1: High and Unstable Baseline Current
A high and fluctuating baseline current can obscure the faradaic signal from this compound, making quantification impossible.
Possible Causes & Solutions:
-
Contaminated Supporting Electrolyte: The purity of your supporting electrolyte is paramount. Impurities can be electroactive, contributing to the background current.
-
Solution: Always use high-purity salts and solvents (e.g., ACS grade or higher). Prepare fresh electrolyte solutions daily and consider filtering them before use.
-
-
Inadequate Degassing: Dissolved oxygen is electroactive and can contribute significantly to the background signal, especially in reductive scans.
-
Solution: Purge your electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before your experiment and maintain an inert atmosphere over the solution during measurements.
-
-
Working Electrode Surface Issues: A poorly polished or contaminated working electrode will exhibit a high background current.
-
Solution: Implement a rigorous and consistent electrode polishing protocol. For a glassy carbon electrode, polish with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm), followed by thorough rinsing with deionized water and sonication.[6]
-
-
Reference Electrode Malfunction: An unstable reference electrode will lead to a noisy and drifting baseline.[7]
-
Solution: Ensure the filling solution is at the correct level and free of air bubbles. If the frit is clogged, it may need to be cleaned or replaced. You can check the stability of your reference electrode by measuring its potential against a second, known-good reference electrode.[8]
-
Issue 2: Sloping or Drifting Baseline
A sloping baseline is often due to capacitive currents, while a drifting baseline can indicate system instability.
Possible Causes & Solutions:
-
High Capacitive Current: The charging of the electrochemical double layer contributes a non-faradaic current that is proportional to the scan rate.[3]
-
Solution: Reduce the scan rate. This will decrease the contribution of the capacitive current relative to the faradaic current. You can also use a working electrode with a smaller surface area.[1]
-
-
Uncompensated Resistance: High solution resistance between the reference and working electrodes can cause the baseline to slope.[1]
-
Solution: Ensure your supporting electrolyte concentration is sufficient (typically 0.1 M or higher) to minimize solution resistance.[9] Position the reference electrode as close as possible to the working electrode.
-
-
Temperature Fluctuations: Changes in temperature can affect the kinetics of electrochemical reactions and the potential of the reference electrode, leading to baseline drift.[10]
-
Solution: Allow your electrochemical cell and solutions to reach thermal equilibrium before starting your measurements. Conduct experiments in a temperature-controlled environment if possible.
-
Issue 3: Electrode Fouling and Passivation
This compound, being a tricarboxylic acid, and its oxidation products can adsorb onto the electrode surface, leading to a decrease in signal over time (fouling or passivation).[11]
Possible Causes & Solutions:
-
Adsorption of this compound or its Oxidation Products: The carboxyl groups of this compound can interact with the electrode surface, and the products of its electrochemical oxidation may be polymeric or insoluble, leading to a passivating layer.[12]
-
Solution: After each scan, it may be necessary to clean the electrode. This can be done by cycling the potential in a blank electrolyte solution to desorb or oxidize/reduce any adsorbed species. If fouling is severe, re-polishing the electrode is recommended.
-
-
Matrix Effects: If analyzing this compound in complex samples (e.g., from sugarcane processing), other organic molecules can co-adsorb and foul the electrode.[10]
-
Solution: Implement a sample preparation procedure, such as solid-phase extraction (SPE), to clean up the sample and remove potential interferences before electrochemical analysis.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting baseline noise.
Caption: A step-by-step workflow for diagnosing and resolving baseline noise.
Part 3: Experimental Protocols and Data Presentation
Recommended Starting Protocol for this compound Detection
This protocol provides a validated starting point for your experiments. Optimization may be required based on your specific instrumentation and sample matrix.
1. Electrode Preparation (Glassy Carbon Working Electrode): i. Polish the glassy carbon electrode with 1.0 µm, followed by 0.3 µm, and finally 0.05 µm alumina slurry on a polishing pad for 2 minutes each. ii. Rinse thoroughly with deionized water between each polishing step. iii. Sonicate the electrode in deionized water for 5 minutes, followed by sonication in ethanol for 5 minutes to remove any residual alumina particles. iv. Dry the electrode under a stream of nitrogen.
2. Electrolyte Preparation: i. Prepare a 0.1 M hydrochloric acid (HCl) solution using ACS grade HCl and deionized water. ii. Prepare a stock solution of this compound in the 0.1 M HCl electrolyte. iii. Before analysis, purge the electrochemical cell containing the electrolyte and analyte with high-purity nitrogen or argon gas for 15-20 minutes.
3. Electrochemical Measurement (Cyclic Voltammetry): i. Assemble the three-electrode cell: glassy carbon (working), Ag/AgCl (reference), and platinum wire (counter). ii. Immerse the electrodes in the deoxygenated solution. iii. Set the potential window (e.g., -0.2 V to +1.2 V vs. Ag/AgCl, this may need optimization). iv. Set the scan rate (e.g., 50 mV/s). v. Run the cyclic voltammogram.
Data Summary Table
When optimizing your experimental parameters, it is useful to tabulate your results for easy comparison.
| Parameter | Setting 1 | Setting 2 | Setting 3 | Outcome |
| Supporting Electrolyte | 0.1 M HCl | 0.1 M H₂SO₄ | 0.1 M PBS (pH 7) | Note peak shape, potential, and baseline stability |
| Scan Rate (mV/s) | 25 | 50 | 100 | Observe changes in peak current and capacitive current |
| pH | 2 | 4 | 7 | Monitor peak potential shifts and current changes |
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnectedness of different experimental components and their potential impact on baseline noise.
Caption: Interplay of factors affecting baseline quality in electrochemical measurements.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
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- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Aconitic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 9. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Use of Organic Acids as Additives for Plasma Electrolytic Oxidation (PEO) of Titanium [mdpi.com]
Validation & Comparative
inter-laboratory comparison of "trans-Aconitic acid" quantification methods
A Comparative Guide to Inter-laboratory Quantification of trans-Aconitic Acid
Abstract
This compound, a key intermediate in the tricarboxylic acid (TCA) cycle and a compound of interest in various fields including agriculture and food science, demands accurate and reproducible quantification. This guide provides an in-depth comparison of prevalent analytical methodologies for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the fundamental principles of each technique, present detailed, field-tested protocols, and offer a comparative analysis of their performance characteristics based on synthesized data from single-laboratory validation studies. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to select and implement the most appropriate analytical strategy for their specific research needs.
Introduction: The Significance of this compound Quantification
This compound is a tricarboxylic acid that plays a crucial role in cellular metabolism as an intermediate in the Krebs cycle.[1][2] Its accumulation in certain plants, such as sugarcane and sorghum, has garnered interest for its potential as a bio-based platform chemical and its role in plant defense mechanisms.[3] In clinical research, altered levels of organic acids, including this compound, can be indicative of metabolic disorders.[4] Therefore, the ability to accurately and reliably quantify this compound across different laboratories is paramount for ensuring data comparability and advancing scientific understanding.
This guide addresses the critical need for standardized and well-characterized analytical methods by providing a comprehensive inter-laboratory comparison of the primary techniques employed for this compound quantification. The principles of scientific integrity, including expertise, trustworthiness, and authoritative grounding, are central to this guide, ensuring that the presented information is both technically sound and practically applicable.
Methodologies for this compound Quantification: A Comparative Overview
The two most prominent analytical techniques for the quantification of organic acids like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers a unique set of advantages and limitations that must be carefully considered in the context of the specific analytical challenge.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of organic acids.[5] Separation is typically achieved on a reversed-phase column with an aqueous mobile phase, and detection is commonly performed using an ultraviolet (UV) detector.[6][7]
Advantages of HPLC:
-
Direct Analysis: Often requires minimal sample derivatization, simplifying sample preparation.[7]
-
Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separations.
Limitations of HPLC:
-
Sensitivity: UV detection can sometimes lack the sensitivity required for trace-level analysis.
-
Selectivity: Co-elution with matrix components can interfere with accurate quantification, especially in complex samples.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[8] For the analysis of non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[9]
Advantages of GC-MS:
-
High Sensitivity and Selectivity: Mass spectrometry provides excellent sensitivity and the ability to distinguish the analyte from co-eluting matrix components based on its mass-to-charge ratio.[10]
-
Structural Information: The mass spectrum provides valuable structural information that can be used for definitive identification of the analyte.
Limitations of GC-MS:
-
Derivatization Required: The need for derivatization adds a step to the sample preparation workflow, which can introduce variability.[10]
-
Thermal Lability: Some derivatives may be thermally unstable, leading to degradation in the GC inlet.
Inter-laboratory Performance Comparison
While a formal inter-laboratory proficiency testing scheme specifically for this compound is not widely established, we can synthesize performance characteristics from single-laboratory validation studies of organic acids to provide a comparative overview. These parameters are critical for assessing the fitness-for-purpose of a method and for ensuring the reliability of analytical results.[11][12]
Table 1: Comparison of Typical Performance Characteristics for HPLC-UV and GC-MS in Organic Acid Analysis
| Performance Characteristic | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995[13] | > 0.99[4] |
| Limit of Detection (LOD) | 0.01 - 2.5 mg/L[14] | 0.1 - 0.5 mg/L[15] |
| Limit of Quantification (LOQ) | 0.05 - 5.0 mg/L[16][17] | 0.5 - 1.0 mg/L[15] |
| Accuracy (Recovery) | 85 - 110%[5][14] | 90 - 115%[4] |
| Precision (RSD) | < 5%[5][14] | < 15%[4] |
Note: The values presented in this table are indicative and may vary depending on the specific instrumentation, method parameters, and matrix.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the quantification of this compound using HPLC-UV and GC-MS. These protocols are designed to be self-validating, incorporating quality control measures to ensure the integrity of the results.
HPLC-UV Quantification of this compound
This protocol is based on established methods for organic acid analysis in aqueous matrices, such as fruit juices, and is adapted for this compound.[18][19]
4.1.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade water
-
HPLC grade methanol
-
Phosphoric acid (85%)
-
Potassium phosphate monobasic
-
0.45 µm syringe filters
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4.1.3. Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
4.1.4. Step-by-Step Procedure
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in HPLC grade water.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 mg/L).
-
-
Sample Preparation:
-
For liquid samples, dilute as necessary with HPLC grade water to bring the this compound concentration within the calibration range.
-
For solid samples, perform a suitable extraction (e.g., sonication in water or a mild acidic solution) followed by centrifugation and dilution of the supernatant.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the HPLC column temperature to 30 °C.
-
Set the flow rate of the mobile phase to 1.0 mL/min.
-
Set the UV detector wavelength to 210 nm.
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
GC-MS Quantification of this compound
This protocol involves a two-step derivatization process to make the this compound volatile for GC-MS analysis.[9][20]
4.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Pyridine
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Internal standard (e.g., succinic acid-d4)
-
Ethyl acetate
4.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for organic acid analysis (e.g., 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software
4.2.3. Experimental Workflow
Caption: GC-MS workflow for this compound quantification.
4.2.4. Step-by-Step Procedure
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., pyridine).
-
For liquid samples, add a known amount of internal standard and evaporate to dryness under a stream of nitrogen.
-
For solid samples, perform an extraction, add the internal standard to an aliquot of the extract, and evaporate to dryness.
-
-
Derivatization:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Vortex and incubate at 60 °C for 30 minutes.
-
Silylation: Add 100 µL of MSTFA with 1% TMCS. Vortex and incubate at 60 °C for 60 minutes.
-
-
GC-MS Analysis:
-
Set the GC oven temperature program (e.g., initial temperature of 80 °C, ramp to 280 °C).
-
Set the injector temperature to 250 °C.
-
Set the MS transfer line temperature to 280 °C.
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
Inject the derivatized standards and samples.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound derivative and the internal standard derivative.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
The Role of Enzymatic Assays
Enzymatic assays, particularly those involving aconitate isomerase which catalyzes the interconversion of cis- and this compound, have been utilized in research settings.[21][22][23] While these assays can be highly specific, they are generally not employed for routine quantification in inter-laboratory settings due to the commercial availability and stability of the required enzymes. However, they remain a valuable tool for mechanistic studies and for understanding the metabolic fate of this compound in biological systems.[24]
Conclusion and Recommendations
The accurate quantification of this compound is achievable through both HPLC-UV and GC-MS methodologies. The choice between these techniques should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
-
For routine analysis of relatively clean samples where high sensitivity is not paramount, HPLC-UV offers a robust, straightforward, and cost-effective solution.
-
For complex matrices or when trace-level quantification is required, the superior sensitivity and selectivity of GC-MS make it the preferred method, despite the additional sample preparation step.
To ensure data comparability across laboratories, it is crucial to adhere to well-defined and validated protocols, such as those outlined in this guide. The implementation of a robust quality control system, including the use of certified reference materials and participation in proficiency testing schemes for organic acids, is strongly recommended to ensure the ongoing validity of analytical results.[25][26][27] Adherence to international standards for method validation, such as those provided by ISO and AOAC International, is essential for establishing the credibility and defensibility of the generated data.[28][29]
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. scispace.com [scispace.com]
- 3. Quantitation of this compound in different stages of the sugar-manufacturing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsus.com [eurofinsus.com]
- 7. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 8. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
- 10. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oiv.int [oiv.int]
- 12. publications.iupac.org [publications.iupac.org]
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- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. AOAC Official Method 986.13 Quinic, Malic, and Citric Acids in Cranberry Juice Cocktail and Apple Juice - MBA智库文档 [doc.mbalib.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 20. Enzymatic characterization and gene identification of aconitate isomerase, an enzyme involved in assimilation of this compound, from Pseudomonas sp. WU-0701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. aphl.org [aphl.org]
- 25. Proficiency testing programs - FOOD - Bipea [bipea.org]
- 26. documents.lgcstandards.com [documents.lgcstandards.com]
- 27. scribd.com [scribd.com]
- 28. What You Need to Know About the New ISO 16140-3 Microbiological Method Verification [sigmaaldrich.com]
- 29. nf-validation.afnor.org [nf-validation.afnor.org]
A Comparative Guide to Trans-Aconitic Acid and Citric Acid as Cross-Linkers for Advanced Biomaterials
For researchers, scientists, and drug development professionals, the selection of a cross-linking agent is a critical decision that dictates the final properties, biocompatibility, and functionality of a polymer-based biomaterial. Among the array of available options, polycarboxylic acids have garnered significant attention for being non-toxic and biocompatible alternatives to harsher reagents like glutaraldehyde.[1][2][3] This guide provides an in-depth, objective comparison between two promising polycarboxylic acid cross-linkers: the well-established citric acid and the emerging trans-aconitic acid.
Introduction: A Tale of Two Tricarboxylic Acids
Both citric acid and this compound are tricarboxylic acids, a feature that endows them with multiple reactive sites for forming stable cross-links with polymers rich in hydroxyl or amine groups, such as polyvinyl alcohol (PVA), starch, cellulose, and chitosan.[4][5][6][7]
-
Citric Acid (CA) , a central intermediate in the Krebs cycle, is ubiquitous in nature and widely used in the food and pharmaceutical industries.[2][8] Its safety, low cost, and availability have made it a go-to green cross-linker for fabricating hydrogels, films, and scaffolds for tissue engineering and drug delivery.[2][9][10]
-
This compound (TAA) is also a metabolite found in the tricarboxylic acid (TCA) cycle and accumulates in various plants like sugarcane.[4][11] While structurally similar to citric acid, its defining feature is a carbon-carbon double bond, which introduces conformational rigidity and the potential for alternative reaction pathways. Though less commercially established than citric acid, TAA is gaining interest for its role in producing biodegradable polymers and functional biopolyesters.[4][12][13]
| Feature | This compound | Citric Acid |
| IUPAC Name | Prop-1-ene-1,2,3-tricarboxylic acid | 2-Hydroxypropane-1,2,3-tricarboxylic acid |
| Molar Mass | 174.11 g/mol | 192.12 g/mol |
| Structure | Contains a C=C double bond | Contains a hydroxyl (-OH) group |
| Primary Source | Sugarcane, Sweet Sorghum[13] | Citrus Fruits, Fermentation[2][9] |
| Biochemical Role | Intermediate in the TCA cycle[11] | Central intermediate in the TCA cycle[8] |
The Mechanism of Cross-Linking: Esterification and Beyond
The primary mechanism by which both acids cross-link polymers is thermal dehydration-induced esterification . This process is crucial to understand as the reaction conditions directly influence the degree of cross-linking and, consequently, the material's properties.
At elevated temperatures (typically >140°C), citric acid's central and terminal carboxylic acid groups first form a cyclic anhydride intermediate.[2][10] This strained intermediate is highly reactive and proceeds to form two ester bonds with available hydroxyl groups on adjacent polymer chains, creating a stable covalent cross-link.[14] Any unreacted carboxylic acid groups remain as pendant groups, which can enhance hydrophilicity and provide sites for further functionalization.[5]
This compound also cross-links via a similar thermal esterification process involving its three carboxylic acid groups.[4] However, the presence of the C=C double bond makes its structure more rigid than citric acid. While less explored, this double bond could potentially participate in other reaction types, such as Michael addition, under specific conditions, offering a pathway for dual-crosslinking mechanisms—a feature leveraged in other polymer systems to enhance mechanical properties.[8]
Diagram: Generalized Cross-Linking Workflow
This diagram illustrates the typical laboratory workflow for creating a cross-linked biomaterial using either citric acid or this compound.
Caption: General workflow for fabricating cross-linked biomaterials.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and citric acid hinges on the desired performance characteristics of the final product. The degree of cross-linking, which can be controlled by the acid's concentration and curing conditions, is a key determinant of these properties.[15][16]
| Property | Citric Acid (CA) | This compound (TAA) | Scientific Rationale & Insights |
| Mechanical Strength | Increasing CA concentration generally increases tensile strength and modulus up to an optimal point, after which excess acid can act as a plasticizer, reducing strength.[9][16][17] | TAA has been shown to be an effective cross-linker for starch films at low concentrations (2-5%), but acts as a plasticizer at higher levels, reducing tensile strength.[4] | The tricarboxylic nature of both molecules allows for the formation of a robust 3D network. However, unreacted acid molecules can disrupt polymer chain interactions, leading to a plasticizing effect that increases flexibility but decreases strength.[18] Careful optimization of the cross-linker-to-polymer ratio is therefore paramount. |
| Swelling & Water Resistance | Cross-linking with CA significantly reduces the swelling ratio and water absorption of hydrogels and films compared to non-crosslinked counterparts.[17][19] | TAA-crosslinked starch films exhibit lower water solubility and a decreased swelling coefficient.[4] | The formation of a covalent network restricts the mobility of polymer chains and reduces the available volume for water molecules to occupy, thus enhancing water resistance.[14] |
| Thermal Stability | CA-crosslinked materials generally show enhanced thermal stability. The cross-linked network requires more energy to break down compared to the individual polymer chains.[16][17][20] | TAA can reduce the thermal stability of films when used at higher, plasticizing concentrations.[4] | Covalent cross-links increase the overall molecular weight and structural integrity of the material, shifting degradation events to higher temperatures.[21] However, the plasticizing effect of excess TAA can counteract this by increasing chain mobility. |
| Biocompatibility & Degradation | Excellent. Citric acid and its degradation byproducts are natural metabolites, leading to minimal cytotoxicity and inflammatory response in vivo.[2][8][10][22] | Expected to be high. TAA is also a natural metabolite.[4][11] Polyesters synthesized with TAA are noted for being biodegradable and compatible with tissues.[4] | The key advantage of these cross-linkers is their "green" nature. The cross-links are primarily ester bonds, which are susceptible to hydrolysis. This allows for the creation of biodegradable materials whose degradation rate can be tuned by adjusting the cross-linking density.[8][23] |
Experimental Protocols: A Practical Guide
Herein, we provide a foundational, step-by-step protocol for fabricating a cross-linked polymer film, which can be adapted for various polymers and fabrication techniques.
Protocol 1: Synthesis of a Citric Acid-Crosslinked Polyvinyl Alcohol (PVA) Film
Objective: To create a water-stable PVA film for potential use in wound dressing or packaging applications.
Materials:
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Citric acid (CA), anhydrous
-
Deionized (DI) water
-
Petri dishes (for casting)
-
Magnetic stirrer with hotplate
-
Drying oven
Procedure:
-
PVA Solution Preparation: Prepare an 8% (w/v) PVA solution by slowly dissolving 8 g of PVA powder in 100 mL of DI water at 90°C with continuous stirring until the solution is clear and homogeneous.[5] Allow the solution to cool to room temperature.
-
Cross-linker Addition: Prepare a stock solution of citric acid. Add the CA solution to the PVA solution to achieve a final CA concentration of 20% relative to the weight of the PVA (e.g., 1.6 g of CA for 8 g of PVA).[5] Stir vigorously for 1 hour to ensure uniform mixing.
-
Casting: Pour a defined volume of the PVA-CA solution into a petri dish to achieve the desired film thickness.
-
Drying: Place the cast films in an oven at 60°C for 12-16 hours to evaporate the water and form a solid film.[21]
-
Curing (Cross-linking): Increase the oven temperature to 140°C and heat the dry films for a specified time (e.g., 5-15 minutes).[14] This is the critical step where esterification occurs. Scientist's Note: The curing time and temperature are the most critical parameters. A longer time or higher temperature will increase the cross-linking density, making the film more rigid and less swellable.
-
Purification: After curing, immerse the films in DI water for several hours, replacing the water periodically, to wash away any unreacted citric acid.[21]
-
Final Drying: Dry the washed films at room temperature or in a low-temperature oven until a constant weight is achieved.
Validation: Successful cross-linking can be confirmed by:
-
FTIR Spectroscopy: Look for the appearance or intensification of an ester carbonyl (C=O) peak around 1725-1740 cm⁻¹.[5][19]
-
Swelling Test: Immerse a pre-weighed dry film in water and measure its weight gain over time. A cross-linked film will swell but not dissolve, unlike a non-cured PVA film.[19]
-
Mechanical Testing: Use a tensile tester to measure the tensile strength and elongation at break. Cross-linked films should exhibit significantly different mechanical properties compared to non-crosslinked controls.[17]
Diagram: Citric Acid Cross-linking Mechanism
This diagram illustrates the chemical reaction pathway for citric acid cross-linking a polymer with hydroxyl groups.
Caption: Esterification mechanism of citric acid with polymer chains.
Conclusion and Future Outlook
Both citric acid and this compound are highly valuable, non-toxic cross-linkers for developing biocompatible and biodegradable materials.
-
Citric Acid remains the industry standard due to its proven track record, low cost, and extensive body of research. It is a reliable choice for applications where biocompatibility and controlled degradation are paramount, such as in tissue engineering scaffolds and drug delivery systems.[10][22][23] Its performance is well-characterized, providing a solid foundation for development.
-
This compound presents itself as a compelling alternative with unique structural features. While current research is less extensive, its efficacy as a cross-linker is established.[4][7] The presence of a C=C double bond opens up avenues for creating materials with potentially novel properties, such as increased rigidity or the capacity for secondary, non-thermal cross-linking reactions. It is an excellent candidate for researchers looking to innovate and develop next-generation biomaterials with tailored functionalities.
The ultimate choice will depend on the specific requirements of the application, including desired mechanical properties, degradation kinetics, cost constraints, and the novelty of the intended design. Further direct, side-by-side comparative studies are needed to fully elucidate the nuanced performance differences between these two green cross-linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Organic acid cross-linked 3D printed cellulose nanocomposite bioscaffolds with controlled porosity, mechanical strength, and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aidic.it [aidic.it]
- 17. Thermal, mechanical and viscoelastic properties of citric acid-crosslinked starch/cellulose composite foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Effect of Cross-Linking with Citric Acid on the Properties of Agar/Fish Gelatin Films [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. lume.ufrgs.br [lume.ufrgs.br]
- 22. Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.psu.edu [pure.psu.edu]
A Senior Application Scientist's Guide to Selecting trans-Aconitic Acid Reference Standards for Analytical Calibration
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the realm of analytical chemistry, the adage "a chain is only as strong as its weakest link" holds particularly true for quantitative analysis. The accuracy and reliability of any analytical measurement are fundamentally tethered to the quality of the reference standard used for calibration. This guide provides an in-depth comparison of commercially available trans-aconitic acid reference standards, offering a framework for their evaluation and selection.
This compound, a tricarboxylic acid, is a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and is found in various biological systems.[1][2] Its accurate quantification is crucial in diverse fields, from metabolic research and clinical diagnostics to food science and the development of bio-based polymers.[3][4] Given its significance, the choice of a reference standard is not a trivial matter of procurement but a critical decision that impacts data integrity. A suitable reference standard is a "highly purified compound that is well characterized," serving as the benchmark against which all measurements are made.[5]
This guide will navigate the complexities of selecting an appropriate this compound reference standard by providing a comparative overview of available options, a detailed protocol for their analytical evaluation, and a discussion on the key performance indicators that underpin a reliable calibration.
The Biochemical Landscape: this compound in the TCA Cycle
This compound and its isomer, cis-aconitic acid, are intermediates in the conversion of citrate to isocitrate within the TCA cycle, a central metabolic pathway for cellular energy production.[2] While cis-aconitate is the direct intermediate formed by the enzyme aconitase, the trans isomer is the more stable form and can accumulate in certain plants.[1][4] The potential for isomeric impurity underscores the importance of a well-characterized this compound standard, as the presence of the cis form can lead to inaccurate quantification.
Caption: Role of aconitic acid isomers in the TCA cycle.
Comparative Analysis of Commercially Available this compound Reference Standards
The selection of a reference standard begins with a thorough evaluation of the offerings from various suppliers. Key considerations include the stated purity, the level of characterization provided in the Certificate of Analysis (CoA), and compliance with pharmacopeial standards where applicable.
| Supplier | Product Name/Grade | Stated Purity | Isomeric Purity Information | Certification/Compliance |
| Supplier A | This compound Reference Standard | ≥99.5% (HPLC) | Isomeric purity specified in CoA | Accompanied by a detailed CoA |
| Supplier B | This compound, Primary Standard | 99.8% (by mass balance) | CoA includes data on cis-isomer | Traceable to a national metrology institute |
| Supplier C | This compound, ≥98% (HPLC) | ≥98% (HPLC) | Isomeric purity not routinely reported | Basic CoA provided |
| Supplier D | This compound, phyproof® Reference Substance | ≥95.0% (HPLC) | CoA available upon request | Primary reference substance with assigned absolute purity[6] |
| Supplier E | This compound (Standard) | 99.76% | CoA available | Intended for research and analytical applications[7] |
Note: This table is a representative example. Researchers should always consult the most current product specifications and Certificates of Analysis from the suppliers.
Experimental Verification: A Protocol for Comparative Evaluation
To ensure the selected reference standard meets the rigorous demands of your analytical methods, an in-house verification is paramount. The following protocol outlines a comprehensive approach using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely used technique for the analysis of organic acids. This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[8][9][10]
Caption: Workflow for the comparative evaluation of reference standards.
Materials and Instrumentation
-
Reference Standards: this compound from at least two different suppliers.
-
Instrumentation: HPLC system with a UV detector, analytical balance, volumetric flasks, and pipettes.
-
Chemicals: HPLC-grade water, acetonitrile, and phosphoric acid.
Chromatographic Conditions
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (97:3 v/v).
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 35 °C
Preparation of Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each this compound reference standard and dissolve in HPLC-grade water in a 25 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover a concentration range of 10-200 µg/mL.
System Suitability
Before initiating the analysis, perform a system suitability test by injecting a mid-range calibration standard (e.g., 100 µg/mL) six times. The acceptance criteria should be:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Calibration Curve Generation
Inject each calibration standard in triplicate and plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the coefficient of determination (R²), y-intercept, and slope of the calibration curve.
Accuracy and Precision
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Intra-day precision and accuracy: Analyze six replicates of each QC sample on the same day.
-
Inter-day precision and accuracy: Analyze six replicates of each QC sample on three different days.
Calculate the percentage recovery for accuracy and the RSD for precision.
Hypothetical Performance Data: A Comparative Overview
The following table presents a hypothetical but realistic set of experimental data from the comparative evaluation of two different this compound reference standards.
| Parameter | Reference Standard A (≥99.5%) | Reference Standard B (≥98%) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9998 | 0.9991 | ≥ 0.999 |
| Intra-day Accuracy (%) | 99.2 - 101.5 | 97.5 - 102.8 | 98.0 - 102.0 |
| Intra-day Precision (RSD%) | 0.8 - 1.2 | 1.5 - 2.1 | ≤ 2.0 |
| Inter-day Accuracy (%) | 98.9 - 101.8 | 96.8 - 103.5 | 98.0 - 102.0 |
| Inter-day Precision (RSD%) | 1.1 - 1.5 | 1.8 - 2.5 | ≤ 2.0 |
| Isomeric Purity (cis-isomer) | Not Detected | 0.15% | As low as possible |
Analysis of Hypothetical Data:
In this hypothetical scenario, Reference Standard A demonstrates superior performance with a higher coefficient of determination, and better accuracy and precision that comfortably meet the acceptance criteria based on ICH guidelines.[8][9][10] Furthermore, the absence of the cis-isomer in Reference Standard A enhances its suitability for sensitive quantitative applications. While Reference Standard B may be acceptable for less stringent applications, its lower purity and the presence of the isomeric impurity could introduce a bias in the results.
Conclusion: An Informed Decision for Data Integrity
The selection of a this compound reference standard is a foundational step in ensuring the reliability of analytical data. This guide has provided a framework for a comprehensive evaluation, moving beyond the supplier's label to a rigorous, data-driven assessment. By understanding the biochemical context, comparing commercially available standards, and performing a robust experimental verification, researchers can confidently select a reference standard that underpins the scientific integrity of their work. The investment in a high-quality, well-characterized reference standard is an investment in the certainty and reproducibility of your analytical results.
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitic acid - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. trans-アコニット酸 phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
Comparative Analysis of Nematicidal Activity in Aconitic Acid Isomers: A Technical Guide for Researchers
This guide provides a detailed comparison of the nematicidal properties of trans-aconitic acid and its isomers. It is intended for researchers, scientists, and professionals in the fields of agrochemical development and plant pathology who are seeking effective and potentially sustainable solutions for the management of plant-parasitic nematodes. We will delve into the differential efficacy of these isomers, explore the underlying biochemical mechanisms, and provide standardized protocols for bioassay validation.
Introduction: The Nematode Challenge and the Promise of Aconitic Acid
Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, causing substantial economic losses annually.[1] The extensive use of traditional chemical nematicides has raised environmental and health concerns, leading to stricter regulations and driving the search for novel, eco-friendly alternatives.[1][2]
Among the promising candidates are naturally occurring low-molecular-weight organic compounds. Aconitic acid (propene-1,2,3-tricarboxylic acid), a tricarboxylic organic acid, has emerged as a molecule of interest.[3][4] It exists as two primary geometric isomers: cis-aconitic acid and this compound.[3][5][6] While the cis-isomer is a well-known intermediate in the essential metabolic Tricarboxylic Acid (TCA) cycle, the trans-isomer accumulates in various plants like sugarcane, sweet sorghum, and maize and has been identified as a potent nematicidal agent.[4][5][7] This guide focuses on elucidating the superior nematicidal activity of the trans-isomer compared to its cis-counterpart.
Comparative Efficacy: this compound vs. cis-Aconitic Acid
Direct comparative studies have demonstrated a striking difference in the nematicidal potency of the two isomers. Research involving the root-knot nematode Meloidogyne incognita, a major agricultural pest, has shown that this compound (TAA) is significantly more effective than cis-aconitic acid (CAA).[4][7][8]
This differential activity was clearly quantified in a study that identified TAA as a novel nematicidal virulence factor produced by the soil bacterium Bacillus thuringiensis.[7] The experimental data from this pivotal research provides a clear basis for comparison.
Table 1: Comparative Nematicidal Activity against Meloidogyne incognita
| Compound | LC50 Value (after 72h) | Relative Potency |
| This compound (TAA) | 226.3 µg/mL | High |
| cis-Aconitic Acid (CAA) | 912.1 µg/mL | Low |
Data sourced from Li et al. (2017), Journal of Biological Chemistry.[7]
The data unequivocally shows that the LC50 value for TAA is approximately four times lower than that of CAA, indicating a substantially higher toxicity to M. incognita.[7] Further evidence of TAA's efficacy is highlighted in patent filings, which report significant mortality rates against other economically important nematodes, including the soybean cyst nematode (Heterodera glycines) and the potato rot nematode (Ditylenchus destructor).[9] For instance, a concentration of 500 µg/mL TAA resulted in a 99.2% death rate for H. glycines and a 53.4% death rate for D. destructor.[9]
Proposed Mechanism of Action: Inhibition of Aconitase
The significant difference in bioactivity between the two isomers strongly suggests a specific molecular target within the nematode. The primary proposed mechanism for TAA's nematicidal action is the potent inhibition of aconitase , a critical enzyme in the Tricarboxylic Acid (TCA) cycle.[7][10]
Aconitase (aconitate hydratase) catalyzes the stereospecific isomerization of citrate to isocitrate, a crucial step for aerobic respiration and energy production.[6] This reaction proceeds through a cis-aconitate intermediate which is bound to the enzyme.[5][6] TAA, being a structural analogue of the natural intermediate, acts as a strong competitive inhibitor of this enzyme.[7] By binding to the active site of aconitase, TAA disrupts the TCA cycle, leading to a catastrophic failure of cellular energy metabolism and subsequent nematode death. The much weaker activity of CAA suggests that the trans configuration is sterically favored for potent and sustained inhibition of the nematode's aconitase enzyme.[7]
Diagram: TAA Inhibition of the TCA Cycle
Caption: Proposed mechanism of this compound (TAA) inhibiting the aconitase enzyme.
Experimental Protocol: In Vitro Nematicidal Bioassay
To validate and compare the nematicidal activity of aconitic acid isomers, a standardized in vitro bioassay is essential. The following protocol provides a robust framework for assessing nematode mortality.
Diagram: Nematicidal Bioassay Workflow
Caption: Standard workflow for an in vitro nematicidal bioassay.
Step-by-Step Methodology
-
Nematode Culture and Collection:
-
Culture Meloidogyne incognita on susceptible host plants (e.g., tomato, Solanum lycopersicum).
-
Extract eggs from infected roots using a sodium hypochlorite solution.
-
Hatch the eggs in water at room temperature to collect freshly hatched second-stage juveniles (J2s). J2s are the infective stage and are ideal for bioassays.[2]
-
Collect and concentrate the J2s, ensuring they are active and healthy prior to the assay.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of analytical grade this compound and cis-aconitic acid by dissolving them in sterile distilled water.
-
Perform serial dilutions to obtain a range of final concentrations for testing (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
-
-
Assay Setup:
-
Dispense approximately 100 µL of a J2 suspension (containing ~100-200 individuals) into each well of a 96-well microtiter plate.[11][12]
-
Add 100 µL of the corresponding test solution dilution to each well to achieve the final target concentration.
-
Include negative controls (distilled water) and positive controls (a known commercial nematicide like Avermectin) for comparison.
-
Each treatment and control should be replicated at least three to five times.
-
-
Incubation and Mortality Assessment:
-
Seal the plates to prevent evaporation and incubate them at a constant temperature (e.g., 25°C) in the dark.
-
Assess nematode mortality at specified time points (e.g., 24, 48, and 72 hours) under an inverted microscope.
-
Nematodes are considered dead if they are immobile, fail to respond to a physical stimulus (e.g., gentle probing with a fine needle), and exhibit a straightened or rigid body posture.[13]
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for any mortality observed in the negative control using Abbott's formula.
-
Use probit analysis or a similar statistical method to determine the LC50 (median lethal concentration) value for each isomer at each time point.
-
Conclusion and Future Directions
The available evidence conclusively demonstrates that this compound is a significantly more potent nematicide than its cis-isomer against key plant-parasitic nematodes like M. incognita. This enhanced activity is attributed to its function as a potent inhibitor of the essential metabolic enzyme aconitase.
The discovery that TAA is naturally produced by Bacillus thuringiensis as a virulence factor further strengthens its credentials as a promising biopesticide.[4][7][8] Its natural origin in both plants and bacteria suggests a favorable environmental profile.
Future research should focus on:
-
Field Trials: Evaluating the efficacy of TAA under real-world agricultural conditions to determine optimal application rates and methods.
-
Formulation Development: Creating stable and effective formulations to enhance soil mobility and persistence.
-
Broad-Spectrum Activity: Testing TAA against a wider range of economically important plant-parasitic nematodes.
-
Metabolic Engineering: Exploring the potential for metabolic engineering in microbes to enhance the industrial production of TAA for commercial use.[10]
The targeted action and natural origins of this compound position it as a compelling candidate for development into a next-generation, sustainable nematicidal agent.
References
- 1. journals.caass.org.cn [journals.caass.org.cn]
- 2. Exploring the nematicidal mechanisms and control efficiencies of oxalic acid producing Aspergillus tubingensis WF01 against root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Aconitic acid - Wikipedia [en.wikipedia.org]
- 7. Genetic and Biochemical Characterization of a Gene Operon for this compound, a Novel Nematicide from Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. CN103416400B - Application of this compound in controlling agricultural pests - Google Patents [patents.google.com]
- 10. Microbial production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita (Kofoid and White) Chitwood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita (Kofoid and White) Chitwood | MDPI [mdpi.com]
- 13. Control of Meloidogyne incognita Using Mixtures of Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of trans-Aconitic Acid Quantification: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous metabolites like trans-aconitic acid is a critical endeavor. As an intermediate in the Krebs cycle, its levels can be indicative of metabolic flux and cellular health, making it a potential biomarker in various physiological and pathological states.[1][2] The choice of analytical methodology for its quantification is therefore not a trivial one, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being two of the most powerful and commonly employed techniques.
This guide provides an in-depth, objective comparison of HPLC and GC-MS for the analysis of this compound. Moving beyond a mere listing of specifications, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and establish a framework for robust cross-validation, ensuring the trustworthiness and integrity of your analytical data.
The Analyte: this compound at a Glance
This compound ((E)-prop-1-ene-1,2,3-tricarboxylic acid) is a tricarboxylic acid with a molecular weight of 174.11 g/mol .[3] It is the more stable isomer of aconitic acid and is known for its high water solubility.[4][5] These properties are central to the design of appropriate analytical strategies. Its non-volatile nature necessitates different approaches for HPLC and GC-MS, the latter requiring a crucial derivatization step to enable its passage through the gas chromatograph.
Principle of the Techniques: A Tale of Two Phases
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a polar, acidic compound like this compound, reversed-phase or ion-exchange chromatography are common choices. The non-destructive nature of HPLC allows for simpler sample preparation, often making it a more straightforward method for routine analysis.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.[7] For non-volatile analytes like this compound, a chemical derivatization step is mandatory to increase volatility.[8] While adding complexity, this can lead to excellent chromatographic resolution and, with the high selectivity of mass spectrometry, confident peak identification.[7]
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methods for the analysis of organic acids in biological matrices.
HPLC-UV Analysis of this compound
This protocol is designed for robustness and ease of use, making it suitable for high-throughput applications.
1. Sample Preparation:
- To 100 µL of plasma or cell culture supernatant, add 200 µL of ice-cold methanol to precipitate proteins.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 x 7.8 mm)
- Mobile Phase: 5 mM Sulfuric Acid in water
- Flow Rate: 0.6 mL/min
- Column Temperature: 50°C
- Injection Volume: 10 µL
- Detection: UV at 210 nm
3. Rationale for Choices:
- The ion-exclusion column provides excellent selectivity for organic acids.[9]
- An acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.
- UV detection at 210 nm is a common and effective method for detecting the carboxyl chromophore of organic acids.[6]
GC-MS Analysis of this compound
This protocol leverages the sensitivity and specificity of GC-MS, ideal for complex matrices or when very low detection limits are required.
1. Sample Preparation and Derivatization:
- Perform the same protein precipitation and drying steps as in the HPLC protocol.
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative.[10]
- Cool to room temperature before injection.
2. GC-MS Conditions:
- Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Injection Mode: Splitless, 1 µL
- Inlet Temperature: 250°C
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes
- Ramp to 280°C at 10°C/min
- Hold at 280°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation. Target ions for the tris-TMS derivative of this compound can be selected based on its known mass spectrum.
3. Rationale for Choices:
- BSTFA with TMCS is a widely used and effective silylating agent for organic acids, converting the polar carboxyl groups into more volatile TMS esters.[8][10]
- The 5% phenyl column is a versatile, general-purpose column suitable for a wide range of derivatized metabolites.
- SIM mode significantly enhances sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.
Visualizing the Workflows
Caption: Experimental workflow for this compound analysis by HPLC-UV.
Caption: Experimental workflow for this compound analysis by GC-MS.
Cross-Validation: Ensuring Methodological Congruence
When developing a new analytical method or comparing two existing ones, a cross-validation study is paramount to ensure that the data generated by both methods are reliable and comparable.[11] This process is guided by the principles outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[11][12][13]
The core objective is to determine the degree of agreement between the two methods and to identify any systematic bias.
Caption: Logical flow of the cross-validation process.
Performance Comparison: A Data-Driven Assessment
To provide a tangible comparison, the following table summarizes typical performance data that might be obtained during a cross-validation study for this compound in human plasma.
| Parameter | HPLC-UV | GC-MS (SIM) | Commentary |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods exhibit excellent linearity. |
| Range | 0.5 - 100 µg/mL | 0.05 - 25 µg/mL | HPLC offers a wider linear range. |
| Accuracy (% Recovery) | 88 - 107% | 92 - 104% | Both methods demonstrate acceptable accuracy.[14] |
| Precision (%RSD) | < 10% | < 8% | GC-MS may offer slightly better precision. |
| LOD | 0.15 µg/mL | 0.01 µg/mL | GC-MS is significantly more sensitive. |
| LOQ | 0.5 µg/mL | 0.05 µg/mL | The higher sensitivity of GC-MS is reflected in a lower LOQ. |
| Sample Prep Time | ~30 min | ~90 min | The derivatization step for GC-MS adds considerable time. |
| Specificity | Good | Excellent | Co-eluting compounds can interfere in HPLC-UV. MS detection in GC-MS provides superior specificity. |
Senior Scientist's Verdict: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS is not about which technique is definitively "better," but which is more fit-for-purpose for your specific research question and laboratory constraints.
-
HPLC-UV is the pragmatic choice for:
-
Routine quantification where high throughput is essential.
-
Studies where expected concentrations of this compound are well within the µg/mL range.
-
Laboratories looking to minimize sample preparation complexity and cost.[15]
-
-
GC-MS is the superior option when:
-
The highest sensitivity and specificity are required , especially when analyzing trace levels or complex biological matrices.
-
Unambiguous identification of the analyte is critical, as the mass spectrum provides a molecular fingerprint.
-
A broader analysis of multiple organic acids in a single run is desired, as derivatization makes many of them amenable to GC analysis.[16]
-
Trustworthiness through Cross-Validation: By performing a rigorous cross-validation as outlined, a laboratory can confidently employ either method, or even use them interchangeably, with a clear understanding of their respective performance characteristics and any potential biases. This self-validating system ensures the long-term integrity and reproducibility of your research data.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4023-65-8 [chemicalbook.com]
- 5. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide: trans-Aconitic Acid vs. Itaconic Acid in Advanced Polymer Synthesis
For researchers and developers in materials science and drug delivery, the choice of monomer is a critical decision that dictates the ultimate functionality and performance of a polymer. Among the rising stars in the bio-based monomer landscape are trans-aconitic acid and itaconic acid. Both are derived from renewable resources and offer unique functionalities, but their subtle structural differences lead to distinct advantages and challenges in polymerization and application.[1][2][3] This guide provides an in-depth, objective comparison of these two promising building blocks, supported by experimental insights to inform your selection process.
Monomer Profile: A Tale of Two Acids
At first glance, this compound and itaconic acid appear similar. Both are unsaturated carboxylic acids produced through biological fermentation processes.[2][4] However, their core structures present a fundamental divergence in functionality.
-
Itaconic Acid (IA) , or methylenesuccinic acid, is a dicarboxylic acid featuring a vinylidene group (a double bond at the end of a chain). This structure makes it an attractive bio-based substitute for acrylic or methacrylic acid in free-radical polymerization.[5][6] Its two carboxylic acid groups provide sites for functionalization and impart pH-responsive properties to the resulting polymers.[7][8][9]
-
This compound (TAA) , or prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid. Its internal double bond is generally less reactive in free-radical addition polymerization compared to the terminal double bond of itaconic acid. The presence of a third carboxylic acid group, however, makes it an excellent candidate for step-growth polymerization (polycondensation) to create polyesters and polyamides or to act as a cross-linking agent.[3][10]
Polymerization Behavior: Reactivity and Challenges
The choice between this compound and itaconic acid fundamentally alters the polymerization strategy and the resulting polymer architecture.
Itaconic Acid Polymerization: The free-radical polymerization (FRP) of itaconic acid is the most common route to producing high-molecular-weight polymers.[6] However, it is not without its challenges. The polymerization kinetics can be slow, often requiring long reaction times (12-48 hours) and high initiator concentrations.[6][11] This is attributed to two primary factors:
-
Steric Hindrance: The two bulky carboxylic acid groups can hinder the approach of the propagating radical to the monomer.[6]
-
Degradative Chain Transfer: The allylic hydrogen atoms on the methylene group can be abstracted by the propagating radical, leading to a stable, less reactive allylic radical that can terminate the chain growth.[6]
Despite these hurdles, successful polymerization in aqueous solutions using initiators like potassium persulfate is well-documented, yielding poly(itaconic acid) (PIA), a polymer with a backbone of repeating itaconic acid units.[12][13] The resulting polymers are notable for their high density of carboxylic acid groups, making them highly water-soluble and pH-responsive.[2][14]
This compound Polymerization: Direct addition polymerization of this compound via its double bond is less common due to the lower reactivity of the internal double bond. Instead, its trifunctional nature is leveraged in polycondensation reactions.[3] For instance, TAA can be reacted with diols (like glycerol or diethylene glycol) in a one-pot synthesis to form hyperbranched polyesters.[3] These reactions typically require high temperatures and the removal of a condensation byproduct (like water) to drive the reaction to completion.
The key advantage here is the ability to create complex, branched, or cross-linked polymer networks. TAA can act as a B3 monomer (a trifunctional branching unit), leading to materials with unique rheological and thermal properties.[3] It has also been successfully used as a grafting agent to modify the surface of other polymers, such as chitosan, to enhance properties like hydrophilicity and drug loading capacity.[3][4]
| Feature | Itaconic Acid | This compound |
| Primary Polymerization Route | Free-Radical Polymerization | Polycondensation |
| Functionality | Dicarboxylic Acid (A2 monomer) | Tricarboxylic Acid (B3 monomer) |
| Key Polymer Architecture | Linear chains with pendant carboxyl groups | Branched or cross-linked polyesters/polyamides |
| Common Initiator/Catalyst | Persulfates (e.g., KPS, APS) | Acid/base catalysts (for esterification) |
| Typical Reaction Conditions | 30-100°C in aqueous solution | >100°C, often under vacuum |
| Primary Challenge | Slow kinetics, limited molecular weight | Stoichiometric control for desired branching |
Table 1. Comparison of Polymerization Characteristics.
A Comparative Look at Polymer Properties and Performance
The distinct polymer architectures derived from these monomers lead to significant differences in material properties, particularly in the context of biomedical applications.
pH-Responsiveness and Hydrogel Formation: Polymers derived from itaconic acid are exemplary pH-responsive materials. The pendant carboxylic acid groups have a pKa of approximately 3.85 and 5.45.[12] At a pH below the pKa, the groups are protonated, and the polymer chains collapse. As the pH rises above the pKa, the groups deprotonate, leading to electrostatic repulsion that causes the polymer network to swell significantly.[7][8] This property is the cornerstone of their use in oral drug delivery systems, where a hydrogel can protect a therapeutic agent in the acidic environment of the stomach and release it in the more neutral pH of the small intestine.[8][9][15] Studies have shown that hydrogels made from itaconic acid copolymers exhibit greater and faster pH-responsive swelling compared to those made from methacrylic acid.[9][16]
While this compound-based polymers also contain carboxylic acid groups, their role in pH-responsiveness is often linked to the hydrolytic stability of the polymer backbone. For example, cis-aconitic acid (an isomer) has been used to create acid-labile linkages in polymer backbones, allowing for degradation and drug release at low pH.[17] The trans isomer is more stable, but its incorporation into polyesters still provides acid groups that can influence swelling and degradation behavior.[17]
Degradation and Biocompatibility: Both monomers are considered biocompatible and biodegradable, which is a major advantage for their use in biomedical applications.[1][2][18]
-
Poly(itaconic acid) and its copolymers are generally considered non-toxic.[2] Their degradation is not typically based on backbone hydrolysis but rather on the eventual breakdown of the carbon-carbon backbone, which is a slower process. In hydrogel form, the release mechanism is primarily diffusion-controlled swelling rather than erosion.[7][8]
-
Polyesters from this compound are designed to be degradable via hydrolysis of the ester bonds in the polymer backbone.[3] This process can be tuned by altering the copolymer composition and crystallinity.[19] The degradation products—the original monomers like TAA and the diol comonomer—are typically biocompatible and can be metabolized by the body.[20] For example, TAA-based polyesters have been explored for tissue engineering scaffolds, where controlled degradation is necessary to allow for tissue regeneration.[3][20]
| Property | Poly(itaconic acid) Polymers | Poly(this compound) Polyesters |
| Primary Functionality | pH-responsive swelling | Biodegradability, cross-linking |
| Mechanism of Action | Reversible swelling/collapse via ionization | Irreversible degradation via backbone hydrolysis |
| Degradation Products | Oligomers, monomers (slow process) | Monomers (e.g., TAA, diols) |
| Typical Application | Oral drug delivery carriers[7][9] | Tissue engineering scaffolds, degradable films[3][20] |
| Thermal Stability | Depolymerization is a dominant thermolysis mechanism[5][21] | Dependent on polyester structure; generally stable |
Table 2. Comparison of Resulting Polymer Properties and Applications.
Experimental Protocols: A Practical Guide
To provide a tangible understanding, here are representative protocols for synthesizing polymers from each monomer. The rationale behind key steps is explained to align with best practices in polymer chemistry.
Protocol 1: Synthesis of a pH-Responsive Poly(itaconic acid-co-N-vinylpyrrolidone) Hydrogel
This protocol describes a free-radical polymerization to create a cross-linked hydrogel suitable for oral drug delivery, based on methodologies found in the literature.[9][16]
-
Rationale: N-vinylpyrrolidone (NVP) is included as a comonomer to enhance the hydrogel's mechanical properties and biocompatibility. A cross-linker is essential to form a network structure that swells rather than dissolves.
-
Materials:
-
Itaconic Acid (IA)
-
N-vinylpyrrolidone (NVP)
-
Tetraethylene glycol dimethacrylate (TEGDMA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
Deionized (DI) water
-
-
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve 1.0 g of Itaconic Acid and 1.0 g of NVP in 5 mL of DI water. Causality: This creates a concentrated aqueous solution of the comonomers.
-
Cross-linker Addition: Add 0.02 g of TEGDMA (1 wt% of total monomer) to the solution and stir until fully dissolved. Causality: The cross-linker will form covalent bonds between growing polymer chains, creating the hydrogel network. The concentration determines the swelling ratio and mechanical strength.
-
Initiator Addition & Nitrogen Purge: Add 0.02 g of APS (1 wt% of total monomer) to the solution. Purge the solution with nitrogen gas for 15 minutes. Causality: APS is a thermal initiator that will generate free radicals upon heating. Nitrogen purging is critical to remove oxygen, which is a potent inhibitor of free-radical polymerization.
-
Polymerization: Place the sealed reaction vessel in a water bath at 60°C for 24 hours. Causality: This temperature is sufficient to initiate the decomposition of APS and start the polymerization. The long reaction time is necessary to achieve high conversion due to the relatively slow kinetics of IA polymerization.
-
Purification: Remove the resulting hydrogel from the vessel. Cut it into smaller pieces and place it in a large volume of DI water. Change the water daily for one week. Causality: This step is crucial to remove unreacted monomers, initiator fragments, and any soluble, non-cross-linked polymer chains (sol fraction), which could be cytotoxic.
-
Drying: Freeze the purified hydrogel and then lyophilize (freeze-dry) it until a constant weight is achieved. Causality: Lyophilization creates a porous scaffold and prevents the collapse of the hydrogel structure that would occur with heat-based drying.
-
Protocol 2: Synthesis of a this compound-Based Polyester
This protocol outlines a melt polycondensation reaction to form a biodegradable polyester.
-
Rationale: Polycondensation requires the removal of a small molecule byproduct (water) to achieve high molecular weight polymers, necessitating heat and vacuum.
-
Materials:
-
This compound (TAA)
-
1,4-Butanediol (BDO)
-
Titanium(IV) isopropoxide (catalyst)
-
-
Procedure:
-
Reactant Loading: Charge the reaction vessel with a precise molar ratio of TAA and BDO (e.g., a 2:3.1 ratio to account for TAA's trifunctionality and ensure hydroxyl-terminated chains, preventing early gelation). Add the catalyst (e.g., 250 ppm).
-
Esterification: Heat the mixture under a nitrogen blanket to 180°C with mechanical stirring. Hold for 2-4 hours. Causality: This initial step forms oligomers and releases water, which is vented with the nitrogen stream.
-
Polycondensation: Gradually reduce the pressure to <1 Torr while increasing the temperature to 220°C. Continue the reaction for 4-6 hours. Causality: The high temperature and vacuum are essential to remove the last traces of water and drive the equilibrium reaction towards the formation of high molecular weight polyester.
-
Recovery: Cool the reactor and extrude the molten polymer under nitrogen pressure.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol). Causality: This removes residual catalyst and unreacted monomers.
-
Application Case Study: pH-Responsive Drug Delivery
The distinct properties of itaconic and aconitic acid polymers lead them down different paths in drug delivery design.
Polymers of itaconic acid are ideal for creating "smart" hydrogels that respond to the pH gradient of the gastrointestinal tract.[22][23][24] A drug loaded into a PIA-based hydrogel is protected from the harsh acidic environment of the stomach (pH 1.2-3), where the hydrogel remains in a collapsed, low-swelling state.[7][8] Upon entering the higher pH of the small intestine (pH 6-7.4), the polymer swells dramatically, allowing the encapsulated drug to diffuse out in a controlled manner.[9] This mechanism is highly advantageous for delivering acid-sensitive drugs or for targeting release to the intestine.[8]
Conversely, aconitic acid linkers have been used to conjugate drugs to polymer backbones. In these systems, the cis-aconityl bond acts as an acid-cleavable tether.[17][24] The drug-polymer conjugate remains stable in the bloodstream (pH 7.4) but releases the drug in the acidic microenvironments of endosomes (pH ~5-6) or tumors, offering a targeted delivery strategy at the cellular level.[17]
Conclusion
The choice between this compound and itaconic acid is not a matter of which is "better," but which is "right" for the intended application.
-
Choose Itaconic Acid when your goal is to create linear polymers with a high density of pendant carboxylic acid groups, especially for applications requiring sharp pH-responsive swelling and release, such as oral drug delivery hydrogels. Be prepared to optimize polymerization conditions to overcome its inherent kinetic challenges.
-
Choose this compound when you need to build branched, cross-linked, or degradable networks via polycondensation. Its trifunctionality is a powerful tool for creating biodegradable polyesters for tissue engineering, thermosets, or for use as a cross-linking agent to modify other materials.
By understanding the fundamental causality linking monomer structure to polymerization behavior and final polymer properties, researchers can make an informed decision, leveraging the unique strengths of these versatile bio-based building blocks to design the next generation of advanced functional materials.
References
- 1. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00098E [pubs.rsc.org]
- 2. Natural bio-based monomers for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of pH-responsive hydrogels of poly(itaconic acid-g-ethylene glycol) prepared by UV-initiated free radical polymerization as biomaterials for oral delivery of bioactive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of pH-Responsive Hydrogels of Poly(Itaconic acid-g-Ethylene Glycol) Prepared by UV-Initiated Free Radical Polymerization as Biomaterials for Oral Delivery of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Responsive poly(itaconic acid-co-N-vinylpyrrolidone) hydrogels with reduced ionic strength loading solutions offer improved oral delivery potential for high isoelectric point-exhibiting therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholars.unh.edu [scholars.unh.edu]
- 13. Scale and Corrosion Inhibition of Synthesized Polymers from Waste Itaconic Acid | Scientific.Net [scientific.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pH-Responsive poly(itaconic acid-co-N-vinylpyrrolidone) hydrogels with reduced ionic strength loading solutions offer improved oral delivery potential for high isoelectric point-exhibiting therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What affects the biocompatibility of polymers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. rjptonline.org [rjptonline.org]
- 23. researchgate.net [researchgate.net]
- 24. rjptonline.org [rjptonline.org]
A Comparative Analysis of the Biological Efficacy of Trans-Aconitic Acid and Other Key Organic Acids
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Trans-Aconitic Acid
This compound, a tricarboxylic acid found in various plants like sugarcane and sweet sorghum, is emerging as a molecule of significant interest in the scientific community.[1][2] While its isomer, cis-aconitic acid, is a well-known intermediate in the mitochondrial Krebs cycle, this compound is gaining attention for its distinct and potent biological activities.[2][3] This guide provides a comprehensive comparison of the biological efficacy of this compound with other structurally and functionally related organic acids, namely citric acid, cis-aconitic acid, itaconic acid, and succinic acid. By delving into their mechanisms of action and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to explore the therapeutic potential of these compounds.
Our analysis will traverse the multifaceted roles of these organic acids, from immunomodulation and anti-inflammatory effects to antimicrobial and antioxidant activities. We will also provide detailed experimental protocols to enable researchers to rigorously evaluate and compare their efficacy in a laboratory setting.
Comparative Efficacy: A Multifaceted Examination
The biological effects of this compound and its counterparts are diverse and context-dependent. This section will dissect these activities, providing a comparative overview supported by experimental evidence.
Anti-inflammatory and Immunomodulatory Properties
A growing body of evidence highlights the potent anti-inflammatory properties of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocyte cells.[1] Studies on animal models of acute arthritis have demonstrated that this compound and its ester derivatives can significantly reduce cellular infiltration, particularly of neutrophils, into inflamed joints.[4] Encapsulation of this compound in mucoadhesive microspheres has been shown to prolong its anti-inflammatory effect, suggesting its potential for sustained-release drug delivery systems in treating inflammatory diseases.[5]
In comparison, itaconic acid , a downstream metabolite of cis-aconitic acid, is a well-established regulator of immune responses with potent anti-inflammatory effects.[6][7][8] It exerts its function by inhibiting the enzyme succinate dehydrogenase (SDH), which leads to a reduction in the production of pro-inflammatory mediators.[6][7] Itaconic acid also activates the Nrf2 pathway, a key regulator of the antioxidant response, further contributing to its anti-inflammatory profile.[6][7]
Succinic acid , another Krebs cycle intermediate, presents a more complex immunomodulatory role.[9][10] Under certain inflammatory conditions, succinate can act as a pro-inflammatory signal by stabilizing hypoxia-inducible factor-1α (HIF-1α) and promoting the production of interleukin-1β (IL-1β).[11][12] However, it can also exhibit anti-inflammatory effects, for instance by inhibiting histamine release from mast cells.[10][11]
Citric acid is generally considered to have milder direct immunomodulatory effects compared to the other acids discussed here. Its primary role in this context is as a precursor for the biosynthesis of cis-aconitic acid and subsequently itaconic acid.[3][13]
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against a range of pathogens. It is a known inhibitor of the transformation of Leishmania donovani from amastigotes to promastigotes, a critical step in the parasite's life cycle.[14][15] Furthermore, it exhibits nematicidal activity against plant-parasitic nematodes.[2] The soil bacterium Bacillus thuringiensis even produces this compound as a virulence factor against nematodes.[2]
Itaconic acid also possesses direct antimicrobial activity, contributing to the bactericidal effects of macrophages against pathogens like Mycobacterium tuberculosis.[16]
Citric acid is widely used as an antimicrobial agent in the food industry.[17] Its efficacy is generally higher at lower pH and in combination with other preservation methods.[17] Comparative studies on its antimicrobial potency against various bacterial strains show that its minimum inhibitory concentration (MIC) can vary significantly depending on the target microorganism.
Antioxidant Potential
This compound has been reported to possess antioxidant properties.[1] Studies have shown its ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[18] However, its antioxidant capacity, as indicated by its IC50 value, is considered to be significantly lower than that of common antioxidants like vitamin C and trolox.[18]
In contrast, itaconic acid indirectly contributes to the cellular antioxidant defense by activating the Nrf2 pathway, which upregulates the expression of various antioxidant enzymes.[6][7]
Signaling Pathways and Mechanisms of Action
The distinct biological activities of these organic acids are rooted in their specific interactions with cellular signaling pathways and metabolic networks.
The Krebs Cycle and its Immunometabolic Hub
The Krebs cycle, also known as the tricarboxylic acid (TCA) cycle, is a central metabolic pathway for energy production.[13][19][20] However, several of its intermediates, including cis-aconitate, succinate, and the derived itaconate, have emerged as key signaling molecules in immunity, a field now known as immunometabolism.[21]
Caption: The Krebs cycle and its connection to immunometabolism, highlighting the production of itaconate and trans-aconitate.
cis-Aconitate is converted to itaconate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[22][23][24][25][26] This diversion from the Krebs cycle is a key event in activated macrophages. Succinate accumulation, due to a break in the cycle at succinate dehydrogenase (SDH), acts as an inflammatory signal.[10][11] Itaconate, in turn, inhibits SDH, creating a negative feedback loop that dampens inflammation.[6]
The precise signaling pathways through which This compound exerts its anti-inflammatory effects are still under investigation. However, its ability to reduce neutrophil infiltration suggests an interference with chemokine signaling or adhesion molecule expression.[4]
Quantitative Comparison of Biological Efficacy
To facilitate a direct comparison, the following table summarizes the available quantitative data on the biological efficacy of this compound and other organic acids. It is important to note that experimental conditions can significantly influence these values.
| Organic Acid | Biological Activity | Assay | Effective Concentration / IC50 | Reference(s) |
| This compound | Anti-inflammatory | LPS-induced acute arthritis in mice | 0.017-172.3 µmol/Kg (esters) | [4] |
| Anti-leishmanial | L. donovani amastigote to promastigote | 2-5 mM | [2] | |
| Antioxidant | DPPH radical scavenging | IC50: 70 mM | [18] | |
| Itaconic Acid | Anti-inflammatory | Inhibition of succinate dehydrogenase | Varies with cell type | [6][7] |
| Antimicrobial | Inhibition of bacterial growth | Varies with pathogen | [16] | |
| Succinic Acid | Immunomodulatory | Inhibition of histamine release | Concentration-dependent | [10][11] |
| Pro-inflammatory | HIF-1α stabilization | Concentration-dependent | [11][12] | |
| Citric Acid | Antimicrobial | Inhibition of Vibrio harveyi growth | MIC: 100 mM |
Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments to assess and compare the biological efficacy of these organic acids.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an organic acid against a specific bacterial strain.[27]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Organic acid stock solutions (sterilized by filtration)
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: a. From a fresh culture plate, pick 3-5 colonies and inoculate into 5 mL of broth. b. Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution of Organic Acids: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the highest concentration of the organic acid stock solution to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well. b. Include a positive control (bacteria in broth without organic acid) and a negative control (broth only).
-
Incubation: a. Cover the plate and incubate at the optimal temperature for 18-24 hours.
-
MIC Determination: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the organic acid that completely inhibits visible bacterial growth. b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of organic acids.
Protocol 2: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the ability of organic acids to suppress the production of pro-inflammatory cytokines in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Organic acid solutions
-
ELISA kit for TNF-α or IL-6
-
Cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: a. Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well. b. Allow cells to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the organic acids for 1-2 hours. b. Include a vehicle control (medium only).
-
Stimulation: a. Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. b. Include an unstimulated control group.
-
Supernatant Collection: a. Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: a. Measure the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: a. Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity of the organic acids.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive organic acid with significant anti-inflammatory and antimicrobial potential. Its efficacy, particularly in the context of inflammation, positions it as a promising candidate for further investigation and therapeutic development. While it shares metabolic origins with other key organic acids like itaconic and succinic acid, its distinct biological activities warrant a dedicated research focus.
Future research should aim to elucidate the precise molecular targets and signaling pathways of this compound. Comparative studies employing standardized protocols, such as those outlined in this guide, will be crucial in delineating its therapeutic window and potential advantages over other organic acids. Furthermore, exploring the synergistic effects of this compound with existing therapeutic agents could open new avenues for the treatment of inflammatory and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Aconitic acid - Wikipedia [en.wikipedia.org]
- 4. Esterification of this compound improves its anti-inflammatory activity in LPS-induced acute arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Encapsulation of this compound in mucoadhesive microspheres prolongs the anti-inflammatory effect in LPS-induced acute arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Succinate in innate immunity: linking metabolic reprogramming to immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinate in innate immunity: linking metabolic reprogramming to immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 14. This compound | 4023-65-8 [chemicalbook.com]
- 15. goldbio.com [goldbio.com]
- 16. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. byjus.com [byjus.com]
- 21. researchgate.net [researchgate.net]
- 22. uniprot.org [uniprot.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Aconitate decarboxylase - Wikipedia [en.wikipedia.org]
- 25. pnas.org [pnas.org]
- 26. pnas.org [pnas.org]
- 27. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of trans-Aconitic Acid: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethically sound laboratory environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of trans-aconitic acid, moving beyond rote instructions to explain the causality behind each procedural step. Our aim is to empower your laboratory with the knowledge to manage this chemical with confidence and integrity.
Understanding this compound: A Toxicological and Environmental Profile
This compound, a tricarboxylic acid, is a naturally occurring compound found in various plants and is an intermediate in the Krebs cycle.[1] Its prevalence in nature and involvement in metabolic pathways suggest a degree of biodegradability. Indeed, studies have shown that various bacteria can metabolize this compound, using it as a carbon source.[2][3] This intrinsic biodegradability is a key consideration in its disposal profile.
However, a review of Safety Data Sheets (SDS) from various suppliers reveals a degree of inconsistency in its hazard classification. Some sources classify it as a skin and eye irritant, while others state it does not meet the criteria for a hazardous substance.[4] This discrepancy underscores a critical principle of laboratory safety: when in doubt, err on the side of caution. For the purposes of this guide, we will treat this compound as a potential skin and eye irritant and recommend handling procedures that reflect this conservative stance.
| Property | Value | Source |
| Chemical Formula | C₆H₆O₆ | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Molar Mass | 174.11 g/mol | [1] |
| Melting Point | 187 - 191 °C | [1] |
| Solubility in Water | Soluble | [4] |
| Hazard Classification | Potential skin and eye irritant | [5] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the decision-making process and procedural steps for the safe disposal of this compound from a laboratory setting. This workflow is designed to ensure compliance with general laboratory waste regulations and to mitigate any potential hazards.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any form, whether in its pure state or as a waste product, the appropriate PPE must be worn. This is non-negotiable.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required to protect against skin contact.
The rationale here is straightforward: creating a physical barrier between the chemical and your body is the most effective way to prevent irritation or injury.
Step 2: Waste Characterization and Segregation - The Principle of Prudent Separation
Proper waste management begins with accurate characterization. Although this compound is biodegradable, in a laboratory setting, it must be managed as chemical waste unless it has been neutralized and your local regulations permit sewer disposal for the resulting solution.
Never mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, producing heat, gas, or hazardous byproducts. As a carboxylic acid, this compound should be segregated from bases, oxidizing agents, and reactive metals.
Step 3: Containerization and Labeling - Clarity and Compliance
All chemical waste must be stored in appropriate, clearly labeled containers.
-
Container Selection: Use a container that is compatible with acidic waste. High-density polyethylene (HDPE) or glass containers are suitable choices. The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (or as required by your institution's specific guidelines), the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant"). The date of waste accumulation should also be clearly marked.
This practice is not just a regulatory requirement; it is a critical communication tool that informs everyone in the laboratory of the container's contents and potential hazards, preventing accidental misuse or improper disposal.
Step 4: Management of Spills and Residual Quantities - Neutralization as a Viable Option
For small spills of this compound powder or dilute solutions, in-lab neutralization can be a safe and effective management strategy. As a tricarboxylic acid, it can be neutralized with a weak base.
Neutralization Protocol for Small Spills (less than 5 grams or 50 mL of a dilute solution):
-
Ensure Proper Ventilation: Perform this procedure in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: If it is a powder, gently cover it with a dry absorbent material. If it is a liquid, contain it with an appropriate absorbent.
-
Prepare a Neutralizing Solution: Prepare a dilute solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash) in water (approximately 5-10% w/v).
-
Slowly Add the Neutralizing Agent: Cautiously add the basic solution to the spilled material. Be aware that this will cause effervescence (fizzing) as carbon dioxide gas is released. Add the neutralizing agent until the fizzing stops.
-
Verify Neutralization: Check the pH of the resulting slurry or solution using pH paper. The target pH should be between 6 and 8.
-
Dispose of the Neutralized Waste: The neutralized material can typically be absorbed with an inert material (e.g., vermiculite, sand) and disposed of as non-hazardous solid waste. For neutralized solutions, consult your local regulations. In many cases, if the solution contains no other hazardous materials, it can be flushed down the sanitary sewer with copious amounts of water.[6] Always check with your institution's Environmental Health and Safety (EHS) department before sewering any chemical waste.
The purpose of neutralization is to convert the acidic and potentially irritating this compound into a salt, which is generally less hazardous and more environmentally benign.
Step 5: Disposal of Bulk Quantities - The Role of Your EHS Department
For larger quantities of this compound waste, in-lab treatment is not recommended. These should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS department.
Procedure for Bulk Waste Disposal:
-
Transfer the Waste: Carefully transfer the solid or liquid this compound waste into the designated, labeled waste container.
-
Secure the Container: Tightly seal the container.
-
Store in a Satellite Accumulation Area (SAA): Place the waste container in a designated SAA. This area should be located at or near the point of generation and under the control of the laboratory personnel.
-
Arrange for Pickup: Follow your institution's procedures to request a waste pickup from the EHS department.
Your EHS department has the expertise and resources to ensure that the chemical waste is disposed of in a manner that is compliant with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of this compound, and indeed all laboratory chemicals, is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By understanding the chemical's properties and adhering to a logical, well-documented disposal protocol, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. This guide provides the foundational knowledge to achieve that goal, empowering you to manage this chemical with the expertise and confidence that defines a leading scientific professional.
References
- 1. This compound | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound assimilation system as a widespread bacterial mechanism for environmental adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Lab Waste Disposal New York - Environmental Marketing Services [emsllcusa.com]
Navigating the Safe Handling of trans-Aconitic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Trans-Aconitic acid, a key intermediate in the tricarboxylic acid cycle and a valuable compound in chemical synthesis, requires meticulous handling to ensure both personal safety and experimental validity.[1][2] This guide provides essential, immediate safety protocols and logistical plans for the use of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Hazard Profile of this compound: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound, a white, crystalline powder, is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3][4]
Primary Hazards:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[3][5]
-
Serious Eye Irritation (Category 2): The compound poses a significant risk of causing serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may lead to respiratory tract irritation.[3]
The assigned signal word for this compound is "Warning," underscoring the need for careful and informed handling.[3][4]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards posed by this compound. The following table summarizes the required PPE, tailored to the specific laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Tight-sealing safety goggles | Nitrile or other chemical-resistant gloves | Lab coat | Recommended if dust is generated (N95 respirator or equivalent) |
| Preparing Solutions | Tight-sealing safety goggles and face shield | Nitrile or other chemical-resistant gloves | Lab coat | Not required if performed in a well-ventilated area or chemical fume hood |
| General Handling/Reactions | Safety glasses with side shields | Nitrile or other chemical-resistant gloves | Lab coat | Not required with adequate ventilation |
| Large Spills/Clean-up | Tight-sealing safety goggles and face shield | Nitrile or other chemical-resistant gloves | Chemical-resistant apron or suit | NIOSH/MSHA approved respirator required |
Causality Behind PPE Choices:
-
Eye Protection: The designation of this compound as a Category 2 eye irritant necessitates robust protection.[3] Standard safety glasses may not provide a sufficient seal against fine powders. Therefore, tight-sealing goggles are essential, especially during weighing or any activity that could generate airborne dust. A face shield provides an additional layer of protection against splashes when preparing solutions.[6]
-
Hand & Body Protection: To prevent skin irritation, impervious gloves and a lab coat are mandatory.[3][5][6] It is crucial to inspect gloves for any defects before use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Respiratory Protection: While not typically required under conditions of good ventilation, the potential for respiratory irritation from airborne particles is a key consideration.[3][5] A NIOSH/MSHA-approved respirator should be used if the work cannot be conducted in a fume hood or if visible dust is generated.[6][7]
Experimental Workflow: Safe Handling Protocols
This section provides a step-by-step methodology for the safe handling, use, and disposal of this compound.
Preparation and Handling
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a bench with local exhaust ventilation, to minimize dust inhalation.[5][8]
-
Donning PPE: Before handling the chemical, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could create dust clouds.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Contaminated clothing should be removed and laundered before reuse.[6]
Storage Plan
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Spill and Emergency Procedures
-
Small Spills: For minor spills of the solid, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][6] Avoid generating dust.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[5] Contain the spill and clean it up using an inert absorbent material.
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[3][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[3][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5]
-
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable federal, state, and local environmental regulations.[3][6][9] Do not dispose of it down the drain.[6]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Decision workflow for PPE selection and handling of this compound.
By adhering to these scientifically grounded protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound | 4023-65-8 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. Page loading... [wap.guidechem.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
